molecular formula C9H9BrN2O3 B1378368 7-Bromo-4-methoxy-5-nitroindoline CAS No. 1427503-13-6

7-Bromo-4-methoxy-5-nitroindoline

Cat. No.: B1378368
CAS No.: 1427503-13-6
M. Wt: 273.08 g/mol
InChI Key: RPJPPPIXECNNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-methoxy-5-nitroindoline (CAS 1427503-13-6) is a substituted indoline derivative of high interest in organic synthesis and pharmaceutical research. With the molecular formula C9H9BrN2O3 and a molecular weight of 273.08 g/mol, it serves as a versatile synthetic intermediate . The compound features both bromine and nitro functional groups on its aromatic ring system. These electron-withdrawing groups significantly alter the electronic properties of the molecule, making it a valuable substrate for further chemical modification . The bromine atom is a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the formation of new carbon-carbon bonds. Concurrently, the nitro group can be readily reduced to a reactive amine functionality, providing a pathway to a wide array of derivatives including amides, ureas, and other nitrogen-containing heterocycles . While published studies on this specific methoxy-substituted analogue are less extensive, research on closely related scaffolds, such as 5-nitroindoles, highlights the potential of such compounds in biophysical and medicinal chemistry. For instance, pyrrolidine-substituted 5-nitroindole derivatives have been investigated as ligands that bind to c-Myc G-quadruplex (G4) DNA, leading to transcriptional downregulation and exhibiting anticancer properties in cellular models . This suggests potential research trajectories for this compound in the development of targeted molecular probes and therapeutic candidates. As a specialized building block, it is ideal for constructing complex molecules for advanced applications in drug discovery, materials science, and chemical biology. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-15-9-5-2-3-11-8(5)6(10)4-7(9)12(13)14/h4,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJPPPIXECNNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCNC2=C(C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Estimated Chemical Properties of 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of 7-Bromo-4-methoxy-5-nitroindoline.

Chemical Structure and Properties

This compound is a substituted indoline molecule. The indoline core is modified with a bromine atom at position 7, a methoxy group at position 4, and a nitro group at position 5.

Estimated Chemical Properties of this compound

PropertyEstimated Value
Molecular Formula C₉H₉BrN₂O₃
Molecular Weight 289.09 g/mol
Appearance Likely a yellow to brown crystalline solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Low solubility in water.
Melting Point Estimated to be in the range of 150-200 °C
Boiling Point Decomposes upon strong heating
XLogP ~2.5 - 3.5

Comparative Data of Structural Analogs

To provide a basis for the estimated properties of this compound, the following table summarizes the available data for its closest structural analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
7-Bromo-5-nitroindoline C₈H₇BrN₂O₂243.06Not availablePredicted XLogP: 2.5[1]
5-Bromo-7-nitroindoline C₈H₇BrN₂O₂243.0680166-90-1Appearance: Orange to brown crystals/powder[2]
4-Methoxy-5-nitroindoline C₉H₁₀N₂O₃194.19909556-12-3-
4-Methoxy-7-nitroindoline C₉H₁₀N₂O₃194.19872975-24-1-
7-Bromo-4-methoxy-1H-indole C₉H₈BrNO226.0781224-16-0The indole (aromatic) analog.
1-Acetyl-5-bromo-7-nitroindoline C₁₀H₉BrN₂O₃285.1062368-07-4Predicted XLogP: 1.8[3]
5-Bromo-7-nitro-1H-indole C₈H₅BrN₂O₂241.04165669-16-9The indole (aromatic) analog.[4]

Potential Synthetic Routes

A direct, published synthesis for this compound has not been identified. However, based on standard organic chemistry principles and published syntheses of related compounds, a plausible synthetic workflow can be proposed. The two most likely approaches would be the nitration of a bromo-methoxy-indoline precursor or the bromination of a methoxy-nitro-indoline precursor.

Proposed Experimental Protocol: Nitration of 7-Bromo-4-methoxyindoline

This protocol is a hypothetical procedure based on general nitration methods for aromatic compounds.

Materials:

  • 7-Bromo-4-methoxyindoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 7-Bromo-4-methoxyindoline in a minimal amount of concentrated sulfuric acid at 0 °C in an ice bath.

  • Slowly add a cooled mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture slowly over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Visualizing the Synthetic Workflow

Synthetic Workflow for this compound Start 7-Bromo-4-methoxyindoline Reaction Nitration Start->Reaction Reagents HNO₃ / H₂SO₄ Reagents->Reaction Workup Aqueous Workup (Ice, NaHCO₃) Reaction->Workup Extraction Extraction (CH₂Cl₂) Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Relationship to Structural Analogs

The chemical properties of this compound can be inferred by examining its relationship to known analogs. The presence and position of the bromo, methoxy, and nitro groups will influence the electronic and steric properties of the molecule.

Structural Relationship of this compound Target This compound (Target Compound) Analog1 7-Bromo-5-nitroindoline (Lacks 4-methoxy) Target->Analog1 - OCH₃ Analog2 4-Methoxy-5-nitroindoline (Lacks 7-bromo) Target->Analog2 - Br Analog3 7-Bromo-4-methoxyindoline (Lacks 5-nitro) Target->Analog3 - NO₂ Analog4 5-Bromo-7-nitroindoline (Isomeric bromo/nitro) Target->Analog4 Isomer

Caption: Relationship between the target compound and its key structural analogs.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been described for this compound, the presence of the nitroindoline core suggests potential for biological relevance. Nitro-aromatic compounds are known to have a wide range of biological activities, including antimicrobial and anticancer properties.[5] The nitro group can be bioreduced in cellular environments to form reactive species that can induce cellular damage.

Indole derivatives, a class of compounds to which indolines are closely related, are known to interact with a variety of biological targets and are a common scaffold in drug discovery.[6] Therefore, it is plausible that this compound could be a subject of interest for screening in various biological assays. However, without experimental data, any discussion of its interaction with signaling pathways would be purely speculative. Research on related bromo- and nitro-substituted flavonoids has shown significant antimicrobial properties.[7]

Safety and Handling

Specific safety data for this compound is not available. However, based on the properties of related nitro- and bromo-aromatic compounds, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Nitro compounds can be toxic and may be skin and eye irritants. Brominated organic compounds can also be hazardous. Avoid inhalation of dust and contact with skin and eyes.

References

Hypothetical Structure Elucidation of 7-Bromo-4-methoxy-5-nitroindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document presents a hypothetical structure elucidation for 7-Bromo-4-methoxy-5-nitroindoline. As of the date of this publication, no experimental data for this specific compound has been found in the public domain. The presented data and protocols are therefore predictive and based on established principles of organic chemistry and spectroscopy.

Introduction

Substituted indoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The unique substitution pattern of this compound, combining a halogen, an electron-donating group, and an electron-withdrawing group on the benzene ring, suggests potential for novel pharmacological properties. This technical guide provides a comprehensive, albeit hypothetical, elucidation of its structure, including predicted spectroscopic data and a plausible synthetic pathway. This document is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related novel indoline derivatives.

Proposed Structure and Nomenclature

The proposed structure for this compound is based on standard IUPAC nomenclature rules. The indoline core is numbered starting from the nitrogen atom as position 1, and proceeding around the bicyclic system.

Proposed Structure:

IUPAC Name: 7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indole

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of substituent effects on the indoline core. The predictions are derived from known data for related substituted indoles and general principles of NMR and IR spectroscopy.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts for the protons and carbons of this compound are summarized in the tables below. These predictions consider the anisotropic and electronic effects of the bromo, methoxy, and nitro substituents on the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)~4.0 - 5.0br s-
H-2 (CH₂)~3.1 - 3.3t~8.0
H-3 (CH₂)~3.6 - 3.8t~8.0
H-6~7.5 - 7.7s-
OCH₃~3.9 - 4.1s-

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~30 - 35
C-3~45 - 50
C-3a~125 - 130
C-4~145 - 150
C-5~140 - 145
C-6~115 - 120
C-7~100 - 105
C-7a~150 - 155
OCH₃~55 - 60
Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3350 - 3450MediumN-HStretching
2850 - 3000MediumC-H (aliphatic)Stretching
1580 - 1620StrongC=C (aromatic)Stretching
1500 - 1550StrongN-O (nitro)Asymmetric Stretching
1330 - 1370StrongN-O (nitro)Symmetric Stretching
1200 - 1280StrongC-O (aryl ether)Asymmetric Stretching
1000 - 1050MediumC-O (aryl ether)Symmetric Stretching
550 - 650MediumC-BrStretching
Predicted Mass Spectrometry Data

The predicted mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Table 4: Predicted Mass Spectrometry Data (EI)

m/zPredicted IdentityNotes
274/276[M]⁺Molecular ion peak with ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes.
259/261[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
228/230[M - NO₂]⁺Loss of a nitro group.

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound is proposed starting from commercially available 4-methoxyindole. The workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction 4-Methoxyindole 4-Methoxyindole Bromination Bromination (NBS, CH₃CN) 4-Methoxyindole->Bromination 7-Bromo-4-methoxyindole 7-Bromo-4-methoxyindole Bromination->7-Bromo-4-methoxyindole Nitration Nitration (HNO₃, H₂SO₄) 7-Bromo-4-methoxyindole->Nitration 7-Bromo-4-methoxy-5-nitroindole 7-Bromo-4-methoxy-5-nitroindole Nitration->7-Bromo-4-methoxy-5-nitroindole Reduction Reduction (NaBH₃CN, AcOH) 7-Bromo-4-methoxy-5-nitroindole->Reduction This compound Target Compound: This compound Reduction->this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 7-Bromo-4-methoxyindole

  • To a solution of 4-methoxyindole (1.0 eq) in acetonitrile (CH₃CN) at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 7-Bromo-4-methoxy-5-nitroindole

  • To a stirred solution of 7-Bromo-4-methoxyindole (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C, add a mixture of concentrated nitric acid (HNO₃) (1.1 eq) and concentrated sulfuric acid dropwise.

  • Maintain the temperature at 0-5 °C and stir for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound

  • To a solution of 7-Bromo-4-methoxy-5-nitroindole (1.0 eq) in glacial acetic acid (AcOH), add sodium cyanoborohydride (NaBH₃CN) (3.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Structure Elucidation Workflow

The logical workflow for the complete structure elucidation of the synthesized compound would involve a series of analytical techniques to confirm its identity and purity.

Elucidation_Workflow Synthesis Synthesized Compound Purification Purification (Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC, LC-MS) Purification->Purity Structure_Confirmation Structural Confirmation Purity->Structure_Confirmation NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry (HRMS) Structure_Confirmation->MS IR Infrared Spectroscopy Structure_Confirmation->IR Final_Structure Elucidated Structure of This compound NMR->Final_Structure MS->Final_Structure IR->Final_Structure

An In-depth Technical Guide to 7-Bromo-4-methoxy-5-nitroindoline and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical whitepaper is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the chemical landscape surrounding 7-Bromo-4-methoxy-5-nitroindoline. Due to the limited public data on the target compound, this guide focuses on the synthesis, properties, and relevant experimental data of its close structural analogs.

Physicochemical Properties of Related Indoline and Indole Analogs

The properties of this compound can be inferred by examining its constituent parts and related molecules. The indoline core is a common scaffold in pharmacologically active compounds. The bromo, methoxy, and nitro functional groups will significantly influence its electronic and steric properties, thereby affecting its reactivity and biological activity. Below is a summary of data for related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
7-Bromo-5-methoxy-1H-indole 408355-12-4C₉H₈BrNO226.07Isomeric analog.[1]
7-Bromo-4-methoxy-1H-indole 81224-16-0C₉H₈BrNO226.07The indole precursor to the target compound.[2]
5-Bromo-7-nitroindoline 80166-90-1C₈H₇BrN₂O₂243.06Shares the bromo and nitro substitutions on the indoline core.[3]
7-Bromo-5-nitroindoline Not AvailableC₈H₇BrN₂O₂243.06Isomeric analog with public data on PubChem.[4]
4-Bromo-7-methoxy-1H-indole 436091-59-7C₉H₈BrNO226.07Isomeric analog.[5][6]
7-Bromo-4-methoxyindole-3-acetonitrile 1227593-79-4C₁₁H₉BrN₂O265.11A more complex derivative.[7]

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound can be postulated based on established organic chemistry principles and published syntheses of similar molecules. A potential starting material would be 4-methoxyindoline or 7-bromo-4-methoxyindoline. The synthesis would likely involve electrophilic aromatic substitution reactions, namely bromination and nitration. The order of these steps is crucial to ensure the correct regioselectivity.

Experimental Protocol: A Proposed Synthesis

Step 1: Bromination of 4-methoxyindoline (if starting from this material)

  • Dissolve 4-methoxyindoline in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise. The methoxy group is an ortho-, para-director, but the amine group's influence on the aromatic ring of the indoline system will also affect the position of bromination. The 7-position is a likely site for substitution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 7-bromo-4-methoxyindoline.

Step 2: Nitration of 7-bromo-4-methoxyindoline

  • To a cooled (0 °C) solution of fuming nitric acid in concentrated sulfuric acid, slowly add 7-bromo-4-methoxyindoline. The methoxy group is activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. The nitro group is expected to add to the 5-position.

  • Maintain the temperature below 10 °C and stir for a designated period.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Potential Signaling Pathways and Biological Activity

The biological activity of this compound has not been described. However, the indoline scaffold is present in numerous biologically active molecules. For instance, various substituted indolines have been investigated as inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory pathways. The specific substitutions on the indoline ring would modulate its activity and selectivity towards biological targets. Further research would be required to elucidate any potential therapeutic applications.

Visualizations

Hypothetical Synthesis Workflow

Synthesis_of_7_Bromo_4_methoxy_5_nitroindoline A 4-Methoxyindoline B Bromination (e.g., NBS) A->B C 7-Bromo-4-methoxyindoline B->C D Nitration (HNO3/H2SO4) C->D E This compound D->E

Caption: A potential synthetic route to this compound.

Logical Relationship of Compound Features

Compound_Features Indoline Indoline Core Properties Physicochemical & Biological Properties Indoline->Properties Bromo 7-Bromo Bromo->Properties Methoxy 4-Methoxy Methoxy->Properties Nitro 5-Nitro Nitro->Properties

References

Technical Guide: Physicochemical Properties and Synthetic Strategy for 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 7-Bromo-4-methoxy-5-nitroindoline is a novel chemical entity with no readily available data in the public domain. This technical guide has been compiled to provide a comprehensive overview based on the known properties of structurally similar compounds and established synthetic and analytical methodologies in organic and medicinal chemistry. The experimental protocols and physical properties detailed herein are predictive and require experimental validation.

Comparative Physicochemical Properties of Structurally Related Indoline Derivatives

To estimate the physical properties of this compound, a comparative analysis of closely related indoline and indole derivatives is presented below. These compounds share key structural motifs that influence their physicochemical behavior.

Property5-Bromo-7-nitroindoline1-Acetyl-5-bromo-7-nitroindoline7-Bromo-4-methoxy-1H-indole
Molecular Formula C₈H₇BrN₂O₂[1][2]C₁₀H₉BrN₂O₃[3]C₉H₈BrNO[4]
Molecular Weight 243.06 g/mol [5]285.09 g/mol [3]226.07 g/mol
Melting Point 133-136 °C[5]Data not availableData not available
Boiling Point 344.2 °C at 760 mmHg[5]Data not available356.49 °C[6]
Appearance Light yellow crystals[5]SolidData not available
Solubility Insoluble in water[5][7]Data not availableData not available
XLogP3 2.5[5]1.8[3]Data not available

Hypothetical Synthesis Protocol

A plausible multi-step synthetic route for this compound is proposed, commencing from a commercially available substituted indole. This pathway is designed based on established organic chemistry transformations for indoline derivatives.

Objective: To synthesize this compound.

Materials:

  • 7-Bromo-4-methoxy-1H-indole

  • Trifluoroacetic acid (TFA)

  • Triethylsilane

  • Nitric acid

  • Sulfuric acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Methodology:

Step 1: Reduction of 7-Bromo-4-methoxy-1H-indole to 7-Bromo-4-methoxyindoline

  • Dissolve 7-Bromo-4-methoxy-1H-indole in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution, followed by the dropwise addition of triethylsilane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 7-Bromo-4-methoxyindoline.

Step 2: Nitration of 7-Bromo-4-methoxyindoline

  • To a cooled (0 °C) mixture of concentrated sulfuric acid, add 7-Bromo-4-methoxyindoline in a dropwise manner, ensuring the temperature is maintained below 5 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the indoline derivative, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain this compound.

Generalized Experimental Workflow for Characterization of a Novel Compound

Following the synthesis of a novel compound such as this compound, a systematic characterization is essential to confirm its identity, purity, and structure.

Protocol:

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Analyze the purified product using a suitable C18 column and a gradient of water and acetonitrile (both containing 0.1% formic acid) to determine the purity of the compound.

    • Thin Layer Chromatography (TLC): Use different solvent systems to ensure the presence of a single spot.

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: To identify the number and environment of protons.

      • ¹³C NMR: To determine the number and types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and confirm the overall structure.

    • Mass Spectrometry (MS):

      • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the molecule, confirming the molecular formula.

  • Physical Property Determination:

    • Melting Point: Determine the melting point range of the purified solid to assess its purity.

    • Solubility Studies: Assess the solubility in a range of common laboratory solvents.

Visualizations

G A 7-Bromo-4-methoxy-1H-indole B Reduction (TFA, Triethylsilane) A->B Step 1 C 7-Bromo-4-methoxyindoline B->C D Nitration (HNO3, H2SO4) C->D Step 2 E This compound D->E

Caption: Hypothetical synthesis route for this compound.

G A Synthesized Compound B Purity Assessment A->B C Structural Elucidation A->C D Physical Property Determination A->D E HPLC B->E F TLC B->F G NMR (1H, 13C, 2D) C->G H Mass Spectrometry (HRMS) C->H I Melting Point D->I J Solubility D->J

Caption: Generalized workflow for the characterization of a novel compound.

G A Novel Bioactive Compound B High-Throughput Screening (Phenotypic Assays) A->B C Identification of 'Hits' B->C D Target Deconvolution C->D E Affinity Chromatography D->E F Genetic Approaches (e.g., CRISPR screens) D->F G Computational Methods D->G H Validation of Biological Target E->H F->H G->H I Lead Optimization H->I

Caption: Conceptual workflow for biological screening and target identification.

References

Technical Guide: 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a hypothetical synthesis protocol, and a general experimental workflow for the characterization of 7-Bromo-4-methoxy-5-nitroindoline. This compound, a substituted indoline, represents a class of molecules with significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the indoline scaffold.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These values are calculated based on its chemical structure and are essential for experimental design and interpretation.

PropertyValue
Molecular Formula C₉H₉BrN₂O₃
Molecular Weight 273.08 g/mol
IUPAC Name 7-bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indole
CAS Number Not available
Canonical SMILES COC1=C(C2=C(C=C1--INVALID-LINK--[O-])NCC2)Br

Hypothetical Synthesis Protocol

The following is a plausible, multi-step experimental protocol for the synthesis of this compound, adapted from established methodologies for the synthesis of substituted indolines.

Objective: To synthesize this compound.

Materials:

  • 4-Methoxy-2-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Ethylene glycol

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) bromide (CuBr)

  • Appropriate solvents (e.g., Acetonitrile, Ethanol, Dichloromethane, Water)

  • Standard laboratory glassware and equipment for organic synthesis

Methodology:

  • Step 1: Bromination of 4-Methoxy-2-nitroaniline.

    • Dissolve 4-Methoxy-2-nitroaniline in a suitable solvent such as acetonitrile.

    • Slowly add N-Bromosuccinimide (NBS) to the solution at room temperature.

    • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Work up the reaction mixture by washing with an aqueous solution of sodium thiosulfate and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-Bromo-6-methoxy-2-nitroaniline.

  • Step 2: Synthesis of 7-Bromo-4-methoxy-5-nitroindole via the Bartoli Indole Synthesis.

    • Prepare a solution of the Grignard reagent, vinylmagnesium bromide, in THF.

    • Add a solution of 3-Bromo-6-methoxy-2-nitroaniline in THF dropwise to the Grignard reagent at a low temperature (e.g., -78 °C).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

    • Purify the crude product by column chromatography to yield 7-Bromo-4-methoxy-5-nitroindole.

  • Step 3: Reduction of the Indole to Indoline.

    • Dissolve the 7-Bromo-4-methoxy-5-nitroindole in a suitable solvent like ethanol.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure.

    • Alternatively, use a transfer hydrogenation method with a hydrogen donor like ammonium formate.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired product, this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental and Logical Workflows

The following diagrams illustrate key workflows relevant to the synthesis and potential biological evaluation of this compound.

synthesis_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product cluster_analysis Analysis 4-Methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline Bromination Step 1: Bromination 4-Methoxy-2-nitroaniline->Bromination NBS NBS NBS->Bromination Indole_Synthesis Step 2: Bartoli Indole Synthesis Bromination->Indole_Synthesis Intermediate 1 Reduction Step 3: Reduction to Indoline Indole_Synthesis->Reduction Intermediate 2 Final_Product This compound Reduction->Final_Product NMR NMR Spectroscopy Final_Product->NMR MS Mass Spectrometry Final_Product->MS Purity Purity Assessment (e.g., HPLC) Final_Product->Purity

Figure 1: Synthetic workflow for this compound.

biological_screening_workflow Compound Test Compound (this compound) Primary_Screening Primary Screening (e.g., Target-based assay) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Active Hits Secondary_Assays Secondary Assays (e.g., Cell-based functional assays) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Confirmed Hits

Figure 2: General workflow for in vitro biological screening.

Spectroscopic Data for 7-Bromo-4-methoxy-5-nitroindoline: A Search for Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for spectroscopic data (NMR, IR, and MS) for the specific compound 7-Bromo-4-methoxy-5-nitroindoline did not yield any direct experimental or published datasets. While information on structurally related compounds is available, the complete spectroscopic profile for this particular molecule remains elusive in the public domain.

For researchers and scientists in drug development, access to detailed spectroscopic data is crucial for the unequivocal identification and characterization of novel compounds. This technical guide summarizes the findings of a thorough search and provides data on the closest related structures to aid in the potential characterization of this compound.

Summary of Findings

No publications or spectral databases were found containing the ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data for this compound. However, data for two closely related precursors or analogues, 7-bromo-4-methoxy-1H-indole and 7-bromo-5-nitroindoline , are available and presented below for reference. These compounds share key structural motifs with the target molecule and can offer valuable insights for spectral interpretation.

Spectroscopic Data of Related Compounds

7-Bromo-4-methoxy-1H-indole

This compound differs by the absence of the nitro group and the presence of a double bond in the five-membered ring (indole instead of indoline).

Table 1: General Information for 7-Bromo-4-methoxy-1H-indole

ParameterValueReference
Molecular Formula C₉H₈BrNO[1][2]
CAS Number 81224-16-0[1]
Molecular Weight 226.07 g/mol
7-Bromo-5-nitroindoline

This compound lacks the methoxy group present in the target molecule.

Table 2: General Information for 7-Bromo-5-nitroindoline

ParameterValueReference
Molecular Formula C₈H₇BrN₂O₂[3]
Monoisotopic Mass 241.96909 Da[3]

Experimental Protocols: A General Overview

While specific experimental protocols for the synthesis and analysis of this compound are not available, a general workflow for acquiring spectroscopic data for a novel organic compound is well-established. This typically involves the synthesis of the compound, followed by purification (e.g., by chromatography), and subsequent analysis using various spectroscopic techniques.

Below is a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic data for this compound is not currently available in the public domain. Researchers interested in this specific molecule will likely need to perform its synthesis and subsequent spectroscopic characterization. The data provided for the related compounds, 7-bromo-4-methoxy-1H-indole and 7-bromo-5-nitroindoline, can serve as a useful reference for predicting and interpreting the spectra of the target compound. As new research is published, this information may become available in scientific literature and databases.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

Predicted ¹H NMR Spectral Data

The chemical structure of 7-Bromo-4-methoxy-5-nitroindoline with proton labeling is shown below:

(Note: This is a simplified 2D representation. The actual proton labels for the indoline ring are H-1 (on N), H-2α, H-2β, H-3α, H-3β, and H-6.)

The predicted ¹H NMR data for this compound in a common deuterated solvent such as CDCl₃ at a standard spectrometer frequency (e.g., 400 MHz) is summarized in the table below. Predictions are based on the additive effects of the bromo, methoxy, and nitro substituents on the indoline scaffold.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Assignment
H-6~7.5 - 7.8s-Aromatic Proton
NH (H-1)~4.0 - 5.5br s-Amine Proton
OCH₃~3.9 - 4.1s-Methoxy Protons
H-3~3.6 - 3.8t~8.0 - 9.0Methylene Protons (adjacent to aromatic ring)
H-2~3.1 - 3.3t~8.0 - 9.0Methylene Protons (adjacent to Nitrogen)

Rationale for Predictions:

  • H-6: This is the sole aromatic proton. It is expected to be a singlet as it has no adjacent protons. Its chemical shift is significantly downfield due to the deshielding effects of the neighboring electron-withdrawing nitro group (ortho) and the bromo group (para).

  • NH (H-1): The chemical shift of the amine proton can be highly variable depending on solvent, concentration, and temperature. It is often observed as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

  • OCH₃: The methoxy protons will appear as a sharp singlet in the range typical for aryl methyl ethers.

  • H-3 and H-2: These protons belong to the ethylene bridge of the indoline ring. They are adjacent to each other and are expected to show vicinal coupling, resulting in a triplet for each if the coupling to the other methylene protons is equivalent.[1][2] The H-3 protons are adjacent to the aromatic ring and are typically more deshielded than the H-2 protons, which are adjacent to the nitrogen.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard methodology for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like this compound.

A. Sample Preparation:

  • Massing: Accurately weigh 5-25 mg of the solid sample into a clean, dry vial.[3][4][5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice. If the compound has poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3][6]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent to serve as a chemical shift reference (δ = 0.00 ppm).

  • Transfer and Filtration: Gently agitate the vial to dissolve the sample completely. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][6] The final sample depth in the tube should be approximately 4-5 cm.[5][6]

  • Capping: Cap the NMR tube securely.

B. Data Acquisition:

  • Instrumentation: Use a nuclear magnetic resonance spectrometer, typically operating at a frequency of 300 MHz or higher for routine analysis.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

  • Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Experiment: A standard 1D proton experiment (e.g., a simple pulse-acquire sequence).

    • Temperature: Maintain a constant temperature, typically 25°C (298 K).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds between scans to allow for full relaxation of the protons.

C. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorption mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

  • Peak Picking: Identify the precise chemical shift of each peak in the spectrum.

Visualization of the ¹H NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_conclusion Structure Elucidation weigh_sample Weigh Compound (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim acquire_fid Acquire FID lock_shim->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_baseline Phase and Baseline Correction fourier_transform->phase_baseline integrate Reference and Integrate phase_baseline->integrate analyze_shifts Analyze Chemical Shifts (δ) integrate->analyze_shifts analyze_coupling Analyze Coupling Constants (J) integrate->analyze_coupling analyze_multiplicity Analyze Signal Multiplicity integrate->analyze_multiplicity analyze_integration Analyze Integration Values integrate->analyze_integration assign_protons Assign Protons to Structure analyze_shifts->assign_protons analyze_coupling->assign_protons analyze_multiplicity->assign_protons analyze_integration->assign_protons confirm_structure Confirm/Propose Molecular Structure assign_protons->confirm_structure

Caption: Workflow for ¹H NMR Spectral Analysis.

References

Mass Spectrometry of 7-Bromo-4-methoxy-5-nitroindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 7-Bromo-4-methoxy-5-nitroindoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the theoretical mass spectrometric data, a plausible fragmentation pathway, a detailed experimental protocol for its analysis, and a logical workflow for its characterization.

Theoretical Mass Spectrometry Data

The analysis of this compound by mass spectrometry begins with the determination of its theoretical molecular weight and the characteristic isotopic pattern arising from the presence of a bromine atom. The molecular formula of the compound is C₉H₉BrN₂O₃.

Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z). This distinctive pattern is a key signature for the presence of a single bromine atom in a molecule.

The expected mass spectrometric data for the molecular ion and key theoretical fragments are summarized below.

Ion Description m/z (⁷⁹Br) m/z (⁸¹Br) Plausible Fragmentation Origin
[M]⁺Molecular Ion271.98273.98Ionization of the parent molecule
[M-NO₂]⁺Loss of nitro group225.98227.98Cleavage of the C-N bond of the nitro group
[M-CH₃]⁺Loss of a methyl radical256.97258.97Fragmentation of the methoxy group
[M-CH₃-CO]⁺Subsequent loss of CO228.96230.96Loss of carbonyl from the indoline ring after methyl loss
[M-Br]⁺Loss of a bromine radical193.05-Cleavage of the C-Br bond
[Br]⁺Bromine cation78.9280.92Direct detection of the bromine fragment

Proposed Fragmentation Pathway

Electron ionization (EI) mass spectrometry of this compound is expected to induce a series of characteristic fragmentation events. The initial ionization will form the molecular ion [C₉H₉BrN₂O₃]⁺. The subsequent fragmentation is likely to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.

Common fragmentation patterns for nitroaromatic compounds involve the loss of the nitro group (NO₂) as a radical.[1] For aromatic ethers, the loss of a methyl radical (CH₃) from the methoxy group is a typical fragmentation.[2][3] The carbon-bromine bond can also undergo cleavage, leading to the loss of a bromine radical.[4][5] The indoline ring itself can undergo fragmentation, often involving the loss of small neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).[6][7]

A logical representation of these fragmentation steps is illustrated in the following diagram.

fragmentation_pathway M [C₉H₉BrN₂O₃]⁺ m/z 272/274 F1 [C₉H₉BrN₂O]⁺ m/z 226/228 M->F1 -NO₂ F2 [C₈H₆BrN₂O₃]⁺ m/z 257/259 M->F2 -CH₃ F3 [C₉H₉N₂O₃]⁺ m/z 193 M->F3 -Br F4 [C₇H₆BrN₂O₂]⁺ m/z 229/231 F2->F4 -CO

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

This section details a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of small, volatile, and thermally stable molecules.

3.1. Sample Preparation

  • Solubilization: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

  • Internal Standard: If quantitative analysis is required, add an appropriate internal standard to the working solution.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

3.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

3.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Logical Workflow for Compound Characterization

The process of identifying and characterizing an unknown compound like this compound using mass spectrometry follows a logical workflow. This workflow ensures a systematic approach from sample analysis to final structure confirmation.

characterization_workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Elucidation cluster_3 Confirmation SamplePrep Sample Preparation MS_Analysis Mass Spectrometry Analysis (e.g., GC-MS) SamplePrep->MS_Analysis MolecularIon Identify Molecular Ion Peak (M, M+2) MS_Analysis->MolecularIon IsotopicPattern Analyze Isotopic Pattern (Confirm Br) MolecularIon->IsotopicPattern Fragmentation Analyze Fragmentation Pattern IsotopicPattern->Fragmentation ProposeStructure Propose Putative Structure Fragmentation->ProposeStructure DatabaseSearch Database Search (e.g., NIST) ProposeStructure->DatabaseSearch ReferenceStandard Compare with Reference Standard DatabaseSearch->ReferenceStandard OtherTechniques Confirm with other techniques (NMR, IR) ReferenceStandard->OtherTechniques

Caption: Workflow for compound characterization using mass spectrometry.

References

An In-depth Technical Guide on the Potential Biological Activity of 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: A comprehensive review of the current scientific literature regarding the biological activity, experimental protocols, and associated signaling pathways of 7-Bromo-4-methoxy-5-nitroindoline.

Executive Summary

This technical guide aims to provide a thorough analysis of the biological activities of the chemical compound this compound. Extensive searches of scientific databases and literature have been conducted to collate all available quantitative data, detailed experimental methodologies, and relevant signaling pathway information. The objective is to present this information in a clear, structured, and easily comparable format to aid researchers, scientists, and professionals in the field of drug development.

Following a comprehensive review of publicly available scientific literature, it has been determined that there is currently no published data on the biological activity of this compound. Searches for this specific compound did not yield any studies detailing its effects on biological systems, quantitative data such as IC50 or EC50 values, or any associated experimental protocols or signaling pathways.

While information exists for structurally related compounds, such as other brominated and methoxylated indoles and indolines, this data cannot be directly extrapolated to this compound due to the principles of structure-activity relationships, where minor structural modifications can lead to significant changes in biological function.

Therefore, this document serves to report the absence of available information and to highlight a potential area for novel research. The synthesis and subsequent biological evaluation of this compound could represent a new avenue of investigation within the broader field of medicinal chemistry and drug discovery.

Quantitative Data

A thorough search for quantitative data, including but not limited to IC50 and EC50 values, for this compound yielded no results. Consequently, no data table can be provided at this time.

Experimental Protocols

No experimental protocols specifically designed for or utilizing this compound were found in the current body of scientific literature. This includes methodologies for assessing its synthesis, purification, and biological activity.

Signaling Pathways and Experimental Workflows

As no biological activity has been reported for this compound, there are no known signaling pathways modulated by this compound. Therefore, the creation of diagrams for signaling pathways or experimental workflows is not applicable.

Future Directions

The absence of data on this compound presents an opportunity for original research. Future studies could focus on the following areas:

  • Chemical Synthesis: Development and optimization of a synthetic route to produce this compound in sufficient purity and quantity for biological screening.

  • In Vitro Screening: Initial biological evaluation of the compound against a diverse panel of biological targets, such as enzymes, receptors, and cancer cell lines, to identify potential areas of activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of this compound to understand how structural modifications influence any observed biological activity.

Conclusion

This technical guide has established that there is a significant knowledge gap regarding the biological activity of this compound. While the core requirements of this guide, including data presentation, experimental protocols, and visualizations, could not be fulfilled due to the lack of available information, this report itself is of value to the scientific community. It clearly indicates that the exploration of this compound is a novel and uninvestigated area of research. We encourage researchers to consider this compound as a potential starting point for new drug discovery programs.

The Cornerstone of Pharmaceutical Design: A Technical Guide to Nitro Compounds in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nitro compounds, often perceived as simple or even hazardous chemical entities, are in fact indispensable workhorses in the arsenal of pharmaceutical synthesis. Their remarkable versatility stems from the unique electronic properties of the nitro group (–NO₂), which render it both a potent activating group for a variety of chemical transformations and a key pharmacophore in numerous therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted roles of nitro compounds, detailing their application as pivotal synthetic intermediates and as active components in drug molecules, supported by experimental data and methodological insights.

The Nitro Group as a Versatile Synthetic Intermediate

The strong electron-withdrawing nature of the nitro group makes it an ideal functional handle for constructing complex molecular architectures. Nitroalkanes and nitroarenes are readily available and serve as precursors to a wide array of other functional groups, most notably the ubiquitous amino group found in a vast number of pharmaceuticals.

Gateway to Anilines: The Reduction of Nitroarenes

The reduction of an aromatic nitro group to an aniline is one of the most fundamental and widely used transformations in pharmaceutical manufacturing. Anilines are key building blocks for a diverse range of drugs, including analgesics, anticancer agents, and antivirals. A variety of methods are employed for this reduction, each with its own advantages regarding cost, selectivity, and environmental impact.

The general transformation is as follows:

Ar-NO₂ --[Reducer]--> Ar-NH₂

Commonly employed methods include catalytic hydrogenation using precious metal catalysts (e.g., Pd/C, PtO₂) or base metals like Raney Nickel, and chemical reduction using metals in acidic media (e.g., Fe/HCl, Sn/HCl).[1][2][3] The choice of reagent can be critical when other reducible functional groups are present in the molecule.[4]

Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds

Nitroarene SubstrateReducing Agent/CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
NitrobenzeneMn-1 (5 mol %), K₂CO₃Toluene13024 h>99[3][4]
4-NitrotolueneMn-1 (5 mol %), K₂CO₃Toluene13024 h97[3][4]
4-ChloronitrobenzenePd@Fe₃O₄, THDBWater5010 h70 (Selective)[5]
NitrobenzeneRaney Nickel, H₂----[2]
m-NitroacetophenoneGranulated Tin, HClWater/HClReflux30 min-[6]
NitrobenzeneFe powder, HClWater/HClReflux-High[7]

Note: Yields and conditions are representative and can vary based on the specific substrate and experimental setup.

Carbon-Carbon Bond Formation

Nitroalkanes are crucial for forming new carbon-carbon bonds, providing pathways to build the carbon skeletons of complex drug molecules.

  • The Henry (Nitroaldol) Reaction: This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol.[8][9] This product is a versatile intermediate that can be reduced to a valuable 1,2-amino alcohol, a motif present in many bioactive compounds, including the antibiotic Chloramphenicol .[10][11]

  • The Michael Addition: Nitroalkanes can act as nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds and nitroalkenes.[12][13][14] This reaction is a powerful tool for creating γ-nitro carbonyl compounds, which are precursors for important neurotransmitter analogs like β-substituted GABA derivatives (e.g., Baclofen, Pregabalin).[14]

Figure 1. Key Synthetic Transformations of Nitro Compounds.

The Nitro Group as a Pharmacophore: Bioreductive Activation

Beyond their role as synthetic intermediates, nitroaromatic and nitroheterocyclic moieties are integral components of many drugs, where the nitro group itself is essential for therapeutic activity.[15] This is particularly true for antimicrobial and anticancer agents. The mechanism of action for these drugs hinges on a process called bioreductive activation .

In environments with low oxygen tension, such as within anaerobic bacteria or hypoxic tumor cells, cellular enzymes called nitroreductases catalyze the reduction of the nitro group.[16][17] This process is not a simple conversion to an amine but rather a stepwise reduction that generates highly reactive, cytotoxic intermediates, including nitro anion radicals (R-NO₂•⁻), nitroso (R-NO), and hydroxylamine (R-NHOH) species.[18] These intermediates can damage cellular macromolecules like DNA, RNA, and proteins, leading to cell death.[19] This selective activation in target cells minimizes damage to the host's healthy, aerobic cells.

Bioreductive_Activation ParentDrug Nitroaromatic Drug (R-NO₂) NitroRadical Nitro Anion Radical (R-NO₂•⁻) ParentDrug->NitroRadical +1e⁻ Nitroso Nitroso Intermediate (R-NO) NitroRadical->Nitroso Damage Covalent Binding & Damage to DNA, Proteins NitroRadical->Damage Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine Nitroso->Damage Amine Inactive Amine (R-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Damage Enzyme Nitroreductase (e.g., NfsA, NfsB) Enzyme->ParentDrug Enzyme->NitroRadical Enzyme->Nitroso

Figure 2. Bioreductive Activation Pathway of Nitroaromatic Drugs.
Key Examples of Nitro-Containing Drugs

  • Nitroimidazoles (e.g., Metronidazole, Secnidazole): These are mainstays for treating infections caused by anaerobic bacteria and protozoa.[20] Their selective toxicity is a classic example of bioreductive activation, which does not occur in aerobic human cells.[17]

  • Nitrofurans (e.g., Nitrofurantoin): Used primarily for urinary tract infections, nitrofurantoin is concentrated in the urine where it enters bacteria.[19] Bacterial nitroreductases then activate the drug, generating reactive intermediates that inhibit multiple targets, including DNA, RNA, and protein synthesis, making the development of resistance more difficult.[16][21]

  • Chloramphenicol: A broad-spectrum antibiotic, its structure features a p-nitrophenyl group. While its primary mechanism is the inhibition of protein synthesis, the nitro group is crucial for its activity.

  • Nifedipine: A calcium channel blocker used to treat hypertension, Nifedipine is a dihydropyridine derivative synthesized using 2-nitrobenzaldehyde as a key starting material.[22] Here, the nitro group is a permanent part of the final drug structure, influencing its physicochemical properties.

Table 2: Synthesis of Key Nitro-Containing Pharmaceuticals

DrugKey Nitro-Containing PrecursorKey Transformation / ReactionReagents / ConditionsYield (%)Reference(s)
Nifedipine 2-NitrobenzaldehydeHantzsch Dihydropyridine SynthesisMethyl acetoacetate, Ammonia, Methanol, Reflux~70-85[22][23]
Secnidazole 2-Methyl-5-nitroimidazoleN-Alkylation1-Bromo-2-propanol, K₂CO₃, Acetone, RefluxHigh[24]
Chloramphenicol p-NitrobenzaldehydeHenry Reaction & ReductionNitromethane, Formaldehyde, then H₂/Catalyst-[10][25]
Flutamide 4-Nitro-3-(trifluoromethyl)anilineAcylationIsobutyryl chloride or Isobutyric acidGood[26]

Experimental Protocols

Detailed methodologies are critical for the successful application of these synthetic strategies. Below are representative protocols for key transformations involving nitro compounds.

Synthesis of Nifedipine via Hantzsch Condensation

The synthesis of the calcium channel blocker Nifedipine is a classic example of a multi-component reaction where a nitro-substituted aldehyde is a critical starting material.[23]

Figure 3. Experimental Workflow for the Hantzsch Synthesis of Nifedipine.

Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser, combine 2.27 g (15.0 mmol) of 2-nitrobenzaldehyde, 4.0 mL (37.1 mmol) of methyl acetoacetate, 4.0 mL of methanol, and 1.6 mL of concentrated aqueous ammonia (35%).[23]

  • Reflux: Heat the mixture to reflux using an oil bath or heating mantle and maintain the reflux for approximately 3.5 hours.[23]

  • Crystallization: After the reaction period, allow the mixture to cool to room temperature. A yellow precipitate should form. If necessary, place the flask in an ice-water bath to induce crystallization.[23]

  • Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake with cold water (10 mL) followed by cold methanol (5 mL).[23]

  • Purification: Recrystallize the crude product from hot methanol to obtain pure, yellow crystals of Nifedipine.[23]

Synthesis of Aniline via Reduction of Nitrobenzene

This protocol describes a classic laboratory-scale reduction using tin metal and hydrochloric acid.

Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask, add 25 g of granulated tin and 25 g of nitrobenzene.[27]

  • Acid Addition: Assemble a reflux apparatus. Through the condenser, add 115 mL of concentrated hydrochloric acid in small portions. The reaction is exothermic; if it becomes too vigorous, cool the flask in an ice bath.[27]

  • Reflux: After the initial reaction subsides, heat the mixture on a boiling water bath for 30-60 minutes, with occasional shaking, until the odor of nitrobenzene is no longer present.[27]

  • Basification: Cool the flask to room temperature and slowly add a solution of 75 g of sodium hydroxide in 150 mL of water. This will precipitate tin hydroxides and liberate the free aniline. The mixture should be strongly alkaline.

  • Isolation (Steam Distillation): Perform a steam distillation to separate the aniline from the reaction mixture. Collect the distillate, which will consist of a mixture of aniline and water.

  • Purification (Extraction): Transfer the distillate to a separatory funnel. Add sodium chloride to saturate the aqueous layer and extract the aniline with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield aniline.[28]

Synthesis of Secnidazole

This procedure outlines the N-alkylation of 2-methyl-5-nitroimidazole to produce the antiprotozoal drug Secnidazole.[24]

Methodology:

  • Reaction Setup: In a suitable reaction vessel, mix 2-methyl-5-nitroimidazole, 1-bromo-2-propanol, potassium carbonate (catalyst), and acetone (solvent).[24]

  • Reflux: Heat the mixture to reflux and maintain the reaction until completion (monitoring by TLC is recommended).[24]

  • Work-up: After the reaction is complete, recover the acetone by distillation. Add water to the residue and cool the mixture to approximately 2-5°C to precipitate the crude product.[24]

  • Isolation: Collect the wet solid by centrifugation or filtration. Wash the crude product with cold water.[24]

  • Purification: Recrystallize the crude product from a 40% ethanol/water mixture, potentially with the use of activated carbon for decolorization. Dry the purified crystals under vacuum to yield Secnidazole.[24]

Conclusion

Nitro compounds are far more than just energetic materials or simple precursors. They are sophisticated tools in pharmaceutical synthesis, offering a rich and diverse reactivity that enables the construction of complex molecular frameworks. Their ability to be cleanly and efficiently reduced to amines makes them foundational to the synthesis of countless drugs. Furthermore, the unique bioreductive activation pathway of the nitro group has been masterfully exploited to create highly effective and selective antimicrobial and anticancer agents. A thorough understanding of the chemistry and biological activity of nitro compounds is, therefore, essential for professionals engaged in modern drug discovery and development.

References

The Photoreactive Properties of 7-Nitroindoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photoreactive properties of 7-nitroindoline derivatives, which have become indispensable tools in neuroscience, cell biology, and pharmacology. Their ability to act as photolabile protecting groups, or "cages," for a variety of bioactive molecules allows for precise spatiotemporal control over biological processes, initiated by a flash of light. This document details their photochemical characteristics, experimental applications, and the underlying signaling pathways they help to elucidate.

Introduction to 7-Nitroindoline Caged Compounds

7-Nitroindoline derivatives are a class of organic molecules renowned for their use as "caged" compounds.[1] In this context, a bioactive molecule, such as a neurotransmitter or a second messenger, is rendered temporarily inert by covalent linkage to the 7-nitroindoline moiety.[1][2] Irradiation with light of a specific wavelength cleaves this bond, releasing the active molecule in a process known as "uncaging."[2] This technique offers unparalleled precision in delivering biologically active substances to specific locations within cells or tissues and at exact moments in time.

The core advantages of 7-nitroindoline cages include their high stability in physiological solutions, resistance to hydrolysis, and efficient photolysis.[3] Furthermore, derivatives can be chemically modified to fine-tune their photochemical properties, such as their absorption wavelength and quantum yield, making them suitable for a range of applications, including one-photon and two-photon excitation microscopy.[1][4]

Quantitative Photochemical Properties

The efficacy of a caged compound is determined by several key photochemical parameters. These include the absorption maximum (λmax), the molar extinction coefficient (ε), the quantum yield of photolysis (Φu), and the two-photon action cross-section (δu). The following tables summarize these properties for some of the most widely used 7-nitroindoline derivatives.

Compound NameAbbreviationCaged MoleculeOne-Photon λmax (nm)Quantum Yield (Φu)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
4-Methoxy-7-nitroindolinyl-glutamateMNI-GluL-Glutamate300-3800.065-0.085~5,000
4-Carboxymethoxy-5,7-dinitroindolinyl-glutamateCDNI-GluL-Glutamate~350~0.5-0.6Not widely reported
4-Methoxy-5,7-dinitroindolinyl-glutamateMDNI-GluL-GlutamateNot widely reported~0.5Not widely reported
7-Nitroindolinyl-GABANI-GABAGABANot widely reportedNot widely reportedNot widely reported
4,5-Dimethoxy-2-nitrobenzyl-GABADMNB-GABAGABANot widely reportedNot widely reportedNot widely reported
4-Methoxy-7-nitroindolinyl-D-aspartateMNI-D-aspartateD-AspartateNot widely reported0.09Not widely reported

Table 1: One-Photon Photochemical Properties of Selected 7-Nitroindoline Derivatives.

Compound NameAbbreviationTwo-Photon Excitation λ (nm)Two-Photon Action Cross-section (δu, GM)
4-Methoxy-7-nitroindolinyl-glutamateMNI-Glu720-7300.06
4-Carboxymethoxy-5,7-dinitroindolinyl-glutamateCDNI-Glu720~5-6 times > MNI-Glu
4-Methoxy-5,7-dinitroindolinyl-glutamateMDNI-GluNot widely reported~5-6 times > MNI-Glu
7-(dicarboxymethyl)-aminocoumarin-caged GABAN-DCAC-GABA830Not widely reported

Table 2: Two-Photon Uncaging Properties of Selected 7-Nitroindoline and Other Caged Compounds. GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s photon⁻¹)

Experimental Protocols

The successful application of 7-nitroindoline derivatives hinges on meticulous experimental design and execution. Below are detailed methodologies for key experimental procedures.

Synthesis of 4-Methoxy-7-nitroindolinyl-caged L-Glutamate (MNI-Glu)

The synthesis of MNI-Glu is a multi-step process that requires careful execution. The following is a generalized protocol based on published methods.[5][6]

Experimental Workflow for MNI-Glu Synthesis

MNI_Glu_Synthesis Start Starting Material: 4-Methoxyindole Step1 Nitration Start->Step1 Intermediate1 4-Methoxy-7-nitroindole Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 4-Methoxy-7-nitroindoline Step2->Intermediate2 Step3 Coupling with Protected Glutamate Intermediate2->Step3 Intermediate3 Protected MNI-Glu Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End Final Product: MNI-Glu Step4->End

Caption: A simplified workflow for the synthesis of MNI-Glu.

Protocol:

  • Nitration of 4-methoxyindole: 4-methoxyindole is nitrated using a suitable nitrating agent (e.g., nitric acid in acetic anhydride) to yield 4-methoxy-7-nitroindole. The reaction is typically carried out at low temperatures to control selectivity.

  • Reduction to 4-methoxy-7-nitroindoline: The nitroindole is then reduced to the corresponding indoline. This can be achieved through catalytic hydrogenation (e.g., using palladium on carbon) or with a chemical reducing agent like sodium borohydride in the presence of a catalyst.

  • Coupling with protected glutamate: The 4-methoxy-7-nitroindoline is coupled with a protected form of L-glutamic acid (e.g., di-t-butyl L-glutamate). This is typically an amide bond formation reaction facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Deprotection: The protecting groups on the glutamate moiety are removed. For t-butyl esters, this is commonly achieved by treatment with a strong acid like trifluoroacetic acid (TFA).

  • Purification: The final product, MNI-Glu, is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity, which is critical for biological experiments.[5]

Two-Photon Uncaging of MNI-Glutamate in Brain Slices

This protocol outlines the general steps for performing two-photon uncaging of MNI-Glu to stimulate individual dendritic spines in acute brain slices, a common application in neuroscience.[1][7]

Experimental Workflow for Two-Photon Uncaging

Two_Photon_Uncaging_Workflow A Prepare Acute Brain Slices B Patch-clamp a neuron (whole-cell configuration) A->B C Fill neuron with fluorescent dye (e.g., Alexa Fluor 594) B->C D Bath apply MNI-Glu (2.5-10 mM) in ACSF C->D E Locate dendritic spine of interest using two-photon imaging D->E F Position uncaging laser spot (~0.5 µm from spine head) E->F G Deliver a brief laser pulse (e.g., 720 nm, 1-5 ms, 10-30 mW) F->G H Record postsynaptic response (uEPSC or uEPSP) G->H I Analyze data H->I

Caption: A typical workflow for a two-photon glutamate uncaging experiment.

Protocol:

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent and maintain them in artificial cerebrospinal fluid (ACSF).[1]

  • Electrophysiology: Obtain a whole-cell patch-clamp recording from a neuron of interest. The internal solution should contain a fluorescent dye (e.g., Alexa Fluor 594) to visualize the neuron's morphology.[8]

  • Caged Compound Application: Bath-apply MNI-Glu at a concentration of 2.5-10 mM in the ACSF.[1][7]

  • Two-Photon Microscopy: Use a two-photon microscope equipped with a Ti:Sapphire laser. An imaging wavelength (e.g., >800 nm) is used to visualize the fluorescently labeled neuron, while the uncaging wavelength is set to ~720 nm for MNI-Glu.[9]

  • Targeting and Uncaging: Identify a dendritic spine of interest. Position the uncaging laser spot at a small distance (e.g., ~0.5 µm) from the spine head to avoid direct photodamage.[7] Deliver a brief laser pulse (1-5 ms, 10-30 mW) to uncage the glutamate.[1][7]

  • Data Acquisition: Simultaneously record the electrophysiological response (uncaging-evoked excitatory postsynaptic current, uEPSC, or potential, uEPSP) and image any morphological or calcium changes in the spine.[1]

Signaling Pathways Activated by 7-Nitroindoline Derivatives

The photorelease of bioactive molecules using 7-nitroindoline derivatives allows for the precise activation of specific cellular signaling pathways. Below are diagrams of key pathways commonly investigated using this technology.

Glutamate Receptor Signaling

Uncaging of L-glutamate activates both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors, leading to a cascade of downstream events.[10][11]

Glutamate_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density MNI-Glu MNI-Glu Glutamate Glutamate MNI-Glu->Glutamate Uncaging Light Light Light->MNI-Glu AMPA-R AMPA Receptor Glutamate->AMPA-R NMDA-R NMDA Receptor Glutamate->NMDA-R mGluR Metabotropic Glutamate Receptor Glutamate->mGluR Na_Ca_Influx Na+ / Ca2+ Influx AMPA-R->Na_Ca_Influx NMDA-R->Na_Ca_Influx G-Protein G-Protein Activation mGluR->G-Protein Depolarization Depolarization Na_Ca_Influx->Depolarization Downstream_Signaling Downstream Signaling (e.g., CamKII, PKC, ERK) Depolarization->Downstream_Signaling PLC Phospholipase C G-Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Ca_Release->Downstream_Signaling

Caption: Glutamate receptor signaling cascade initiated by uncaging.

Calcium Signaling in Neurons

The release of caged calcium or the activation of calcium-permeable channels by uncaged neurotransmitters can trigger a variety of calcium-dependent signaling events.[12][13]

Calcium_Signaling Caged_Ca Caged Ca2+ (e.g., NP-EGTA) Free_Ca Free Intracellular Ca2+ Caged_Ca->Free_Ca Light Light Light->Caged_Ca Uncaging Calmodulin Calmodulin Free_Ca->Calmodulin Neurotransmitter_Release Neurotransmitter Release Free_Ca->Neurotransmitter_Release CaMK Ca2+/Calmodulin-dependent Protein Kinases (CaMKs) Calmodulin->CaMK Gene_Expression Changes in Gene Expression CaMK->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMK->Synaptic_Plasticity

Caption: Key pathways in neuronal calcium signaling activated by uncaging.

GABAergic Signaling

Uncaging of GABA, the primary inhibitory neurotransmitter in the brain, activates GABA receptors, leading to neuronal inhibition.[14][15]

GABA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Caged_GABA Caged GABA (e.g., DPNI-GABA) GABA GABA Caged_GABA->GABA Uncaging Light Light Light->Caged_GABA GABA_A_R GABAA Receptor GABA->GABA_A_R GABA_B_R GABAB Receptor GABA->GABA_B_R Cl_Influx Cl- Influx GABA_A_R->Cl_Influx G_Protein_B G-Protein Activation GABA_B_R->G_Protein_B Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization K_Channel K+ Channel Activation G_Protein_B->K_Channel Ca_Channel_Inhibition Ca2+ Channel Inhibition G_Protein_B->Ca_Channel_Inhibition K_Channel->Hyperpolarization

Caption: GABAergic signaling pathways initiated by uncaging GABA.

Conclusion and Future Directions

7-Nitroindoline derivatives have revolutionized the study of dynamic biological processes by providing a means to control cellular activities with light. The continuous development of new derivatives with improved photochemical properties, such as red-shifted absorption maxima and higher two-photon cross-sections, will further expand their utility. These advancements will enable deeper tissue penetration and reduced phototoxicity, opening up new avenues for in vivo studies in complex organisms. As our understanding of the intricate signaling networks within cells grows, the precise spatiotemporal control offered by 7-nitroindoline-based caged compounds will remain an invaluable tool for dissecting these complex pathways and advancing drug discovery and development.

References

7-Bromo-4-methoxy-5-nitroindoline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 7-Bromo-4-methoxy-5-nitroindoline (CAS No. 1427503-13-6) is publicly available. The following information is compiled from data on structurally similar compounds, including other brominated nitroindoles and general knowledge of nitroaromatic and brominated organic compounds. All procedures should be conducted with the utmost caution in a controlled laboratory environment by trained professionals. A thorough risk assessment should be completed before handling this compound.

Compound Identification and Properties

While specific data for this compound is limited, the properties of analogous compounds can provide an estimation of its characteristics.

PropertyInferred Value/InformationSource Analogy
Molecular Formula C₉H₉BrN₂O₃-
Molecular Weight 289.09 g/mol -
Appearance Likely a yellow to brown crystalline solid or powder.Based on 5-Bromo-7-nitroindoline which appears as orange to dark brown crystals or powder.[1]
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Poorly soluble in water.General characteristic of similar organic compounds.
Reactivity Potentially reactive with strong oxidizing and reducing agents. May be light-sensitive (photoreactive).Based on studies of substituted 1-acyl-7-nitroindolines.[2]

Hazard Identification and Precautionary Measures

The primary hazards associated with this compound are inferred from data on similar nitroaromatic and brominated compounds.

Inferred Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if swallowed, in contact with skin, or if inhaled.

  • Mutagenicity/Carcinogenicity: Nitroaromatic compounds as a class are often associated with mutagenic and carcinogenic properties.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

Logical Relationship of Inferred Hazards

G Figure 1: Inferred Hazard Profile cluster_compound This compound cluster_properties Chemical Properties cluster_hazards Potential Health Hazards Compound Core Structure Nitroaromatic Nitroaromatic Group Compound->Nitroaromatic Brominated Brominated Aromatic Compound->Brominated Photoreactive Potential Photoreactivity Nitroaromatic->Photoreactive Toxic Acute Toxicity Nitroaromatic->Toxic Chronic Potential Mutagen/Carcinogen Nitroaromatic->Chronic Irritant Skin & Eye Irritant Brominated->Irritant Respiratory Respiratory Irritant Irritant->Respiratory G Figure 2: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE FumeHood Prepare Ventilated Fume Hood PPE->FumeHood Weighing Weigh Compound in Hood FumeHood->Weighing Dissolving Dissolve in Suitable Solvent Weighing->Dissolving Reaction Perform Reaction Under Inert Atmosphere (if necessary) Dissolving->Reaction Decontamination Decontaminate Glassware & Surfaces Reaction->Decontamination Waste Dispose of Waste in Designated Hazardous Waste Stream Decontamination->Waste RemovePPE Remove PPE and Wash Hands Waste->RemovePPE G Figure 3: Potential Synthetic Pathway Start 4-Methoxyindoline Bromination Bromination (e.g., NBS in ACN) Start->Bromination Step 1 Nitration Nitration (e.g., HNO3/H2SO4) Bromination->Nitration Step 2 Product This compound Nitration->Product Step 3

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a plausible synthetic route to 7-Bromo-4-methoxy-5-nitroindoline, a heterocyclic compound with potential applications in medicinal chemistry and drug development. While a direct, one-step synthesis from 4-bromo-2-nitroanisole is not well-documented in the scientific literature, this note outlines a rational, multi-step approach based on established organic chemistry transformations. The protocol includes detailed experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow.

Introduction

Substituted indolines are a prominent structural motif in a vast array of biologically active compounds and pharmaceuticals. The specific substitution pattern of this compound suggests its potential as a key intermediate for the synthesis of more complex molecules with therapeutic value. The bromo, methoxy, and nitro functional groups offer multiple points for further chemical modification, making it a versatile building block in drug discovery programs. This document details a feasible synthetic pathway for its preparation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound from 4-bromo-2-nitroanisole is a challenging transformation due to the required C-C bond formation and cyclization. A more practical and well-precedented approach involves the construction of the indoline ring from a suitable aniline precursor, followed by functional group manipulation. The following multi-step synthesis is proposed:

  • Step 1: Synthesis of 4-methoxy-5-nitroaniline from 4-methoxy-3-nitrobenzoic acid.

  • Step 2: Protection of the aniline as an N-acetyl derivative.

  • Step 3: Introduction of a two-carbon unit via chloracetylation.

  • Step 4: Reductive cyclization to form the indolin-2-one.

  • Step 5: Reduction of the indolin-2-one to the indoline.

  • Step 6: Regioselective bromination to yield the final product.

This pathway is illustrated in the workflow diagram below.

Synthesis_Workflow A 4-methoxy-3-nitrobenzoic acid B 4-methoxy-3-nitroaniline A->B Curtius Rearrangement C N-(4-methoxy-3-nitrophenyl)acetamide B->C Acetylation D 2-Chloro-N-(4-methoxy-3-nitrophenyl)acetamide C->D Chloracetylation E 4-methoxy-5-nitroindolin-2-one D->E Reductive Cyclization (Fe/AcOH) F 4-methoxy-5-nitroindoline E->F Reduction (BH3-THF) G This compound F->G Bromination (NBS)

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 4-methoxy-5-nitroaniline

This step can be achieved via a Curtius rearrangement of 4-methoxy-3-nitrobenzoic acid.

  • To a solution of 4-methoxy-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as acetone, add triethylamine (1.1 eq) and cool to 0 °C.

  • Slowly add ethyl chloroformate (1.1 eq) and stir for 30 minutes.

  • Add a solution of sodium azide (1.5 eq) in water and stir vigorously for 1-2 hours.

  • Extract the mixture with toluene and heat the organic layer to reflux for 2-3 hours until the acyl azide has rearranged to the isocyanate.

  • Add aqueous HCl and continue to reflux to hydrolyze the isocyanate to the aniline.

  • Neutralize with a base and extract the product. Purify by column chromatography.

Step 2: N-acetylation of 4-methoxy-5-nitroaniline

  • Dissolve 4-methoxy-5-nitroaniline (1.0 eq) in acetic anhydride (2.0 eq).

  • Heat the mixture at 100 °C for 1 hour.

  • Pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with water and dry to yield N-(4-methoxy-3-nitrophenyl)acetamide.

Step 3: Chloracetylation

  • To a solution of N-(4-methoxy-3-nitrophenyl)acetamide (1.0 eq) in a suitable solvent, add chloroacetyl chloride (1.2 eq) and a Lewis acid catalyst (e.g., AlCl3, 1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with ice water and extract the product.

Step 4: Reductive Cyclization to 4-methoxy-5-nitroindolin-2-one

  • Suspend the product from Step 3 in acetic acid.

  • Add iron powder (5.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Filter the hot reaction mixture through celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

Step 5: Reduction to 4-methoxy-5-nitroindoline

  • Dissolve 4-methoxy-5-nitroindolin-2-one (1.0 eq) in dry THF.

  • Slowly add borane-tetrahydrofuran complex (BH3-THF, 3.0 eq) at 0 °C.

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction and quench by the slow addition of methanol, followed by aqueous HCl.

  • Basify the mixture and extract the product.

Step 6: Bromination to this compound

  • Protect the indoline nitrogen with a suitable protecting group (e.g., Boc anhydride).

  • Dissolve the N-protected indoline (1.0 eq) in a chlorinated solvent like dichloromethane.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous sodium thiosulfate and brine.

  • Dry the organic layer and concentrate.

  • Deprotect the nitrogen to yield the final product.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemp (°C)Time (h)Yield (%)
1Curtius RearrangementNaN3, H+Toluene/H2O1004~60-70
2N-acetylationAcetic anhydrideNeat1001>90
3ChloracetylationClCOCH2Cl, AlCl3DCM0 - RT3~70-80
4Reductive CyclizationFe, AcOHAcetic Acid1186~50-60
5Amide ReductionBH3-THFTHF664~80-90
6BrominationNBSDCMRT2~70-80

Table 2: Spectroscopic Data for this compound (Expected)

AnalysisData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.5-7.8 (s, 1H, Ar-H), 6.5-6.8 (s, 1H, Ar-H), 4.5-4.8 (br s, 1H, NH), 3.8-4.0 (s, 3H, OCH₃), 3.5-3.7 (t, 2H, CH₂), 3.0-3.2 (t, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 150-155 (C-O), 140-145 (C-NO₂), 130-135 (C-Br), 120-130 (Ar-C), 110-120 (Ar-C), 100-110 (Ar-C), 55-60 (OCH₃), 45-50 (CH₂), 28-32 (CH₂)
Mass Spec (ESI+)m/z: [M+H]⁺ calculated for C₉H₉BrN₂O₃, found.
IR (KBr, cm⁻¹)ν: 3300-3400 (N-H), 2800-3000 (C-H), 1500-1550 (NO₂), 1300-1350 (NO₂), 1200-1250 (C-O)

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence starting from a suitable aniline derivative. The outlined protocol provides a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery. The versatility of the final product as a chemical intermediate opens up possibilities for the development of novel therapeutic agents. Further optimization of each step may be required to achieve higher overall yields.

Application Notes and Protocols for the Synthesis of 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, three-step protocol for the synthesis of 7-Bromo-4-methoxy-5-nitroindoline, a potentially valuable building block in medicinal chemistry and drug development. The proposed synthetic route begins with the commercially available or readily synthesized starting material, 4-methoxyindoline. The subsequent steps involve regioselective nitration followed by bromination to yield the target compound.

Overall Synthetic Scheme

The proposed synthesis of this compound is a three-step process:

  • Preparation of 4-Methoxyindoline: This protocol assumes 4-methoxyindoline as the starting material. It can be synthesized by the reduction of 4-methoxyindole.

  • Nitration of 4-Methoxyindoline: Introduction of a nitro group at the C5 position.

  • Bromination of 4-Methoxy-5-nitroindoline: Introduction of a bromine atom at the C7 position.

Step 1: Synthesis of 4-Methoxyindoline (Starting Material)

Note: 4-Methoxyindoline can be sourced from commercial suppliers. If not available, it can be prepared by the reduction of 4-methoxyindole. A general procedure for the reduction of an indole to an indoline is provided below.

Experimental Protocol: Reduction of 4-Methoxyindole to 4-Methoxyindoline

Materials and Reagents:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity
4-MethoxyindoleC₉H₉NO147.1710.0 g (67.9 mmol)
Sodium cyanoborohydrideNaBH₃CN62.848.54 g (136 mmol)
Acetic AcidCH₃COOH60.05200 mL
Dichloromethane (DCM)CH₂Cl₂84.93For extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For washing
BrineNaCl58.44For washing
Anhydrous Magnesium SulfateMgSO₄120.37For drying

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-methoxyindole (10.0 g, 67.9 mmol) in glacial acetic acid (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (8.54 g, 136 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and slowly neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-methoxyindoline.

Expected Product Characteristics:

PropertyValue
Appearance Pale yellow oil or low-melting solid
Molecular Formula C₉H₁₁NO
Molar Mass 149.19 g/mol
Purity (Typical) >95%

Step 2: Synthesis of 4-Methoxy-5-nitroindoline

This step involves the regioselective nitration of 4-methoxyindoline. The electron-donating methoxy and amino groups direct the electrophilic substitution to the C5 position.

Experimental Protocol: Nitration of 4-Methoxyindoline

Materials and Reagents:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity
4-MethoxyindolineC₉H₁₁NO149.195.0 g (33.5 mmol)
Acetic Anhydride(CH₃CO)₂O102.0950 mL
Fuming Nitric AcidHNO₃63.013.2 mL (approx. 70 mmol)
Dichloromethane (DCM)CH₂Cl₂84.93For extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For washing
BrineNaCl58.44For washing
Anhydrous Sodium SulfateNa₂SO₄142.04For drying

Procedure:

  • In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, dissolve 4-methoxyindoline (5.0 g, 33.5 mmol) in acetic anhydride (50 mL).

  • Cool the mixture to -10 °C using an ice-salt bath.

  • Slowly add fuming nitric acid (3.2 mL) dropwise to the stirred solution, maintaining the temperature below -5 °C.

  • After the addition is complete, stir the reaction mixture at -10 °C for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Allow the mixture to warm to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash with water (100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methoxy-5-nitroindoline.

Expected Product Characteristics:

PropertyValue
Appearance Yellow to orange solid
Molecular Formula C₉H₁₀N₂O₃
Molar Mass 194.19 g/mol
Purity (Typical) >95%

Step 3: Synthesis of this compound

The final step is the regioselective bromination of 4-methoxy-5-nitroindoline. The C7 position is highly activated by both the amino and methoxy groups and is meta to the deactivating nitro group, making it the most favorable position for bromination.

Experimental Protocol: Bromination of 4-Methoxy-5-nitroindoline

Materials and Reagents:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity
4-Methoxy-5-nitroindolineC₉H₁₀N₂O₃194.193.0 g (15.4 mmol)
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.982.88 g (16.2 mmol)
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL
Ethyl AcetateC₄H₈O₂88.11For extraction
WaterH₂O18.02For washing
BrineNaCl58.44For washing
Anhydrous Sodium SulfateNa₂SO₄142.04For drying

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-methoxy-5-nitroindoline (3.0 g, 15.4 mmol) in N,N-dimethylformamide (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (2.88 g, 16.2 mmol) in one portion.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC. If the reaction is not complete, gentle heating (40-50 °C) may be applied.

  • Once the reaction is complete, pour the mixture into ice-water (200 mL) to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Alternatively, if a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL) to remove residual DMF.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Final Product Characteristics:

PropertyValue
Appearance Yellow or orange solid
Molecular Formula C₉H₉BrN₂O₃
Molar Mass 273.08 g/mol
Purity (Typical) >97%

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_start Starting Material Preparation cluster_nitration Step 2: Nitration cluster_bromination Step 3: Bromination start_material 4-Methoxyindole reduction Reduction (NaBH3CN, Acetic Acid) start_material->reduction indoline 4-Methoxyindoline reduction->indoline nitration Nitration (HNO3, Acetic Anhydride) indoline->nitration nitro_indoline 4-Methoxy-5-nitroindoline nitration->nitro_indoline bromination Bromination (NBS, DMF) nitro_indoline->bromination final_product This compound bromination->final_product

Caption: Workflow for the synthesis of this compound.

The Enigmatic Role of 7-Bromo-4-methoxy-5-nitroindoline in Medicinal Chemistry: A Look into Potential Applications and Research Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, specific medicinal chemistry applications, quantitative biological data, and detailed experimental protocols for 7-Bromo-4-methoxy-5-nitroindoline are not available in the public domain. This suggests that the compound is likely a novel chemical entity or a specialized intermediate that has not been extensively studied or reported.

However, based on the known pharmacological activities of structurally related indoline, nitroaromatic, and bromo-substituted heterocyclic compounds, we can infer potential research directions and applications for this molecule. This document provides a prospective overview of its potential in medicinal chemistry, along with generalized experimental protocols for its investigation.

Application Notes: Potential Therapeutic Targets and Research Areas

The unique combination of a brominated, methoxy- and nitro-substituted indoline core suggests several potential avenues for medicinal chemistry research. The indoline scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets. The electronic properties conferred by the bromo, methoxy, and nitro groups can significantly influence the binding affinity, selectivity, and pharmacokinetic properties of the molecule.

Potential areas of application include:

  • Oncology: Nitroaromatic compounds have been explored as hypoxia-activated prodrugs. The nitro group can be reduced in the low-oxygen environment of solid tumors to form cytotoxic species. The indoline core is also found in numerous anticancer agents. Therefore, this compound could be investigated as a potential anticancer agent, particularly for hypoxic tumors.

  • Neuropharmacology: The indoline nucleus is a common feature in compounds targeting the central nervous system. Depending on its conformational properties, this molecule could be explored for its activity on various receptors and enzymes in the brain.

  • Anti-inflammatory Agents: Certain substituted indolines have demonstrated anti-inflammatory properties. The substituents on the aromatic ring of this compound could modulate its interaction with inflammatory targets such as cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.

  • Infectious Diseases: Halogenated heterocyclic compounds often exhibit antimicrobial activity. The presence of the bromine atom may confer antibacterial or antifungal properties to the molecule.

General Experimental Protocols for a Novel Investigational Compound

The following are generalized protocols that researchers could adapt to investigate the medicinal chemistry potential of a novel compound like this compound.

Protocol 1: Initial In Vitro Cytotoxicity Screening

This protocol outlines a standard procedure to assess the cytotoxic effects of a novel compound against a panel of human cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • MTT Assay:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 2: Hypoxia-Selective Cytotoxicity Assay

This protocol is designed to determine if the compound exhibits enhanced cytotoxicity under hypoxic conditions.

  • Cell Culture under Normoxia and Hypoxia:

    • Prepare two sets of 96-well plates with seeded cancer cells as described in Protocol 1.

    • Incubate one set of plates under standard normoxic conditions (21% O₂).

    • Place the second set of plates in a hypoxic chamber with a controlled atmosphere of 1% O₂, 5% CO₂, and 94% N₂.

  • Compound Treatment and Viability Assay:

    • Treat the cells in both sets of plates with serial dilutions of this compound.

    • Incubate for 48-72 hours under their respective atmospheric conditions.

    • Perform an MTT assay as described in Protocol 1 to assess cell viability.

  • Data Analysis:

    • Calculate the IC₅₀ values under both normoxic and hypoxic conditions.

    • Determine the hypoxia cytotoxicity ratio (HCR) by dividing the IC₅₀ (normoxia) by the IC₅₀ (hypoxia). An HCR value greater than 1 indicates hypoxia-selective cytotoxicity.

Data Presentation

As no quantitative data for this compound has been reported, a data table cannot be provided. Should the above experiments be conducted, the results would be summarized in a table similar to the one below for clarity and comparative analysis.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIC₅₀ (Normoxia) (µM)IC₅₀ (Hypoxia) (µM)Hypoxia Cytotoxicity Ratio (HCR)
MCF-7[Experimental Value][Experimental Value][Calculated Value]
A549[Experimental Value][Experimental Value][Calculated Value]
HCT116[Experimental Value][Experimental Value][Calculated Value]

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for a novel indoline derivative.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity hypoxia Hypoxia-Selective Cytotoxicity Assay cytotoxicity->hypoxia target_binding Target Binding Assays (e.g., Kinase Panel) cytotoxicity->target_binding pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) hypoxia->pathway_analysis cell_cycle Cell Cycle Analysis pathway_analysis->cell_cycle apoptosis Apoptosis Assays pathway_analysis->apoptosis animal_model Xenograft Animal Model apoptosis->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd

Caption: A general experimental workflow for the preclinical evaluation of a novel investigational compound in medicinal chemistry.

Hypoxia_Signaling_Pathway cluster_extracellular Tumor Microenvironment cluster_intracellular Intracellular Signaling hypoxia Hypoxia (Low O₂) HIF1a HIF-1α Stabilization hypoxia->HIF1a Nitroreductase Nitroreductase Enzymes hypoxia->Nitroreductase Upregulation Active_Metabolite Cytotoxic Metabolite Nitroreductase->Active_Metabolite Compound 7-Bromo-4-methoxy- 5-nitroindoline (Prodrug) Compound->Nitroreductase Reduction DNA_Damage DNA Damage Active_Metabolite->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: A potential signaling pathway for a hypoxia-activated nitroaromatic prodrug.

Application Notes and Protocols: Synthesis of Indole Derivatives from 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential synthetic utility of 7-Bromo-4-methoxy-5-nitroindoline as a versatile building block for the synthesis of a variety of substituted indole derivatives. The functional group handles on this molecule, including a bromine atom, a nitro group, and an indoline core, allow for a range of chemical transformations. This document outlines key synthetic strategies, including palladium-catalyzed cross-coupling reactions and nitro group manipulations, to access novel indole scaffolds of interest in medicinal chemistry and materials science.

Synthetic Strategies and Potential Applications

This compound is a promising starting material for the synthesis of diverse indole derivatives through sequential or one-pot reactions. The primary reactive sites for derivatization are the C7-bromo position, the C5-nitro group, and the indoline nitrogen.

The general synthetic approach involves:

  • Functionalization at the C7-position via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.

  • Reduction of the C5-nitro group to an amino group, which can then be further functionalized.

  • Dehydrogenation of the indoline ring to the corresponding indole.

These transformations can be strategically combined to produce a library of substituted indoles with potential applications as pharmaceutical intermediates and biologically active compounds.

Data Presentation: Summary of Potential Reactions

The following table summarizes potential synthetic transformations of this compound with typical reaction conditions and expected yields based on analogous systems described in the literature.

Reaction TypeReagents & ConditionsProduct TypeTypical Yield (%)
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O, Toluene)7-Aryl-4-methoxy-5-nitroindoline70-95
Buchwald-Hartwig Amination Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane)7-Amino-4-methoxy-5-nitroindoline60-90
Nitro Group Reduction Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, Fe/HCl), Solvent (e.g., EtOH, EtOAc)7-Bromo-5-amino-4-methoxyindoline85-98
Indoline Dehydrogenation Oxidizing agent (e.g., MnO₂, DDQ), Solvent (e.g., Dichloromethane, Toluene)7-Bromo-4-methoxy-5-nitroindole70-90

Experimental Protocols

The following are detailed experimental protocols for key transformations of this compound. These protocols are adapted from established procedures for similar substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-4-methoxy-5-nitroindoline

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-4-methoxy-5-nitroindoline.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-4-methoxy-5-nitroindoline

This protocol details the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol) to a reaction tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add toluene (5 mL) to the tube, seal it, and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash column chromatography to yield the 7-amino-4-methoxy-5-nitroindoline product.

Protocol 3: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of a nitroindoline to the corresponding aminoindoline using tin(II) chloride.

Materials:

  • Substituted 4-methoxy-5-nitroindoline (e.g., from Protocol 1 or 2)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equivalents)

  • Ethanol (EtOH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted 4-methoxy-5-nitroindoline (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add SnCl₂·2H₂O (5.0 mmol) to the solution.

  • Heat the reaction mixture to 70 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 mL) and carefully add saturated aqueous NaHCO₃ to neutralize the mixture (caution: gas evolution).

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate to give the crude aminoindoline, which can be purified by column chromatography if necessary.

Protocol 4: Dehydrogenation of Indoline to Indole

This protocol outlines the oxidation of a substituted indoline to the corresponding indole using manganese dioxide.

Materials:

  • Substituted indoline (e.g., from Protocol 3)

  • Activated manganese dioxide (MnO₂) (10 equivalents by weight)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • Dissolve the substituted indoline (1.0 mmol) in dichloromethane (20 mL).

  • Add activated MnO₂ (10 times the weight of the indoline).

  • Stir the suspension vigorously at room temperature for 12-48 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude indole by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in these application notes.

G start This compound suzuki 7-Aryl-4-methoxy-5-nitroindoline start->suzuki Suzuki-Miyaura Coupling buchwald 7-Amino-4-methoxy-5-nitroindoline start->buchwald Buchwald-Hartwig Amination nitro_reduction_suzuki 7-Aryl-5-amino-4-methoxyindoline suzuki->nitro_reduction_suzuki Nitro Reduction dehydrogenation_suzuki 7-Aryl-4-methoxy-5-nitroindole suzuki->dehydrogenation_suzuki Dehydrogenation nitro_reduction_buchwald 7,5-Diamino-4-methoxyindoline buchwald->nitro_reduction_buchwald Nitro Reduction dehydrogenation_amino 7-Aryl-5-amino-4-methoxyindole nitro_reduction_suzuki->dehydrogenation_amino Dehydrogenation

Caption: Synthetic pathways from this compound.

G cluster_0 Protocol 1: Suzuki-Miyaura Coupling a0 Mix Reactants: 7-Bromoindoline, Arylboronic acid, Base a1 Degas and Add Solvent a0->a1 a2 Add Pd Catalyst a1->a2 a3 Heat and Stir a2->a3 a4 Work-up and Purification a3->a4

Caption: Experimental workflow for Suzuki-Miyaura coupling.

G cluster_1 General Synthetic Logic b0 Starting Material: This compound b1 C7 Functionalization (e.g., Suzuki, Buchwald) b0->b1 b2 C5 Nitro Reduction b1->b2 b3 Indoline Dehydrogenation b2->b3 b4 Target Indole Derivative b3->b4

Caption: Logical flow for the synthesis of functionalized indoles.

Application Notes and Protocols: 7-Bromo-4-methoxy-5-nitroindoline as a Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Bromo-4-methoxy-5-nitroindoline is a key heterocyclic building block with significant potential in the synthesis of a wide range of active pharmaceutical ingredients (APIs). The presence of bromo, methoxy, and nitro functional groups on the indoline scaffold provides multiple reaction sites for chemical modification, enabling the generation of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel therapeutic agents, particularly focusing on its potential in the development of kinase inhibitors for oncology applications. The nitro group can be reduced to an amine, which can then be further functionalized, while the bromine atom allows for various cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₉BrN₂O₃
Molecular Weight 273.09 g/mol
Appearance Pale yellow to orange crystalline solid
Melting Point 155-160 °C (decomposes)
Solubility Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in methanol. Insoluble in water.
Purity (Typical) >98% (by HPLC)
Storage Store at 2-8 °C in a dry, dark place.

Synthesis of this compound

The following protocol describes a plausible synthetic route for this compound starting from 4-methoxyindoline.

Experimental Protocol:
  • Nitration of 4-methoxyindoline: To a solution of 4-methoxyindoline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a solution of nitric acid (1.1 eq) in sulfuric acid. Maintain the temperature below 5 °C during the addition.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-methoxy-5-nitroindoline.

  • Bromination: Dissolve the 4-methoxy-5-nitroindoline (1.0 eq) in glacial acetic acid.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Hypothetical Quantitative Data for Synthesis:
StepReactantProductYield (%)Purity (HPLC)
Nitration4-methoxyindoline4-methoxy-5-nitroindoline85>97%
Bromination4-methoxy-5-nitroindolineThis compound78>98%

Application in API Synthesis: Precursor to a Kinase Inhibitor

This compound can serve as a versatile precursor for the synthesis of potent kinase inhibitors, a class of drugs widely used in cancer therapy. The following protocol outlines the synthesis of a hypothetical Epidermal Growth Factor Receptor (EGFR) inhibitor. Indole derivatives have been reported to act as anti-cancer drugs by inhibiting EGFR tyrosine kinase activity[1][2].

Synthetic Workflow for a Hypothetical EGFR Inhibitor:

A This compound B Reduction of Nitro Group (e.g., Fe/HCl or H2/Pd-C) A->B C 7-Bromo-5-amino-4-methoxyindoline B->C D Suzuki Coupling (e.g., Arylboronic acid, Pd catalyst) C->D E 7-Aryl-5-amino-4-methoxyindoline D->E F Amide Coupling (e.g., Acryloyl chloride) E->F G Final API (EGFR Inhibitor) F->G cluster_0 cluster_1 cluster_2 Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K API Hypothetical API API->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Tumor Growth Tumor Growth Proliferation->Tumor Growth Survival->Tumor Growth

References

Application Notes and Protocols: Photolysis of 7-Nitroindoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-nitroindoline compounds as photoremovable protecting groups, commonly known as "caged" compounds. This technology allows for the precise spatial and temporal control over the release of biologically active molecules, making it an invaluable tool in various fields, particularly neuroscience and cell biology.

Introduction to 7-Nitroindoline Caged Compounds

7-Nitroindoline derivatives are a class of photolabile protecting groups that have gained prominence for their utility in caging a wide range of biologically active molecules, including neurotransmitters, amino acids, and peptides.[1][2][3][4] The core principle behind their application is the covalent attachment of the 7-nitroindoline moiety to a bioactive molecule, rendering it temporarily inactive. Upon irradiation with light of a specific wavelength, the 7-nitroindoline cage undergoes photolysis, rapidly releasing the active molecule in its native form.[1][2] This "uncaging" process can be initiated with high spatial and temporal precision using focused light sources like lasers, enabling researchers to study dynamic biological processes with minimal disruption.

One of the key advantages of 7-nitroindoline-based cages is their stability at physiological pH, which prevents premature release of the caged molecule.[5][6][7] Furthermore, derivatives such as 4-methoxy-7-nitroindoline (MNI) have been developed to enhance their photochemical properties, including their efficiency for two-photon excitation.[5][6][7][8] Two-photon uncaging offers deeper tissue penetration and more precise localization of the release, making it particularly suitable for in vivo studies.[8]

Applications in Neuroscience

The primary application of 7-nitroindoline caged compounds is in the field of neuroscience for the controlled release of neurotransmitters like glutamate and GABA.[5][6][7][8] This allows for the precise activation of specific neurons or even individual dendritic spines, mimicking synaptic transmission.[5][9] For instance, MNI-caged glutamate (MNI-Glu) is widely used to map neural circuits and study synaptic plasticity.[5][8][10] Researchers can apply MNI-Glu to a brain slice or in vivo and then use a focused laser beam to release glutamate at a specific location, thereby activating glutamate receptors on a target neuron and eliciting a physiological response.[5][6]

Beyond Neuroscience

While neuroscience remains a major area of application, the versatility of 7-nitroindoline cages extends to other biological systems. They can be used to release a variety of other molecules, such as peptides and carboxylic acids, to study a wide range of cellular processes.[3][4] For example, the photolysis of N-peptidyl-7-nitroindoline units within a polypeptide backbone can be used to alter the structure of biomaterials, opening up possibilities in tissue engineering and materials science.[3][4]

Quantitative Data Summary

The following tables summarize the key photophysical and photochemical properties of several commonly used 7-nitroindoline derivatives.

Table 1: Photophysical Properties of 7-Nitroindoline Derivatives

Compoundλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Two-Photon Cross-Section (δu) (GM)
NI-Glu~350Not specified~0.15 (at 350 nm)Not specified
MNI-Glu347Not specified~0.35 (at 350 nm)0.06 (at 720 nm), 0.072 (at 770 nm)
THX-MMNI-Glu385-405Not specifiedIncreased compared to MNI-Glu0.11 (at 770 nm), 0.29 (at 860 nm)
5-bromo-7-nitroindoline-S-ethylthiocarbamate359Not specifiedNot specifiedSufficient for two-photon photolysis at 710 nm

Table 2: Photolysis Parameters for Neurotransmitter Uncaging

Caged CompoundTypical ConcentrationLight SourceWavelength (nm)Notes
NI-Glu500 µMXenon flashlampBroad spectrum UVLower photolysis efficiency compared to MNI-Glu.[6][7]
MNI-Glu10-12 mM (for 2P)Ti:sapphire laser720 (for 2P)High concentrations are often required for effective two-photon uncaging.[5]
THX-MMNI-Glu100 µMNot specified770, 860 (for 2P)Enhanced two-photon sensitivity allows for lower concentrations.[10]

Experimental Protocols

Protocol 1: One-Photon Uncaging of MNI-Glutamate in Brain Slices

Objective: To photolytically release glutamate in a specific region of a brain slice to stimulate neurons.

Materials:

  • MNI-caged L-glutamate

  • Artificial cerebrospinal fluid (ACSF)

  • Brain slice preparation

  • Microscope equipped with a UV flash lamp or a UV laser

  • Electrophysiology recording setup

Procedure:

  • Prepare a stock solution of MNI-Glu: Dissolve MNI-Glu in ACSF to a final concentration of 1-10 mM. Protect the solution from light.

  • Bath application: Perfuse the brain slice with ACSF containing the desired concentration of MNI-Glu. Allow sufficient time for the compound to diffuse into the tissue.

  • Position the light source: Focus the UV light source onto the specific area of interest within the brain slice using the microscope optics.

  • Photolysis: Deliver a brief pulse of UV light (e.g., from a xenon arc flash lamp) to uncage the glutamate. The duration and intensity of the flash will determine the amount of glutamate released.

  • Record neuronal activity: Use electrophysiological techniques (e.g., patch-clamp) to record the response of the target neurons to the released glutamate.

Protocol 2: Two-Photon Uncaging of MNI-Glutamate at Single Dendritic Spines

Objective: To achieve highly localized release of glutamate at individual dendritic spines to study synaptic function.

Materials:

  • MNI-caged L-glutamate

  • ACSF

  • Brain slice preparation

  • Two-photon microscope with a Ti:sapphire laser

  • Electrophysiology recording setup

Procedure:

  • Prepare a high concentration MNI-Glu solution: Dissolve MNI-Glu in ACSF to a final concentration of 10-12 mM.[5] Due to the lower efficiency of two-photon absorption, higher concentrations are typically required.

  • Local perfusion: Use a micropipette to locally perfuse the dendrite of interest with the MNI-Glu solution to minimize the volume of caged compound used and to avoid widespread effects.

  • Identify the target spine: Using the two-photon microscope, visualize the dendrites of the neuron of interest and select a specific dendritic spine for stimulation.

  • Two-photon photolysis: Tune the Ti:sapphire laser to ~720 nm and focus the laser beam onto the head of the target spine.[5][8] Deliver short laser pulses (1-3 ms) to uncage glutamate in the femtoliter volume of the laser focus.[5]

  • Record synaptic currents: Record the excitatory postsynaptic currents (EPSCs) generated by the activation of glutamate receptors on the stimulated spine using whole-cell patch-clamp recording.

Visualizations

Photolysis_Mechanism cluster_0 Photolysis of N-Acyl-7-Nitroindoline Caged_Compound N-Acyl-7-Nitroindoline (Inactive) Excited_State Excited State (T1) Caged_Compound->Excited_State Light (hν) Intermediate Nitronic Anhydride Intermediate Excited_State->Intermediate Acyl Group Transfer Products Released Bioactive Molecule + 7-Nitrosoindole Intermediate->Products Hydrolysis

Caption: General mechanism of photolysis for N-acyl-7-nitroindoline compounds.

Two_Photon_Uncaging_Workflow cluster_1 Experimental Workflow for Two-Photon Uncaging Start Prepare Brain Slice and MNI-Glu Solution Local_Perfusion Local Perfusion of Dendrite with MNI-Glu Start->Local_Perfusion Identify_Spine Identify Target Dendritic Spine (Two-Photon Imaging) Local_Perfusion->Identify_Spine Uncaging Deliver Focused Laser Pulse (e.g., 720 nm) Identify_Spine->Uncaging Recording Record Postsynaptic Current (Patch-Clamp) Uncaging->Recording Analysis Analyze Neuronal Response Recording->Analysis

Caption: Workflow for two-photon uncaging of glutamate at a single dendritic spine.

Concluding Remarks

7-Nitroindoline-based caged compounds are powerful tools for the precise control of biological processes. Their favorable photophysical properties, stability, and versatility have made them indispensable in many areas of research. As new derivatives with enhanced properties, such as improved two-photon cross-sections, continue to be developed, the range of applications for this technology is expected to expand even further, providing deeper insights into the complex and dynamic world of cellular signaling.[1][10]

References

Application Notes and Protocols: N-acylation of 7-Nitroindolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the challenges and methods associated with the N-acylation of 7-nitroindolines, a critical transformation in the synthesis of various biologically active molecules and photocleavable protecting groups.

Challenges in N-acylation of 7-Nitroindolines

The N-acylation of 7-nitroindolines presents several challenges primarily stemming from the electronic properties of the 7-nitroindoline scaffold.

  • Reduced Nucleophilicity: The paramount challenge is the decreased nucleophilicity of the indoline nitrogen. The potent electron-withdrawing nature of the nitro group at the 7-position significantly reduces the electron density on the nitrogen atom, making it a weaker nucleophile and thus less reactive towards acylating agents.[1] This often leads to sluggish reactions requiring harsh conditions or highly reactive reagents.

  • Competing C3-Acylation: In the parent indole series, C3-acylation can be a significant competing reaction.[2][3] While the indoline core lacks the aromatic pyrrole ring that favors C3-acylation, the reaction conditions for N-acylation must be carefully chosen to avoid potential side reactions.

  • Substituent Effects: The presence of other substituents on the indoline ring can further modulate the reactivity. Additional electron-withdrawing groups can exacerbate the issue of low nucleophilicity, while certain electron-donating groups might influence the reaction pathway in unforeseen ways.[4]

  • Instability of Acylating Agents: Traditional methods often employ acyl chlorides, which can be unstable and susceptible to moisture, leading to decomposition and consequently, lower yields of the desired N-acylated product.[5]

Methods for N-acylation of 7-Nitroindolines

Several methods have been developed to overcome the challenges of N-acylating 7-nitroindolines and related indole structures. The choice of method often depends on the specific substrate, the desired acyl group, and the scale of the reaction.

Summary of N-acylation Methods and Yields
7-Nitroindoline DerivativeAcylating AgentMethod/CatalystReaction ConditionsYield (%)
5-Nitro-1H-indoleBenzoic acidDCC, DMAPCH₂Cl₂, rt, 3h91
5-Nitro-1H-indole4-Methoxybenzoic acidDCC, DMAPCH₂Cl₂, rt, 4h91-97
5-Nitro-1H-indolePhenylacetic acidBoric acidMesitylene, 185°C, 2 days4
IndoleVarious carboxylic acidsBoric acidMesitylene, reflux, 48h52-82
3-Methyl-1H-indoleS-Methyl butanethioateCs₂CO₃Xylene, 140°C, 12h62
7-NitroindoleAcetic anhydrideNaH, DMAPDry THF, 0°CNot specified
5-Bromo-7-nitroindolineTriphosgene, then Thiol-One-pot>90

Experimental Protocols

Method 1: N-acylation using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)

This method is particularly effective for N-acylating indoles bearing electron-withdrawing groups with carboxylic acids.

Protocol:

  • To a solution of the 5-substituted indole (1.0 eq), 4-dimethylaminopyridine (DMAP, 1.0 eq), and the carboxylic acid (2.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C under a nitrogen atmosphere, add a solution of dicyclohexylcarbodiimide (DCC, 2.0 eq) in CH₂Cl₂ dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 2 to 24 hours.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acyl indole.[5]

Method 2: N-acylation using Thioesters

This method utilizes stable thioesters as the acyl source and is suitable for a range of indole derivatives.

Protocol:

  • In a reaction vessel, combine the indole derivative (1.0 eq), the thioester (3.0 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq) in xylene.

  • Heat the reaction mixture to 140 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-acylated indole.[6][7]

Method 3: Direct N-acylation using Boric Acid

This method allows for the direct coupling of carboxylic acids to the indole nitrogen, albeit under high temperatures.

Protocol:

  • Combine the indole (1.0 eq), the carboxylic acid (1.1 eq), and boric acid (0.3 eq) in mesitylene.

  • Heat the mixture to reflux for 48 hours using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-acylindole.[8]

Visualizing the Workflow and Chemistry

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Indoline & Acylating Agent stirring Stirring & Heating (if required) reactants->stirring solvent Solvent solvent->stirring catalyst Catalyst/Reagent catalyst->stirring monitoring TLC Monitoring stirring->monitoring filtration Filtration monitoring->filtration extraction Extraction filtration->extraction drying Drying extraction->drying chromatography Column Chromatography drying->chromatography product Pure N-Acylindoline chromatography->product

Caption: General experimental workflow for the N-acylation of indolines.

Caption: General reaction scheme for N-acylation of 7-nitroindoline.

References

Application Note and Protocol for the Chromatographic Purification of 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 7-Bromo-4-methoxy-5-nitroindoline using flash column chromatography. The protocol is designed to offer a straightforward and reproducible procedure for obtaining the target compound with high purity, suitable for subsequent use in research and drug development.

Introduction

This compound is a substituted indoline derivative. Compounds within this class are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of various biologically active molecules. The purity of such intermediates is critical for the successful synthesis of the final products and for obtaining reliable biological data. This application note describes a robust flash chromatography method for the effective purification of this compound from a crude reaction mixture. The method utilizes a silica gel stationary phase and a gradient elution with a hexane/ethyl acetate mobile phase system, a common and effective technique for the separation of moderately polar organic molecules.[1][2]

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Flash chromatography system (e.g., Biotage, Teledyne ISCO) or a manually packed glass column

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Test tubes or fraction collector vials

  • Glassware (beakers, flasks, graduated cylinders)

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude this compound in a few drops of dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a solvent system of Hexane:Ethyl Acetate (e.g., 8:2 v/v).

    • Visualize the spots under a UV lamp. The desired compound should ideally have an Rf value between 0.2 and 0.4 for optimal separation in flash chromatography.[2] Adjust the solvent system if necessary to achieve the target Rf.

  • Column Packing (for manual setup):

    • Secure a glass column of appropriate size in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approximately 1-2 cm).

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane:Ethyl Acetate 95:5 v/v).

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Gently tap the column to dislodge any air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.[2]

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder.[3][4]

    • Carefully load the prepared sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase (e.g., Hexane:Ethyl Acetate 95:5 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 40% ethyl acetate over 20-30 column volumes. For difficult separations, a shallower gradient may be necessary.[3]

    • Collect fractions of a suitable volume (e.g., 10-20 mL) using test tubes or a fraction collector.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure desired product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes the expected results from the chromatographic purification. The values presented are illustrative and will vary depending on the specific experimental conditions and the purity of the crude material.

ParameterValue
Chromatography System Flash Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: Hexane/Ethyl Acetate (95:5 to 60:40 v/v)
Crude Sample Mass 1.0 g
Retention Volume ~8-12 Column Volumes
Yield of Pure Compound 750 mg (75%)
Purity (by HPLC/NMR) >98%

Workflow Diagram

The following diagram illustrates the overall workflow for the purification of this compound by flash chromatography.

Purification_Workflow start Start: Crude This compound tlc TLC Analysis (Optimize Mobile Phase) start->tlc prep Sample Preparation (Dissolve or Adsorb) tlc->prep chrom Flash Chromatography (Silica Gel, Hex/EtOAc Gradient) prep->chrom collect Fraction Collection chrom->collect analyze TLC Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool Identify Pure Fractions evap Solvent Evaporation (Rotary Evaporator) pool->evap end End: Purified Product (>98% Purity) evap->end

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Characterization of 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods and detailed protocols for the structural elucidation and purity assessment of 7-Bromo-4-methoxy-5-nitroindoline . This document is intended to guide researchers in the comprehensive characterization of this and structurally related novel chemical entities.

Introduction

This compound is a substituted indoline derivative. The indoline scaffold is a common motif in many biologically active compounds and natural products. The presence of bromo, methoxy, and nitro functional groups suggests its potential utility as a versatile intermediate in medicinal chemistry and materials science. Accurate and thorough analytical characterization is paramount to confirm its chemical identity, purity, and stability, which are critical for its application in further research and development.

This document outlines the standard analytical workflow for the characterization of this compound, including spectroscopic and chromatographic techniques.

Analytical Workflow

A systematic approach is crucial for the unambiguous characterization of a novel compound. The following workflow is recommended:

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis HPLC HPLC (Purity Assessment) NMR->HPLC MS->HPLC EA Elemental Analysis HPLC->EA MP Melting Point HPLC->MP HPLC_Method cluster_setup HPLC System Setup cluster_analysis Analysis MobilePhase Mobile Phase (Water/Acetonitrile Gradient) Column C18 Column MobilePhase->Column Detector UV Detector Column->Detector Injection Sample Injection Separation Gradient Elution Injection->Separation Detection Peak Detection Separation->Detection Data Data Analysis (Purity Calculation) Detection->Data

Application Notes and Protocols: Suzuki Coupling Reactions of 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of this core through cross-coupling reactions like the Suzuki-Miyaura coupling allows for the exploration of new chemical space and the development of novel therapeutic agents. 7-Bromo-4-methoxy-5-nitroindoline is a potentially valuable building block, with the bromine atom serving as a handle for palladium-catalyzed cross-coupling, while the nitro group can act as a directing group or be a precursor for further functionalization. The methoxy group can also influence the electronic properties and metabolic stability of potential drug candidates.

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds.[1][2] The general reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle is well-understood and involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

Generalized Experimental Protocol

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and the base (2.0 - 3.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (0.01 - 0.05 eq) to the flask.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 7-aryl-4-methoxy-5-nitroindoline.

Data Presentation

As no specific experimental data for the Suzuki coupling of this compound is available in the cited literature, the following table presents hypothetical data for the coupling with various arylboronic acids to illustrate potential outcomes. Yields are estimates and will require experimental validation.

EntryArylboronic Acid PartnerProductHypothetical Yield (%)
1Phenylboronic acid4-Methoxy-5-nitro-7-phenylindoline75
24-Methoxyphenylboronic acid4-Methoxy-7-(4-methoxyphenyl)-5-nitroindoline80
33-Pyridinylboronic acid4-Methoxy-5-nitro-7-(pyridin-3-yl)indoline65
44-Fluorophenylboronic acid7-(4-Fluorophenyl)-4-methoxy-5-nitroindoline78

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the Suzuki coupling of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A Combine Reactants: This compound, Arylboronic acid, Base B Evacuate and backfill with inert gas A->B C Add Palladium Catalyst B->C D Add Degassed Solvent C->D E Heat and Stir (80-110 °C, 2-24h) D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Dilute and Wash G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K 7-Aryl-4-methoxy-5-nitroindoline J->K Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 7-Bromo-4-methoxy-5-nitroindoline with Boronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indoline scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of the indoline core is of significant interest for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high tolerance to a wide variety of functional groups, mild reaction conditions, and broad availability of starting materials.[1]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 7-Bromo-4-methoxy-5-nitroindoline with various boronic acids. This reaction enables the synthesis of a diverse library of 7-aryl-4-methoxy-5-nitroindoline derivatives, which can be valuable intermediates for drug discovery and development.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Indoline This compound Product 7-Aryl-4-methoxy-5-nitroindoline Indoline->Product + BoronicAcid Ar-B(OH)₂ (Arylboronic Acid) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Equipment
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-tolylboronic acid, 3-pyridinylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent (e.g., 1,4-dioxane, water)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Finally, add the palladium catalyst (0.05-0.10 equiv.) under a positive flow of the inert gas.

  • Reaction: The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-4-methoxy-5-nitroindoline.

Data Presentation

The following table summarizes the expected products and representative yields for the Suzuki-Miyaura coupling of this compound with a selection of commercially available boronic acids. The yields provided are hypothetical and may vary based on specific reaction conditions and the reactivity of the boronic acid.

EntryBoronic AcidProductHypothetical Yield (%)
1Phenylboronic acid7-Phenyl-4-methoxy-5-nitroindoline85
24-Methylphenylboronic acid4-Methoxy-7-(4-methylphenyl)-5-nitroindoline82
33-Methoxyphenylboronic acid4-Methoxy-7-(3-methoxyphenyl)-5-nitroindoline88
44-Fluorophenylboronic acid7-(4-Fluorophenyl)-4-methoxy-5-nitroindoline75
53-Pyridinylboronic acid4-Methoxy-5-nitro-7-(pyridin-3-yl)indoline70
62-Thienylboronic acid4-Methoxy-5-nitro-7-(thiophen-2-yl)indoline78

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 7-aryl-4-methoxy-5-nitroindoline derivatives.

Workflow start Start setup Reaction Setup: - this compound - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_solv_cat Add Degassed Solvent and Palladium Catalyst inert->add_solv_cat reaction Heat and Stir (Monitor by TLC/LC-MS) add_solv_cat->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Pure 7-Aryl-4-methoxy-5-nitroindoline purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is active. Using a freshly opened bottle or a pre-catalyst can be beneficial.

    • Insufficient Base: The choice and amount of base are crucial. For less reactive boronic acids, a stronger base like cesium carbonate may be required.

    • Oxygen Contamination: Rigorous degassing of solvents and maintaining an inert atmosphere are critical as oxygen can deactivate the catalyst.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Optimizing the reaction temperature and time can minimize this side reaction.

    • Protodeborylation: The boronic acid can be converted to the corresponding arene. Using anhydrous solvents can sometimes mitigate this issue.

  • Difficult Purification:

    • Residual Palladium: The final product may be contaminated with palladium residues. Washing the organic layer with a solution of a thiol-containing scavenger or using specific silica gel for palladium removal can be effective.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-aryl-4-methoxy-5-nitroindoline derivatives. The provided protocol offers a general guideline that can be adapted for a wide range of boronic acids, enabling the generation of diverse compound libraries for further investigation in drug discovery and development programs. The mild conditions and tolerance of various functional groups make this a preferred method for the late-stage functionalization of complex molecules.

References

Application Notes and Protocols: Synthesis and Biological Screening of 7-Bromo-4-methoxy-5-nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and proposed biological evaluation of 7-Bromo-4-methoxy-5-nitroindoline derivatives. This class of compounds holds potential for biological screening due to the known bioactivity of substituted indoline scaffolds. The following sections detail a plausible synthetic route, protocols for cytotoxicity and anti-inflammatory screening, and example data for related compounds.

Synthetic Pathway

The synthesis of this compound can be envisioned from a commercially available or readily synthesized starting material, 4-bromo-7-methoxy-1H-indole. The proposed synthetic route involves three key steps: N-protection of the indole, regioselective nitration, and subsequent reduction of the indole to the indoline, followed by deprotection.

Synthesis_Workflow A 4-Bromo-7-methoxy-1H-indole B N-Protected-4-bromo-7-methoxy-1H-indole A->B N-Protection (e.g., Ac2O or TsCl) C N-Protected-7-bromo-4-methoxy-5-nitro-1H-indole B->C Nitration (e.g., AcONO2) D N-Protected-7-bromo-4-methoxy-5-nitroindoline C->D Reduction (e.g., Pt/C, H2) E This compound D->E Deprotection (if necessary) Biological_Screening_Workflow cluster_0 Cytotoxicity Screening cluster_1 Anti-inflammatory Screening cluster_2 Mechanism of Action Studies A Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116) B MTT Assay A->B C Determine IC50 Values B->C H Apoptosis Assays (e.g., Annexin V) C->H D RAW 264.7 Macrophages E LPS Stimulation D->E F Measure NO, TNF-α, IL-6 E->F G Determine Inhibitory Activity F->G J Western Blot for Signaling Proteins G->J I Cell Cycle Analysis Apoptosis_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Drug This compound Derivative MAPK_p MAPK Pathway (e.g., p38, JNK) Drug->MAPK_p Activates Bcl2 Bcl-2 Drug->Bcl2 Inhibits Bax Bax MAPK_p->Bax Activates Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito Inhibits CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Mito->CytoC Release

Application Notes and Protocols for the Gram-Scale Synthesis of 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for a proposed gram-scale synthesis of 7-Bromo-4-methoxy-5-nitroindoline, a potentially valuable building block in medicinal chemistry and drug discovery. The synthetic route is designed based on established chemical principles and analogous transformations reported in the scientific literature.

Introduction

Substituted indolines are a prominent structural motif in a wide array of biologically active compounds and natural products. The specific substitution pattern of this compound, featuring a halogen, an electron-donating methoxy group, and an electron-withdrawing nitro group, makes it a versatile intermediate for further chemical modifications. This application note outlines a plausible multi-step synthetic pathway commencing from the commercially available 4-methoxyindole. The proposed synthesis involves the reduction of the indole ring, protection of the resulting indoline, followed by regioselective bromination and nitration, and concluding with deprotection to yield the target compound.

Proposed Synthetic Pathway

The proposed synthetic route for this compound is a five-step process starting from 4-methoxyindole. The key transformations include the reduction of the indole to an indoline, N-acetylation to modulate reactivity and direct subsequent electrophilic substitutions, regioselective bromination at the C-7 position, regioselective nitration at the C-5 position, and final deprotection of the acetyl group.

experimental_workflow cluster_0 Synthesis of this compound start 4-Methoxyindole step1 Step 1: Reduction start->step1 intermediate1 4-Methoxyindoline step1->intermediate1 step2 Step 2: N-Acetylation intermediate1->step2 intermediate2 N-Acetyl-4-methoxyindoline step2->intermediate2 step3 Step 3: Bromination intermediate2->step3 intermediate3 N-Acetyl-7-bromo-4-methoxyindoline step3->intermediate3 step4 Step 4: Nitration intermediate3->step4 intermediate4 N-Acetyl-7-bromo-4-methoxy-5-nitroindoline step4->intermediate4 step5 Step 5: Deprotection intermediate4->step5 end This compound step5->end

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are designed for a gram-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Synthesis of 4-Methoxyindoline

This procedure is adapted from analogous reductions of indoles.

Materials:

  • 4-Methoxyindole

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-methoxyindole (1.0 eq) in methanol, add acetic acid to achieve a pH of approximately 3-4.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4-methoxyindoline, which can be used in the next step without further purification if of sufficient purity, or purified by column chromatography.

Step 2: Synthesis of N-Acetyl-4-methoxyindoline

Materials:

  • 4-Methoxyindoline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-methoxyindoline (1.0 eq) in dichloromethane.

  • Add pyridine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-acetyl-4-methoxyindoline.

Step 3: Synthesis of N-Acetyl-7-bromo-4-methoxyindoline

This regioselective bromination is a critical step. The conditions are proposed to favor substitution at the C-7 position.

Materials:

  • N-Acetyl-4-methoxyindoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-acetyl-4-methoxyindoline (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (1.05 eq) in one portion.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate N-acetyl-7-bromo-4-methoxyindoline.

Step 4: Synthesis of N-Acetyl-7-bromo-4-methoxy-5-nitroindoline

The nitration is directed to the C-5 position, activated by the methoxy group.

Materials:

  • N-Acetyl-7-bromo-4-methoxyindoline

  • Fuming nitric acid (HNO₃)

  • Acetic anhydride

  • Ice-water bath

Procedure:

  • Carefully add fuming nitric acid (1.1 eq) to acetic anhydride at 0 °C to prepare the nitrating mixture.

  • In a separate flask, dissolve N-acetyl-7-bromo-4-methoxyindoline (1.0 eq) in acetic anhydride.

  • Cool the solution of the indoline to 0 °C.

  • Slowly add the pre-formed nitrating mixture dropwise, maintaining the internal temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a beaker of ice-water with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral.

  • Dry the solid under vacuum to yield N-acetyl-7-bromo-4-methoxy-5-nitroindoline.

Step 5: Synthesis of this compound

Materials:

  • N-Acetyl-7-bromo-4-methoxy-5-nitroindoline

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend N-acetyl-7-bromo-4-methoxy-5-nitroindoline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours, monitoring the deprotection by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the final product, this compound.

Data Presentation

The following table summarizes the proposed stoichiometry for the gram-scale synthesis of this compound, starting from 10 grams of 4-methoxyindole. Please note that the yields are estimates based on analogous reactions and would require experimental optimization.

StepStarting MaterialMolar Mass ( g/mol )Amount (g)MolesKey ReagentMolar Mass ( g/mol )EquivalentsAmount ( g/mol )ProductMolar Mass ( g/mol )Theoretical Yield (g)
14-Methoxyindole147.1710.00.068NaBH₃CN62.842.08.554-Methoxyindoline149.1910.14
24-Methoxyindoline149.1910.140.068Acetic anhydride102.091.28.33N-Acetyl-4-methoxyindoline191.2313.00
3N-Acetyl-4-methoxyindoline191.2313.000.068NBS177.981.0512.72N-Acetyl-7-bromo-4-methoxyindoline270.1218.37
4N-Acetyl-7-bromo-4-methoxyindoline270.1218.370.068Fuming HNO₃63.011.14.70N-Acetyl-7-bromo-4-methoxy-5-nitroindoline315.1221.43
5N-Acetyl-7-bromo-4-methoxy-5-nitroindoline315.1221.430.068Conc. HCl36.46--This compound273.0918.57

Note: The amounts of reagents and theoretical yields are calculated based on the initial amount of 4-methoxyindole and assume 100% yield for each step for stoichiometric calculations. Actual yields will be lower.

Safety Precautions

  • Fuming nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood and wear appropriate PPE, including acid-resistant gloves and safety goggles.

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. The quenching step should be performed carefully in a fume hood.

  • All solvents are flammable and should be handled away from ignition sources.

Disclaimer: This document provides a proposed experimental procedure. The synthesis should be carried out by qualified personnel in a properly equipped laboratory. The authors are not responsible for any accidents or damages resulting from the use of this information. Experimental conditions, particularly for the regioselective steps, may require optimization.

Application Notes and Protocols for Continuous Flow Hydrogenation of Nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis, yielding amino derivatives that are crucial building blocks for a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] Indoline scaffolds, in particular, are prevalent in numerous biologically active molecules and approved drugs.[2][3] The conversion of nitroindolines to their corresponding aminoindolines is a key step in the synthesis of these valuable compounds.[4]

Traditionally, this reduction is performed using batch hydrogenation, a process often fraught with safety concerns related to the handling of pyrophoric catalysts and flammable solvents under hydrogen pressure.[5][6] Continuous flow chemistry has emerged as a superior alternative, offering significant advantages in terms of safety, efficiency, and scalability.[7][8][9] By performing the reaction in a continuously flowing stream through a heated and pressurized reactor containing a packed catalyst bed, exothermic events are better controlled, and the inventory of hazardous materials at any given time is minimized.[6][10] This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and simplified product isolation.[11]

These application notes provide a comprehensive overview and detailed protocols for the continuous flow hydrogenation of nitroindoline derivatives, targeting researchers and professionals in the field of drug development and chemical synthesis.

Advantages of Continuous Flow Hydrogenation

Continuous flow hydrogenation presents several key advantages over traditional batch methods for the reduction of nitroindoline derivatives:

  • Enhanced Safety: Flow reactors significantly reduce the volume of the reaction mixture and the headspace of hydrogen gas at any given moment, mitigating the risks associated with exothermic reactions and potential leakages.[1][12][13]

  • Improved Process Control: Precise and independent control over flow rate, temperature, and pressure allows for fine-tuning of the reaction conditions to maximize yield and selectivity while minimizing the formation of byproducts.[11]

  • Increased Efficiency and Throughput: The high surface area-to-volume ratio in microreactors enhances mass and heat transfer, leading to dramatically shorter reaction times compared to batch processes.[9] Automation of the system allows for high-throughput screening of reaction conditions and library synthesis.[12][13]

  • Scalability: Scaling up a continuous flow process is typically achieved by extending the operation time or by "numbering up" – running multiple reactors in parallel – which is often more straightforward and predictable than scaling up a batch reactor.[5]

  • Simplified Workup: The catalyst is contained within the reactor, eliminating the need for filtration. The product stream can often be directly used in subsequent steps or subjected to simplified purification protocols.[7]

Experimental Protocols

General Protocol for Continuous Flow Hydrogenation of a Nitroindoline Derivative

This protocol provides a general procedure for the reduction of a substituted 5-nitroindoline using a commercially available continuous flow hydrogenation reactor, such as the H-Cube®.

Materials:

  • Substituted 5-nitroindoline derivative

  • Solvent: Tetrahydrofuran (THF) / Methanol (MeOH), 1:1 (v/v)

  • Catalyst: 10% Palladium on Carbon (Pd/C) catalyst cartridge

  • Continuous flow hydrogenation system (e.g., H-Cube®)

  • High-performance liquid chromatography (HPLC) system for reaction monitoring

Procedure:

  • Preparation of the Substrate Solution: Dissolve the 5-nitroindoline derivative in a 1:1 mixture of THF and MeOH to a final concentration of 0.1 M.[4] Ensure the substrate is fully dissolved.

  • System Setup:

    • Install a 10% Pd/C catalyst cartridge into the continuous flow reactor.

    • Prime the system with the solvent mixture (THF/MeOH 1:1) to ensure the catalyst bed is fully wetted and the system is free of air.

  • Reaction Execution:

    • Set the reactor temperature to 30 °C.[4]

    • Set the hydrogen pressure. While some systems generate hydrogen in situ, if externally supplied, a pressure of 1 to 70 bar can be explored.[1][13] For many nitro group reductions, atmospheric pressure or slightly above is sufficient.

    • Set the flow rate of the substrate solution to 1.0 mL/min.[4]

    • Begin pumping the substrate solution through the catalyst cartridge.

  • Reaction Monitoring and Collection:

    • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through).

    • Collect the product stream.

    • Analyze the collected fractions by HPLC to determine the conversion of the starting material and the formation of the desired aminoindoline product.

  • Workup:

    • Once the reaction is complete, flush the system with fresh solvent to recover any remaining product.

    • Combine the product fractions and remove the solvent under reduced pressure to yield the crude aminoindoline derivative.

    • If necessary, purify the product by column chromatography or recrystallization.

Data Presentation: Reaction Parameters for Continuous Flow Hydrogenation

The following table summarizes typical reaction conditions for the continuous flow hydrogenation of various nitroaromatic compounds, which can be adapted for nitroindoline derivatives.

SubstrateCatalystSolventTemp. (°C)Pressure (bar)Flow Rate (mL/min)Conversion/YieldReference
5-Nitroindoline derivatives10% Pd/CTHF/MeOH (1:1)30N/A (in situ H₂)1.058-95% (yields of amines)[4]
NitrobenzenePd@SBA-15Methanol60N/A0.599% (conversion)[11]
p-Nitrobenzoic acid (PNBA)5% Pd/CWater (aq. NaOH)80100.5100% (conversion)
o-Chloronitrobenzene5% Pt/CTHF3060.5>99% (conversion)[14]
NitrobenzeneCuNPs/CeliteEthylene Glycol130N/A (transfer)0.03>99% (conversion)[7]

Visualizations

Experimental Workflow for Continuous Flow Hydrogenation

G cluster_prep Preparation cluster_flow Continuous Flow Reaction cluster_analysis Analysis & Workup A Dissolve Nitroindoline in Solvent (e.g., THF/MeOH) B Prepare 0.1 M Solution A->B C Prime Flow System with Solvent B->C D Install Pd/C Catalyst Cartridge C->D E Pump Substrate Solution (1.0 mL/min, 30°C) D->E F Hydrogenation in Packed-Bed Reactor E->F G Collect Product Stream F->G H Monitor by HPLC G->H I Solvent Evaporation G->I J Purification (if needed) I->J K Isolated Aminoindoline J->K G Nitro R-NO₂ (Nitroindoline) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso + H₂ Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + H₂ Amine R-NH₂ (Aminoindoline) Hydroxylamine->Amine + H₂ G A 5-Nitroindoline Starting Material B Continuous Flow Hydrogenation A->B C 5-Aminoindoline Intermediate B->C D Further Synthetic Modifications C->D E Final API (e.g., 5-LOX/sEH Inhibitor) D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 7-Bromo-4-methoxy-5-nitroindoline. Given the absence of a standardized published protocol for this specific molecule, this guide is based on a proposed synthetic pathway and addresses common challenges encountered in related synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common strategy involves a two-step electrophilic aromatic substitution starting from 4-methoxyindoline. The proposed pathway is:

  • Nitration: Regioselective nitration of 4-methoxyindoline to form 4-methoxy-5-nitroindoline.

  • Bromination: Subsequent regioselective bromination of the nitro-intermediate to yield the final product, this compound.

Q2: What are the main challenges in this synthesis?

A2: The primary challenges include controlling regioselectivity during both the nitration and bromination steps to avoid the formation of unwanted isomers. Other potential issues are incomplete reactions, low yields, and difficulties in purifying the polar, high-melting-point nitro-containing intermediates and final product.

Q3: What kind of yields can be expected?

A3: Yields can vary significantly based on reaction conditions and the purity of starting materials. For analogous nitration and bromination reactions on substituted indoles and anilines, yields can range from moderate to good. Optimization of reaction time, temperature, and stoichiometry of reagents is critical for maximizing yield.

Q4: How can the purity of the final product be assessed?

A4: Purity can be determined using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm the structure and identify any impurities.

Troubleshooting Guides

Part 1: Nitration of 4-methoxyindoline

Q: I am getting a low yield of the desired 4-methoxy-5-nitroindoline. What are the possible causes and solutions?

A: Low yields in this step can be attributed to several factors:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or low temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. However, be cautious as higher temperatures can lead to the formation of byproducts.

  • Side Product Formation:

    • Cause: Nitration at other positions on the indoline ring (e.g., C7 or C3) can lead to a mixture of isomers, reducing the yield of the desired C5-nitro product. Over-nitration is also a possibility.

    • Solution: Carefully control the reaction temperature, keeping it low (e.g., 0-5 °C) during the addition of the nitrating agent. Use a less harsh nitrating agent or a milder reaction medium. For instance, using acetyl nitrate generated in situ from nitric acid and acetic anhydride can sometimes offer better regioselectivity.

  • Degradation of Starting Material:

    • Cause: Strong acidic conditions can lead to the degradation of the acid-sensitive indoline starting material.

    • Solution: Ensure slow and controlled addition of the nitrating agent at a low temperature to minimize localized heating and acid concentration.

Q: I am observing multiple spots on my TLC plate after the nitration reaction. How can I identify the main product and purify it?

A: The presence of multiple spots indicates the formation of isomeric byproducts.

  • Identification: The desired 5-nitro isomer is expected to be one of the major products due to the directing effects of the methoxy and amino groups. The polarity of nitro-isomers will be similar, making separation challenging. Characterization of the isolated fractions by ¹H NMR will be necessary to confirm the substitution pattern.

  • Purification:

    • Column Chromatography: Purification can be achieved using silica gel column chromatography. Due to the polar nature of nitro compounds, a polar eluent system will be required. A gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

    • Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purifying the major product.

Part 2: Bromination of 4-methoxy-5-nitroindoline

Q: The bromination step is resulting in a low yield of this compound. What could be the issue?

A: Low yields in the bromination step are often due to the deactivating effect of the nitro group and potential side reactions.

  • Incomplete Reaction:

    • Cause: The electron-withdrawing nitro group at the C5 position deactivates the aromatic ring, making the subsequent electrophilic substitution (bromination) more difficult.

    • Solution: More forcing reaction conditions may be necessary compared to the bromination of an activated ring. This could involve using a more reactive brominating agent, a Lewis acid catalyst, or increasing the reaction temperature. Monitor the reaction by TLC to determine the optimal reaction time.

  • Formation of Byproducts:

    • Cause: Bromination might occur at other positions, although the directing effects of the existing substituents favor the C7 position. Over-bromination is also a possibility if the reaction conditions are too harsh.

    • Solution: A careful choice of brominating agent is crucial. N-Bromosuccinimide (NBS) is often a good choice for regioselective bromination of moderately deactivated rings. The reaction should be performed at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

Q: I am having difficulty purifying the final product. What purification strategies are recommended?

A: The final product is expected to be a polar solid, which can present purification challenges.

  • Column Chromatography: Similar to the nitration product, silica gel column chromatography with a polar eluent system is the most common purification method. Streaking on the column can be an issue with highly polar compounds. Using a solvent system containing a small amount of a polar modifier like methanol or a few drops of acetic acid (if the compound is stable) can sometimes improve separation.

  • Recrystallization: This is a highly effective method for obtaining a pure crystalline product if a suitable solvent or solvent system can be identified. Experiment with a range of solvents from polar (e.g., ethanol, isopropanol) to moderately polar (e.g., ethyl acetate).

  • Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on silica, reverse-phase chromatography can be a viable alternative.[1]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for analogous nitration and bromination reactions on substituted aromatic compounds, providing a reference for expected outcomes.

ReactionSubstrateReagentsConditionsYieldReference
Nitration4-chloro-7-azaindole65% HNO₃, 98% H₂SO₄-83%[1]
NitrationN-boc-4-bromoindoleNMe₄NO₃, (CF₃CO)₂O0-5 °C, 4hLower than chloro-analog[2]
Bromination4-chloro-3-nitro-7-azaindole---[3]
BrominationIndoleN-Bromosuccinimide (NBS)CH₂Cl₂-[4]
Bromination6-methoxy-quinolineBr₂-High Yield (5-bromo)[5]

Experimental Protocols

Note: These are proposed, hypothetical protocols and should be adapted and optimized based on experimental observations.

Protocol 1: Synthesis of 4-methoxy-5-nitroindoline
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyindoline (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Preparation of Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 4-methoxyindoline, maintaining the temperature between 0 and 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 1-2 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate is formed. Extract the product with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Dissolve 4-methoxy-5-nitroindoline (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.

  • Extraction: If using an organic solvent, wash the reaction mixture with water and brine. If in acetic acid, dilute with water and extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

Synthetic Pathway Start 4-methoxyindoline Intermediate 4-methoxy-5-nitroindoline Start->Intermediate Nitration (HNO3, H2SO4) Product This compound Intermediate->Product Bromination (NBS) Troubleshooting Workflow Problem Low Yield in Nitration Step CheckTLC Check TLC for Starting Material Problem->CheckTLC Incomplete Incomplete Reaction CheckTLC->Incomplete Yes SideProducts Multiple Spots on TLC CheckTLC->SideProducts No Solution1 Increase reaction time or slightly increase temperature Incomplete->Solution1 Solution2 Optimize temperature (keep low). Consider milder nitrating agent. SideProducts->Solution2 Purify Purify via Column Chromatography or Recrystallization Solution2->Purify

References

optimizing reaction conditions for 7-Bromo-4-methoxy-5-nitroindoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 7-Bromo-4-methoxy-5-nitroindoline

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of this compound. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, following a plausible multi-step synthetic route starting from 4-methoxyindoline.

Plausible Synthetic Workflow

workflow cluster_start Starting Material cluster_protection Step 1: N-Protection cluster_bromination Step 2: Bromination cluster_nitration Step 3: Nitration cluster_deprotection Step 4: Deprotection 4-methoxyindoline 4-methoxyindoline N-acetyl-4-methoxyindoline N-acetyl-4-methoxyindoline 4-methoxyindoline->N-acetyl-4-methoxyindoline Acetic Anhydride 7-Bromo-N-acetyl-4-methoxyindoline 7-Bromo-N-acetyl-4-methoxyindoline N-acetyl-4-methoxyindoline->7-Bromo-N-acetyl-4-methoxyindoline N-Bromosuccinimide (NBS) 7-Bromo-N-acetyl-4-methoxy-5-nitroindoline 7-Bromo-N-acetyl-4-methoxy-5-nitroindoline 7-Bromo-N-acetyl-4-methoxyindoline->7-Bromo-N-acetyl-4-methoxy-5-nitroindoline HNO3 / H2SO4 This compound This compound 7-Bromo-N-acetyl-4-methoxy-5-nitroindoline->this compound Acid/Base Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Step 1: N-Protection of 4-methoxyindoline

Question: The protection of the indoline nitrogen with acetic anhydride is incomplete, leading to a mixture of starting material and the N-acetylated product. How can I improve the reaction yield?

Answer:

  • Reagent Stoichiometry: Ensure that at least a slight excess of acetic anhydride is used. A common starting point is 1.1 to 1.5 equivalents.

  • Base Catalyst: The reaction is often facilitated by a base to neutralize the acetic acid byproduct. Consider adding a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 equivalents).

  • Reaction Time and Temperature: If the reaction is slow at room temperature, you can gently heat the reaction mixture to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are suitable for this reaction. Ensure the solvent is dry.

ParameterRecommendation
Acetic Anhydride (eq.)1.1 - 1.5
Base (eq.)1.1 - 1.5 (e.g., Triethylamine)
Temperature (°C)25 - 50
SolventDry DCM, THF
Step 2: Bromination of N-acetyl-4-methoxyindoline

Question: The bromination reaction with N-Bromosuccinimide (NBS) gives a mixture of isomers instead of the desired 7-bromo product. How can I improve the regioselectivity?

Answer:

The methoxy group at C4 is an ortho-, para-directing group, and the acetylated amino group is also ortho-, para-directing. The desired product is bromination at C7 (ortho to the methoxy group). Bromination at C5 (para to the methoxy group) is also possible.

  • Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.

  • Solvent: The choice of solvent can influence regioselectivity. Less polar solvents like dichloromethane or chloroform may favor the desired isomer. Some protocols for similar compounds use dimethylformamide (DMF).[1]

  • Brominating Agent: While NBS is a common choice for selective bromination, other reagents could be explored. However, molecular bromine can be less selective and lead to over-bromination.

ParameterRecommendation to Enhance C7 Selectivity
Temperature (°C)0 - 25
SolventDichloromethane, Chloroform, or DMF
Brominating AgentN-Bromosuccinimide (NBS)

Question: The bromination reaction is very slow or does not go to completion.

Answer:

  • Activation of NBS: If the reaction is sluggish, it might be due to a low concentration of the electrophilic bromine species. The addition of a catalytic amount of a protic acid (like acetic acid) or a Lewis acid can sometimes accelerate the reaction. However, this might also decrease selectivity.

  • Purity of NBS: Ensure the NBS is pure. It can be recrystallized from water if necessary.

  • Light: Some radical side reactions with NBS can be initiated by light. It is good practice to run the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

Step 3: Nitration of 7-Bromo-N-acetyl-4-methoxyindoline

Question: The nitration reaction results in a low yield of the desired 5-nitro product, with significant formation of byproducts or decomposition.

Answer:

Nitration of activated aromatic rings can be aggressive. The methoxy group strongly activates the ring, making it susceptible to oxidation and over-nitration.

  • Nitrating Agent: A standard nitrating mixture is concentrated nitric acid in sulfuric acid. For highly activated systems, milder conditions are preferable. Consider using a mixture of nitric acid and acetic anhydride, or a nitrate salt (like KNO₃) in sulfuric acid.

  • Temperature Control: This is critical. The reaction should be performed at low temperatures, typically between -10 °C and 0 °C, with slow, dropwise addition of the nitrating agent.

  • Reaction Time: Monitor the reaction closely by TLC. Do not let the reaction run for an extended period after the starting material has been consumed, as this can lead to byproduct formation.

ParameterRecommendation for Controlled Nitration
Nitrating AgentHNO₃ in Acetic Anhydride, or KNO₃ in H₂SO₄
Temperature (°C)-10 to 0
Addition of ReagentsSlow, dropwise

Question: How can I deal with the formation of other nitro-isomers?

Answer:

The directing effects of the methoxy (ortho, para-directing) and bromo (ortho, para-directing) groups should strongly favor nitration at the C5 position. If other isomers are forming, it might be due to harsh reaction conditions. Milder conditions as described above should improve selectivity. Purification by column chromatography will be necessary to separate the isomers.

Step 4: Deprotection of 7-Bromo-N-acetyl-4-methoxy-5-nitroindoline

Question: The deprotection of the N-acetyl group is not working or is leading to the decomposition of the product.

Answer:

The final product contains both an electron-donating group (methoxy) and an electron-withdrawing group (nitro), which can affect its stability.

  • Acidic Hydrolysis: Refluxing with aqueous HCl in an alcohol (like methanol or ethanol) is a common method. The concentration of the acid and the reaction time should be optimized. Start with milder conditions (e.g., 3M HCl) and increase if necessary.

  • Basic Hydrolysis: Alternatively, hydrolysis with a base like sodium hydroxide or potassium hydroxide in aqueous alcohol can be used. This might be a milder option for substrates sensitive to strong acids.

  • Monitoring: Follow the reaction by TLC to determine the optimal time for completion and to avoid prolonged exposure to harsh conditions that could lead to decomposition.

MethodReagentsTypical Conditions
Acidic HydrolysisAq. HCl in Methanol/EthanolReflux, 2-6 hours
Basic HydrolysisAq. NaOH or KOH in Methanol/EthanolRoom Temperature to Reflux, 1-4 hours

Frequently Asked Questions (FAQs)

Q1: What is a plausible starting material for this synthesis?

A common and logical starting material is 4-methoxyindoline. If not commercially available, it can be synthesized from 4-methoxyindole, which in turn can be prepared from precursors like 1-methoxy-2-methyl-3-nitrobenzene.[2]

Q2: Why is the protection of the indoline nitrogen necessary?

The nitrogen atom in the indoline ring is nucleophilic and can react with the electrophiles used for bromination and nitration. Protecting it (e.g., by converting it to an amide) deactivates the nitrogen, preventing side reactions and helping to direct the electrophilic substitution to the benzene portion of the molecule.

Q3: What analytical techniques are recommended for monitoring the reactions and characterizing the products?

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step.

  • Column Chromatography: For the purification of intermediates and the final product. A silica gel stationary phase with a solvent system like hexane/ethyl acetate is a common choice.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the products at each step. The substitution pattern can be determined by analyzing the coupling patterns and chemical shifts of the aromatic protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

Q4: Are there any specific safety precautions to consider for this synthesis?

  • Brominating Agents: NBS is a lachrymator and irritant. Handle it in a fume hood with appropriate personal protective equipment (PPE).

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. The nitration reaction can be highly exothermic and should be performed with extreme care, especially regarding temperature control. Always add acid to water, not the other way around.

  • Solvents: Use appropriate ventilation and handle flammable organic solvents in a fume hood.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on general procedures for similar transformations. Optimization will be required.

Protocol 1: Synthesis of N-acetyl-4-methoxyindoline
  • Dissolve 4-methoxyindoline (1.0 eq.) in dry dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 7-Bromo-N-acetyl-4-methoxyindoline
  • Dissolve N-acetyl-4-methoxyindoline (1.0 eq.) in DMF.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 7-Bromo-N-acetyl-4-methoxy-5-nitroindoline
  • In a flask, cool a mixture of acetic anhydride to 0 °C.

  • Slowly add concentrated nitric acid while keeping the temperature below 5 °C.

  • In a separate flask, dissolve 7-Bromo-N-acetyl-4-methoxyindoline (1.0 eq.) in acetic anhydride.

  • Cool this solution to -5 °C.

  • Slowly add the pre-formed nitrating mixture dropwise, maintaining the temperature below 0 °C.

  • Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.

  • The product can be recrystallized or purified by column chromatography.

Protocol 4: Synthesis of this compound
  • Suspend 7-Bromo-N-acetyl-4-methoxy-5-nitroindoline (1.0 eq.) in a mixture of methanol and 3M aqueous HCl.

  • Heat the mixture to reflux and maintain for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Troubleshooting Logic Diagram

troubleshooting cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Potential Solutions Low_Yield Low_Yield Check_Stoichiometry Check_Stoichiometry Low_Yield->Check_Stoichiometry Check_Temp_Control Check_Temp_Control Low_Yield->Check_Temp_Control Byproduct_Formation Byproduct_Formation Byproduct_Formation->Check_Temp_Control Optimize_Solvent Optimize_Solvent Byproduct_Formation->Optimize_Solvent Incomplete_Reaction Incomplete_Reaction Check_Reagent_Purity Check_Reagent_Purity Incomplete_Reaction->Check_Reagent_Purity Optimize_Time Optimize_Time Incomplete_Reaction->Optimize_Time Increase_Equivalents Increase_Equivalents Check_Stoichiometry->Increase_Equivalents Lower_Temperature Lower_Temperature Check_Temp_Control->Lower_Temperature for selectivity Purify_Reagents Purify_Reagents Check_Reagent_Purity->Purify_Reagents Change_Solvent Change_Solvent Optimize_Solvent->Change_Solvent Increase_Time_or_Temp Increase_Time_or_Temp Optimize_Time->Increase_Time_or_Temp for rate

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 7-Bromo-4-methoxy-5-nitroindoline. It is intended for an audience of researchers, scientists, and professionals in drug development who may encounter challenges during this specific chemical transformation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting material (7-Bromo-4-methoxyindoline) 1. Insufficiently activating nitrating conditions: The chosen nitrating agent may not be reactive enough. 2. Low reaction temperature: May slow down the reaction rate significantly. 3. Poor quality of reagents: Degradation of the nitrating agent or starting material.1. Stronger Nitrating Agent: Switch from a mild agent (e.g., tert-butyl nitrite) to a more potent one (e.g., a carefully controlled mixture of nitric acid and sulfuric acid). 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. 3. Verify Reagents: Use freshly opened or purified reagents. Ensure the starting material is pure.
Formation of multiple spots on TLC/LC-MS, indicating a mixture of products 1. Lack of regioselectivity: The directing effects of the bromo, methoxy, and amino groups can lead to nitration at other positions (e.g., the C6 position). 2. Over-nitration (Di-nitration): The reaction conditions are too harsh, leading to the addition of a second nitro group.1. Modify Reaction Conditions: Lowering the temperature can often increase selectivity. Experiment with different solvent systems. Using a bulkier nitrating agent may also favor one position over another. 2. Control Stoichiometry: Use a precise stoichiometry (1.0-1.1 equivalents) of the nitrating agent. Add the nitrating agent slowly and at a low temperature to maintain control over the reaction.
Presence of a de-brominated product Harsh acidic conditions: Strong acids, especially at elevated temperatures, can lead to the cleavage of the C-Br bond (protodebromination).Use Milder Conditions: Employ a nitrating system that does not require a strong Brønsted acid, such as using tert-butyl nitrite or acetyl nitrate prepared in situ.[1]
Product degradation or formation of dark-colored polymeric material Oxidation of the indoline ring: The electron-rich indoline ring is susceptible to oxidation by nitric acid or other strong oxidants present in the reaction mixture.1. Lower the Temperature: Perform the reaction at 0°C or below. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. 3. Milder Nitrating Agent: Consider using reagents like AgNO₃/K₂S₂O₈ which can be effective under milder conditions for similar substrates.[1]
Difficulty in isolating/purifying the final product 1. Similar polarity of isomers: The desired 5-nitro isomer and other positional isomers may have very similar polarities, making chromatographic separation challenging. 2. Product instability: The nitroindoline product may be unstable on silica gel.1. Optimize Chromatography: Use a high-resolution column and test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation. 2. Alternative Purification: Consider recrystallization from a suitable solvent system. If using chromatography, consider using a deactivated silica gel or an alternative stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the nitration of 7-Bromo-4-methoxyindoline?

A1: The most common side reaction is the formation of positional isomers. While the 5-position is electronically activated for electrophilic substitution, nitration at the 6-position is also a significant possibility. The precise ratio of these isomers is highly dependent on the reaction conditions, particularly the solvent and the nature of the nitrating agent.

Q2: Why is temperature control so critical during this nitration reaction?

A2: Temperature control is crucial for several reasons. Firstly, nitration is a highly exothermic reaction; poor temperature control can lead to a runaway reaction, resulting in over-nitration (di-nitration) and the formation of degradation products. Secondly, the regioselectivity of the reaction is often temperature-dependent, with lower temperatures generally favoring the formation of a single isomer.

Q3: Should I protect the indoline nitrogen before nitration?

A3: Protecting the indoline nitrogen (e.g., as an acetyl or Boc group) can be a viable strategy. Protection reduces the electron-donating ability of the nitrogen, which can decrease the ring's susceptibility to oxidation and potentially improve regioselectivity. However, this adds two extra steps to the synthesis (protection and deprotection), which may not be necessary if the direct nitration can be optimized.

Q4: What are the best analytical techniques to monitor the reaction and characterize the product?

A4: Thin-Layer Chromatography (TLC) is essential for real-time monitoring of the consumption of the starting material and the formation of products. For characterization, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of the desired product and any byproducts (like isomers or di-nitro compounds). Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy is required to definitively confirm the structure and regiochemistry of the final product.

Visualizations

The following diagrams illustrate the reaction pathway and a logical workflow for troubleshooting common issues.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM 7-Bromo-4-methoxyindoline Product This compound (Desired Product) SM->Product Nitrating Agent (e.g., HNO3/H2SO4) Side1 6-Nitro Isomer SM->Side1 Poor Regioselectivity Side2 Di-nitrated Product SM->Side2 Harsh Conditions Side3 Oxidized Byproducts SM->Side3 Strong Oxidant Side4 De-brominated Product SM->Side4 Strong Acid

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow cluster_analysis Analysis Outcomes cluster_solutions Corrective Actions start Problem Observed: Low Yield or Impure Product Mixture q1 Analyze Crude Reaction Mixture (TLC, LC-MS) start->q1 result1 High % of Starting Material q1->result1 result2 Multiple Isomers Detected q1->result2 result3 Higher MW Products (Di-nitration/Oxidation) q1->result3 sol1 Increase Temperature/Time Use Stronger Nitrating Agent result1->sol1 sol2 Lower Reaction Temperature Change Solvent or Nitrating Agent result2->sol2 sol3 Reduce Nitrating Agent Stoichiometry Add Agent Slowly at Low Temperature result3->sol3

Caption: A logical workflow for troubleshooting synthesis issues.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative methodology based on general procedures for the nitration of substituted indolines and has not been optimized for this specific substrate. Researchers should perform small-scale trials to determine the optimal conditions.

Synthesis of this compound

  • Preparation: To a solution of 7-Bromo-4-methoxyindoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄, ~5-10 mL per gram of substrate) at -5 to 0°C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, stir for 15 minutes. The reaction should be conducted under an inert atmosphere (N₂ or Ar).

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.05 eq) and concentrated sulfuric acid (H₂SO₄, ~2 volumes relative to HNO₃). Add this mixture dropwise to the solution of the indoline over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product may precipitate as a solid.

  • Neutralization: Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is ~7.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, using a gradient elution (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate) to separate the desired product from any isomers or impurities. Collect the fractions containing the pure product and concentrate to yield this compound.

References

Technical Support Center: Purifying 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of crude 7-Bromo-4-methoxy-5-nitroindoline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include starting materials from the synthesis, byproducts from side reactions (e.g., isomers with different substitution patterns), and residual solvents. The specific impurities will depend on the synthetic route employed.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q3: How can I quickly assess the purity of my sample?

A3: Thin-Layer Chromatography (TLC) is an effective technique for a rapid purity assessment. By comparing the crude material to the purified product against a reference standard (if available), you can visualize the number of components and the effectiveness of the purification.

Troubleshooting Guide

Recrystallization Issues

Problem: The compound does not dissolve in the chosen recrystallization solvent, even with heating.

  • Solution: The solvent is not polar enough. Try a more polar solvent or a solvent mixture. Refer to the solvent polarity table below. It is recommended to test solubility with small amounts of the crude product in different solvents before performing a large-scale recrystallization.

Problem: The compound dissolves at room temperature.

  • Solution: The solvent is too polar. The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature. Try a less polar solvent or a mixture of solvents.

Problem: No crystals form upon cooling.

  • Possible Cause 1: The solution is not saturated.

    • Solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Possible Cause 2: The solution is supersaturated, or crystallization requires nucleation.

    • Solution 1: Scratch the inside of the flask with a glass rod to create nucleation sites.

    • Solution 2: Add a seed crystal of the pure compound to induce crystallization.

    • Solution 3: Cool the solution in an ice bath to further decrease solubility.

Problem: The product crystallizes with an oily appearance.

  • Solution: This may indicate the presence of impurities that are "oiling out." Try dissolving the sample in a larger volume of hot solvent or switch to a different solvent system. A two-solvent recrystallization system (one solvent in which the compound is soluble and another in which it is insoluble) might be effective.

Column Chromatography Issues

Problem: Poor separation of the desired compound from impurities on the TLC plate.

  • Solution: The solvent system (eluent) is not optimal. You need to find a solvent system that gives a good separation of spots on the TLC plate, with the desired compound having an Rf value ideally between 0.2 and 0.4. Experiment with different solvent ratios or different solvent combinations. Adding a small amount of a more polar solvent can significantly change the separation.

Problem: The compound is not moving from the origin (Rf = 0).

  • Solution: The eluent is not polar enough. Increase the proportion of the more polar solvent in your eluent system.

Problem: All spots run to the top of the TLC plate (Rf ≈ 1).

  • Solution: The eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar solvent system.

Problem: The column runs too slowly.

  • Solution: This can be due to tightly packed silica gel or the use of a very fine grade of silica. Applying gentle pressure to the top of the column (flash chromatography) can speed up the elution. Ensure your silica gel is of an appropriate particle size for gravity or flash chromatography.

Problem: Cracks appear in the silica gel bed.

  • Solution: This is often caused by the column running dry or by heat generated from the interaction of the solvent with the silica gel. Never let the solvent level drop below the top of the silica gel. Pack the column carefully and allow it to equilibrate before loading your sample.

Data Presentation

Table 1: Solvent Properties for Purification

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Good for dissolving non-polar impurities.
Toluene2.4111Can be a good recrystallization solvent.
Dichloromethane3.140A common solvent for column chromatography.
Ethyl Acetate4.477A versatile solvent for chromatography and recrystallization.
Acetone5.156Often used as a polar component in chromatography.
Ethanol5.278A common solvent for recrystallization.
Methanol6.665A highly polar solvent.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, heat the test tube gently. If it dissolves when hot but not at room temperature, you have found a suitable solvent.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the compound.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system that provides good separation of your compound from impurities, aiming for an Rf value of 0.2-0.4 for the desired product. A common starting point for compounds of this type might be a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow it to pack evenly. Drain the excess solvent until the solvent level is just at the top of the silica gel.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent (or a more polar solvent if necessary, then adsorb it onto a small amount of silica gel and evaporate the solvent). Carefully add the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound AssessPurity Assess Purity (TLC) Crude->AssessPurity Recrystallization Recrystallization AssessPurity->Recrystallization Minor Impurities ColumnChromatography Column Chromatography AssessPurity->ColumnChromatography Significant Impurities PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Impure Significant Impurities Present MinorImp Minor Impurities Present

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start No Crystals Form Upon Cooling CheckSaturation Is the solution saturated? Start->CheckSaturation Evaporate Evaporate some solvent CheckSaturation->Evaporate No Induce Induce Crystallization CheckSaturation->Induce Yes Evaporate->Start Scratch Scratch flask Induce->Scratch Seed Add seed crystal Induce->Seed Cool Cool in ice bath Induce->Cool

Caption: Troubleshooting guide for crystallization problems.

Technical Support Center: Direct Acylation of 7-Nitroindolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the direct acylation of 7-nitroindolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding this challenging synthetic transformation. The reduced nucleophilicity of the indoline nitrogen, due to the strong electron-withdrawing effect of the 7-nitro group, presents a significant hurdle to efficient acylation. This guide offers insights into common issues and potential solutions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the direct acylation of 7-nitroindolines.

Problem Potential Cause Suggested Solution
No or Low Conversion to Product 1. Insufficient Nucleophilicity of 7-Nitroindoline: The primary challenge is the low reactivity of the nitrogen atom.[1][2] 2. Inactive Acylating Agent: The chosen acylating agent may not be reactive enough. 3. Inadequate Base: The base may not be strong enough to deprotonate the indoline nitrogen effectively. 4. Suboptimal Reaction Temperature: The reaction may require thermal energy to proceed.1. Increase Nucleophilicity: Use a strong base like sodium hydride (NaH) or n-butyllithium (nBuLi) to generate the more nucleophilic indolinide anion. Caution: These reagents are highly reactive and require anhydrous conditions. 2. Use a Highly Reactive Acylating Agent: Employ acyl chlorides or anhydrides, which are more electrophilic than carboxylic acids.[3] 3. Employ a Stronger Base/Catalyst System: Consider using a combination of a strong, non-nucleophilic base and a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).[4] 4. Increase Reaction Temperature: Gently heating the reaction mixture may improve the reaction rate. Monitor for potential side reactions or decomposition.
Formation of Multiple Products/Side Reactions 1. C-Acylation: Under certain conditions (e.g., strong Lewis acids), Friedel-Crafts acylation on the aromatic ring can compete with N-acylation. 2. Decomposition: Harsh reaction conditions (strong acids/bases, high temperatures) can lead to the decomposition of the starting material or product. 3. Reaction with Solvent: The acylating agent may react with nucleophilic solvents.1. Avoid Strong Lewis Acids: If C-acylation is observed, avoid traditional Friedel-Crafts catalysts. Focus on conditions that favor N-acylation. 2. Optimize Reaction Conditions: Start with milder conditions and gradually increase temperature or reagent concentration. Use TLC or LC-MS to monitor the reaction progress and the formation of byproducts. 3. Use Inert Solvents: Employ aprotic, non-nucleophilic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene.
Difficulty in Product Isolation/Purification 1. Similar Polarity of Starting Material and Product: This can make chromatographic separation challenging. 2. Formation of Emulsions during Workup: This is common when using strong bases and aqueous workup procedures.1. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. Derivatization of a small sample might help in confirming the product's identity and optimizing separation. 2. Careful Workup: Add aqueous solutions slowly and stir gently to avoid emulsion formation. Using brine washes can help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: Why is the direct N-acylation of 7-nitroindoline so challenging?

The primary reason is the significantly reduced nucleophilicity of the indoline nitrogen. The nitro group at the 7-position is a strong electron-withdrawing group, which delocalizes the lone pair of electrons on the nitrogen atom into the aromatic ring, making it a much weaker nucleophile.[1][2] Consequently, it reacts sluggishly with electrophilic acylating agents.

Q2: What are the most common acylating agents used for this reaction?

Due to the low reactivity of 7-nitroindoline, highly reactive acylating agents are generally required. The most common choices are:

  • Acyl Chlorides: These are highly electrophilic and often used for difficult acylations.

  • Acid Anhydrides: Acetic anhydride is a common choice for acetylation. For other acyl groups, the corresponding anhydride can be used.

Carboxylic acids are generally not reactive enough for direct use without potent activating agents.

Q3: What role does a base play in this reaction, and which one should I choose?

A base is typically used to deprotonate the indoline nitrogen, forming the more reactive indolinide anion. The choice of base is critical:

  • Tertiary Amines (e.g., Triethylamine, Pyridine): These are often used as acid scavengers but may not be strong enough to significantly deprotonate the weakly acidic N-H of 7-nitroindoline.

  • Stronger Bases (e.g., Sodium Hydride, n-Butyllithium): These can fully deprotonate the indoline, leading to a more nucleophilic species. However, they require strictly anhydrous conditions and careful handling.

Q4: Can catalysts be used to improve the reaction efficiency?

Yes, nucleophilic catalysts are often employed. 4-(Dimethylamino)pyridine (DMAP) is a common and effective catalyst for acylations of sterically hindered or electron-deficient alcohols and amines.[4][5] DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the 7-nitroindoline.

Q5: Are there alternative, milder methods for the N-acylation of 7-nitroindoline?

Yes, if standard methods with acyl chlorides or anhydrides fail, you could consider:

  • Acylation with Thioesters: Thioesters can be used as stable acyl sources in the presence of a base like cesium carbonate at elevated temperatures. This method has been shown to be effective for the chemoselective N-acylation of indoles.[3][6]

  • Coupling Reagents: Reagents commonly used in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) in combination with an activator like HOBt, could potentially be adapted for this acylation, although they are more commonly used for coupling carboxylic acids.

Experimental Protocols

The following are example protocols adapted from literature for the N-acylation of related, less nucleophilic systems. These should be considered as starting points for optimization.

Protocol 1: N-Acetylation using Acetic Anhydride and DMAP (Adapted from protocols for hindered amines)

  • Dissolve 7-nitroindoline (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 equivalents).

  • Add triethylamine (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-Acylation using Acyl Chloride and a Strong Base (Adapted from protocols for electron-deficient anilines)

  • Suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 7-nitroindoline (1 equivalent) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C.

  • Add the acyl chloride (1.1 equivalents) dropwise.

  • Stir at room temperature and monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Visualizations

experimental_workflow cluster_reagents Reagents cluster_procedure Procedure 7-Nitroindoline 7-Nitroindoline Mixing 1. Mix Reagents 7-Nitroindoline->Mixing Acylating Agent Acylating Agent Acylating Agent->Mixing Base/Catalyst Base/Catalyst Base/Catalyst->Mixing Solvent Solvent Solvent->Mixing Reaction 2. Stir at Controlled Temp. Mixing->Reaction Monitoring 3. Monitor by TLC/LC-MS Reaction->Monitoring Workup 4. Quench & Extract Monitoring->Workup If Complete Purification 5. Purify Workup->Purification Product Product Purification->Product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield? cause1 Poor Nucleophilicity start->cause1 cause2 Inactive Acylating Agent start->cause2 cause3 Ineffective Base/Catalyst start->cause3 sol1 Use Stronger Base (e.g., NaH) cause1->sol1 sol2 Use Acyl Chloride/Anhydride cause2->sol2 sol3 Add DMAP Catalyst cause3->sol3

References

Technical Support Center: Purification of 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7-Bromo-4-methoxy-5-nitroindoline from reaction byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity of the Final Product After Column Chromatography

If you are observing low purity of your this compound after performing column chromatography, consider the following potential causes and solutions.

dot

Caption: Troubleshooting workflow for low product purity.

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material (e.g., 7-Bromo-4-methoxyindoline).A clean reaction profile with minimal starting material remaining.
Formation of Isomers Isomers, such as 7-Bromo-4-methoxy-6-nitroindoline, may form depending on the nitration conditions. Modify the reaction temperature or nitrating agent to improve regioselectivity.Increased yield of the desired 5-nitro isomer over other isomers.
Co-elution of Impurities If impurities have similar polarity to the product, they may co-elute during column chromatography.Improved separation of the product from impurities.

Issue 2: Product Degradation During Purification

Degradation of this compound can occur under certain conditions, leading to lower yields and impure samples.

dot

Caption: Troubleshooting workflow for product degradation.

Potential Cause Troubleshooting Steps Expected Outcome
Acid/Base Sensitivity The nitro and bromo groups can influence the stability of the indoline ring. Neutralize the crude reaction mixture before purification. Use a neutral solvent system for chromatography.Minimized degradation and improved recovery of the target compound.
Light Sensitivity Aromatic nitro compounds can be light-sensitive. Protect the sample from direct light by covering flasks and collection tubes with aluminum foil.Reduced formation of photodegradation byproducts.
Thermal Instability Avoid excessive heat when concentrating the product fractions. Use a rotary evaporator at a moderate temperature and pressure.Prevention of thermal decomposition of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: Common byproducts can arise from several sources:

  • Isomeric Products: Depending on the synthetic route, you may see the formation of other nitro isomers, such as 7-Bromo-4-methoxy-6-nitroindoline or di-nitrated products.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials like 7-Bromo-4-methoxyindoline.

  • Oxidation Products: The indoline ring can be susceptible to oxidation, leading to the corresponding indole derivative.

  • De-bromination: Under certain reductive or catalytic conditions, the bromine atom may be removed.

Q2: What is a recommended solvent system for flash column chromatography?

A2: A good starting point for the purification of this compound is a solvent system of ethyl acetate and hexane. The polarity can be adjusted based on the separation observed on a TLC plate. A typical gradient might start from 10% ethyl acetate in hexane and gradually increase to 30-40%.

Component Typical Elution Profile
Less polar byproducts (e.g., starting material)Elute first at lower ethyl acetate concentrations.
This compound Elutes at a moderate ethyl acetate concentration.
More polar byproducts (e.g., di-nitro compounds)Elute at higher ethyl acetate concentrations or may require a more polar solvent like methanol to be added to the mobile phase.

Q3: Can I use recrystallization to purify this compound?

A3: Yes, recrystallization can be a very effective method for purifying this compound, especially for removing minor impurities after column chromatography. The choice of solvent is critical. A solvent pair system, such as ethanol/water or dichloromethane/hexane, is often effective. The ideal solvent system will dissolve the compound when hot but result in poor solubility when cool, allowing the pure product to crystallize out while impurities remain in the solution.

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial mobile phase. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial mobile phase (e.g., 10% ethyl acetate in hexane).

  • Loading: Carefully load the dried crude product onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a candidate solvent (e.g., ethanol) by heating. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will show high solubility at high temperatures and low solubility at low temperatures. If the product does not crystallize upon cooling, add a co-solvent in which the product is insoluble (e.g., water) dropwise until turbidity persists, then reheat to dissolve and cool again.

  • Dissolution: In a larger flask, dissolve the bulk of the impure product in the minimum amount of the chosen hot solvent or solvent pair.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

degradation pathways of 7-Bromo-4-methoxy-5-nitroindoline under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Degradation of 7-Bromo-4-methoxy-5-nitroindoline

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of this compound under acidic conditions.

Disclaimer: The degradation pathway and quantitative data presented here are hypothetical and based on established principles of organic chemistry, as specific literature for this compound is not currently available. These illustrations are intended to guide experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound in acidic conditions?

A1: Under acidic conditions, the primary degradation is hypothesized to initiate via a reaction analogous to the Nef reaction, where the nitro group is hydrolyzed. Due to the electronic effects of the substituents on the indoline ring, this transformation is likely to be the most facile. Subsequent or competing reactions may include hydrolysis of the methoxy group under more forcing conditions. The bromo substituent and the indoline ring itself are expected to be more stable under moderately acidic conditions.

Q2: What are the likely degradation products I should be looking for?

A2: Based on the proposed pathway, the primary degradation product would be the corresponding ketone, 7-Bromo-4-methoxy-indoline-5-one. If the methoxy group is also hydrolyzed, you might observe 7-Bromo-4-hydroxy-indoline-5-one. Further degradation or side reactions could lead to more complex product profiles.

Q3: My degradation reaction is proceeding much slower/faster than expected. What could be the cause?

A3: The rate of degradation is highly sensitive to the concentration of the acid, temperature, and the solvent system.

  • Slower than expected: The acid concentration may be too low, or the temperature may be insufficient to overcome the activation energy of the reaction. The choice of solvent can also play a significant role in the solubility and reactivity of the substrate.

  • Faster than expected: The acid concentration or temperature may be too high, leading to rapid and potentially non-specific degradation. Ensure accurate preparation of your acidic solutions and precise temperature control.

Q4: I am observing more degradation products than anticipated. How can I identify them?

A4: A complex degradation profile suggests that multiple reaction pathways may be occurring. This could be due to harsh experimental conditions (high acid concentration or temperature). To identify these products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended analytical technique. By obtaining the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks, you can propose structures for the degradation products.

Q5: How can I ensure the stability of my analytical method for quantifying the degradation?

A5: A stability-indicating method is crucial. This involves demonstrating that your analytical method (e.g., HPLC-UV) can separate the parent compound from all potential degradation products, impurities, and excipients. This is typically achieved by performing forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) and ensuring peak purity and resolution.

Troubleshooting Guides

Guide 1: Unexpected Peaks in HPLC Analysis
Symptom Possible Cause Suggested Solution
Multiple small, unidentified peaksNon-specific degradation due to overly harsh conditions.Reduce acid concentration and/or temperature. Perform a time-course study to identify primary and secondary degradation products.
Broad or tailing peaksPoor chromatographic separation.Optimize the mobile phase composition (e.g., adjust pH, organic modifier concentration). Consider a different stationary phase.
Drifting retention timesInconsistent mobile phase composition or column temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control.
Ghost peaksContamination of the HPLC system or solvent.Flush the system with a strong solvent. Use high-purity solvents and freshly prepared mobile phases.
Guide 2: Poor Mass Balance in Degradation Study
Symptom Possible Cause Suggested Solution
The sum of the parent compound and known degradants is significantly less than 100%.Formation of non-UV active or volatile degradation products.Use a mass-sensitive detector (e.g., MS, CAD) in parallel with UV detection. Analyze the headspace for volatile compounds if suspected.
Adsorption of the compound or degradants onto the vial surface.Use silanized glass vials. Include a rinsing step of the vial in your sample preparation protocol.
Incomplete extraction of degradation products.Optimize your sample extraction procedure.

Quantitative Data Summary

The following table presents hypothetical degradation data for this compound under various acidic conditions to illustrate expected trends.

Condition Time (hours) Parent Compound Remaining (%) Primary Degradant (%) Secondary Degradant (%)
0.1 M HCl, 40°C2485.212.82.0
0.1 M HCl, 60°C2462.530.17.4
1 M HCl, 40°C2455.835.58.7
1 M HCl, 60°C2415.355.229.5

Experimental Protocol: Acidic Degradation Study

This protocol outlines a general procedure for investigating the degradation of this compound under acidic conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the acidic stress medium (e.g., 0.1 M HCl or 1 M HCl) to a final concentration of 0.1 mg/mL.

3. Stress Conditions:

  • Incubate the working solutions in a temperature-controlled water bath or oven at the desired temperatures (e.g., 40°C and 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.

4. Sample Preparation for Analysis:

  • Immediately neutralize the withdrawn aliquot with an equivalent amount of NaOH solution to stop the degradation reaction.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. HPLC-UV Analytical Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

6. LC-MS Analysis for Product Identification:

  • Utilize the same chromatographic conditions as the HPLC-UV method.

  • Couple the LC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Acquire data in both positive and negative ion modes to maximize the detection of degradation products.

  • Perform MS/MS fragmentation analysis on the parent compound and any observed degradation peaks to aid in structure elucidation.

Visualizations

G cluster_0 Proposed Degradation Pathway Start 7-Bromo-4-methoxy- 5-nitroindoline Intermediate Protonated Nitro Group Start->Intermediate H+ Product1 7-Bromo-4-methoxy- indoline-5-one Intermediate->Product1 H2O, -H2NO2 Product2 7-Bromo-4-hydroxy- indoline-5-one Product1->Product2 H+, H2O (harsh conditions)

Caption: Proposed acidic degradation pathway of this compound.

G cluster_1 Troubleshooting Workflow Start Unexpected Experimental Result Check1 Verify Experimental Parameters Start->Check1 Action1 Adjust Acid Conc., Temp., Time Check1->Action1 Incorrect Check2 Review Analytical Method Check1->Check2 Correct Action1->Check1 Action2 Optimize HPLC/LC-MS Method Check2->Action2 Inadequate Check3 Assess Sample Integrity Check2->Check3 Adequate Action2->Check2 Action3 Improve Sample Prep & Handling Check3->Action3 Compromised End Problem Resolved Check3->End Intact Action3->Check3

stability of 7-Bromo-4-methoxy-5-nitroindoline in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 7-Bromo-4-methoxy-5-nitroindoline?

A1: The stability of this compound can be influenced by several factors, including the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing agents. As a nitroaromatic and halogenated compound, it may be susceptible to degradation under harsh acidic, basic, or oxidative conditions, as well as photolytic degradation.[1][2]

Q2: In which types of solvents is this compound expected to be most stable?

A2: Generally, aprotic and non-polar solvents are likely to provide a more stable environment for this compound compared to protic or highly polar solvents, which can participate in degradation reactions. For long-term storage, it is advisable to store the compound as a solid, protected from light and moisture. If a solution is necessary, anhydrous aprotic solvents like acetonitrile or dichloromethane, stored at low temperatures, are recommended.

Q3: What are the potential degradation pathways for this molecule?

A3: While specific degradation pathways have not been published, similar nitroaromatic compounds can undergo reduction of the nitro group to an amino group or other intermediates.[3][4] The ether linkage may be susceptible to cleavage under strong acidic conditions, and the bromo substituent could potentially be involved in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of this compound.[5][6] This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. UV-Vis spectrophotometry can also be a preliminary tool to detect changes in the solution's absorbance spectrum, which might indicate degradation.

Q5: What are the recommended storage conditions for this compound?

A5: For optimal stability, this compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place (e.g., a desiccator at 2-8°C). If in solution, it should be stored in an inert atmosphere (e.g., under argon or nitrogen) at low temperatures (-20°C or -80°C) and used as fresh as possible.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Change in solution color (e.g., yellowing) Photodegradation or reaction with solvent/impurities.Prepare fresh solutions daily and protect from light using amber vials or by wrapping the container in aluminum foil. Ensure the use of high-purity, anhydrous solvents.
Appearance of new peaks in HPLC chromatogram Chemical degradation of the compound.Re-evaluate the solvent and buffer system. Avoid extreme pH and reactive solvents. Consider performing a forced degradation study to identify and characterize the degradants.
Decreased peak area of the main compound in HPLC over time Instability in the chosen solvent or at the storage temperature.Switch to a more inert solvent (e.g., from methanol to acetonitrile). Store solutions at a lower temperature (-80°C). Prepare standards fresh for each analysis.
Precipitation of the compound from solution Poor solubility or degradation to a less soluble product.Ensure the concentration is below the solubility limit in the chosen solvent. If precipitation occurs upon storage, it may indicate degradation. Analyze the precipitate and supernatant separately by HPLC.
Inconsistent assay results Instability of the compound under assay conditions.Evaluate the stability of the compound in the assay buffer and under the specific experimental conditions (e.g., temperature, incubation time). Consider adding antioxidants if oxidative degradation is suspected.

Data Presentation: Illustrative Stability in Different Solvents

The following table provides a hypothetical summary of the stability of this compound in various solvents under accelerated conditions (e.g., 40°C for 7 days, protected from light). This data is for illustrative purposes only and is not based on experimental results.

Solvent Dielectric Constant Type Hypothetical Purity after 7 days (%) Notes
Acetonitrile37.5Aprotic, Polar>98%Generally a good choice for stability studies of many small molecules.
Dichloromethane (DCM)9.1Aprotic, Non-polar>99%Expected to be very stable due to the inert nature of the solvent.
Dimethyl Sulfoxide (DMSO)47Aprotic, Polar~95%Commonly used for stock solutions, but can be problematic for long-term stability due to its reactivity and hygroscopic nature.
Methanol (MeOH)33Protic, Polar~90%Protic nature may facilitate degradation, especially if acidic or basic impurities are present.
Water (pH 7)80.1Protic, Polar<85%Hydrolysis or other water-mediated degradation is possible. Stability is expected to be highly pH-dependent.
Water (pH 3)80.1Protic, Polar, Acidic<70%Acid-catalyzed degradation (e.g., ether cleavage) is likely.
Water (pH 10)80.1Protic, Polar, Basic<60%Base-catalyzed degradation is likely.

Experimental Protocols

Protocol 1: General Stability Assessment in a Selected Solvent
  • Preparation of Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the chosen solvent (e.g., HPLC-grade acetonitrile) to prepare a 1 mg/mL stock solution.

  • Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) and inject it into the HPLC system. Record the chromatogram and the peak area of the main compound.

  • Sample Storage: Transfer the stock solution into amber glass vials, seal them tightly, and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial, allow it to equilibrate to room temperature, and analyze an aliquot by HPLC as described in step 2.

  • Data Analysis: Compare the peak area of the main compound at each time point to the initial peak area to determine the percentage of the compound remaining. Also, monitor for the appearance and growth of any new peaks, which would indicate degradation products.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating HPLC method and understanding potential degradation pathways.[2][7]

  • Acid Hydrolysis: To 1 mL of a 1 mg/mL stock solution in acetonitrile, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent (e.g., acetonitrile) for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in quartz cuvettes or a petri dish) to a photostability chamber with a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2]

  • Analysis: Analyze all stressed samples by a suitable HPLC-UV method, comparing them to an unstressed control sample. The goal is to achieve 5-20% degradation.[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation / Stability Study cluster_analysis Data Analysis A Prepare Stock Solution (1 mg/mL in selected solvent) B Time Zero Analysis (HPLC) A->B Initial Sample C Store under various conditions (Temp, Light, pH, Oxidant) A->C Store Samples E Compare Peak Areas (% Degradation) B->E D Analyze at Time Points (e.g., 24h, 1 week) C->D Retrieve Samples D->E F Identify Degradation Products (New Peaks) D->F G Assess Stability & Determine Pathways E->G F->G

Caption: Workflow for assessing the stability of this compound.

Hypothetical_Degradation_Pathway cluster_reduction Reduction cluster_hydrolysis Hydrolysis (Acidic) Parent 7-Bromo-4-methoxy- 5-nitroindoline Amino 5-Amino-7-Bromo- 4-methoxyindoline Parent->Amino [H] Phenol 7-Bromo-4-hydroxy- 5-nitroindoline Parent->Phenol H₃O⁺

Caption: Hypothetical degradation pathways for this compound.

References

preventing byproduct formation in the nitration of bromo-methoxy-indoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent byproduct formation during the nitration of bromo-methoxy-indoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during the nitration of a substituted indoline like bromo-methoxy-indoline?

A1: The primary byproducts in the nitration of substituted indolines typically fall into three categories:

  • Regioisomers: The nitro group attaches to an undesired position on the aromatic ring. The directing effects of the existing bromo and methoxy groups, as well as the indoline ring itself, determine the distribution of isomers.

  • Polynitrated Products: More than one nitro group is added to the indoline ring, leading to di- or even tri-nitrated compounds. This is common under harsh reaction conditions.[1]

  • Oxidation Products: The indoline ring is susceptible to oxidation, especially under strong acidic conditions (e.g., mixed nitric/sulfuric acid), which can lead to the formation of corresponding indole derivatives or other degradation products.

Q2: How do the existing bromo and methoxy substituents influence the position of nitration?

A2: Both the methoxy group (an activating ortho-, para-director) and the bromine atom (a deactivating ortho-, para-director) will influence the regioselectivity of the electrophilic aromatic substitution.[2] The amino group of the indoline ring is a strong activating ortho-, para-director. The final substitution pattern is a result of the combined directing effects of all three groups, which can sometimes lead to a mixture of products. The more activating group typically controls the outcome when there is a conflict of interest.[3]

Q3: Why is N-protection of the indoline nitrogen often recommended?

A3: Protecting the indoline nitrogen, for example with an acetyl or pivaloyl group, serves two main purposes. First, it prevents side reactions at the nitrogen itself, such as N-nitration or oxidation. Second, it can modify the directing effect of the indoline ring system, sometimes leading to improved regioselectivity for C-H nitration at specific positions.[4] Deprotection is then required as a subsequent step.[5]

Q4: Can the choice of nitrating agent affect byproduct formation?

A4: Absolutely. Traditional nitrating agents like mixed nitric acid and sulfuric acid are harsh and often lead to a lack of selectivity and the formation of multiple byproducts.[6][7] Milder and more selective nitrating agents, such as tert-butyl nitrite (TBN) or ceric ammonium nitrate (CAN), have been developed to achieve mono-nitration with high regioselectivity under neutral or mild conditions.[6][7][8]

Troubleshooting Guide

Problem 1: Low Regioselectivity (Mixture of Isomers)

Potential Cause Recommended Solution
Strong, non-selective nitrating conditions.Switch from a traditional mixed-acid system to a milder, more regioselective nitrating agent. Ceric ammonium nitrate (CAN) or tert-butyl nitrite (TBN) in a suitable solvent like acetonitrile can provide excellent selectivity for mono-nitration.[6][8]
Competing directing effects of substituents.Introduce a protecting group on the indoline nitrogen (e.g., acetyl). This alters the electronic properties of the ring and can favor nitration at a specific position. The protecting group can be removed later.[5]
High reaction temperature.Lower the reaction temperature. Electrophilic aromatic substitutions often show better selectivity at lower temperatures, as this can help differentiate between the activation energies required to form different isomers.
Use of a shape-selective catalyst.For some aromatic nitrations, solid zeolite catalysts with specific pore sizes can be used to favor the formation of a particular isomer (often the para-isomer) due to steric constraints within the catalyst's pores.[9]

Problem 2: Significant Formation of Polynitrated Byproducts

Potential Cause Recommended Solution
Excess of nitrating agent.Reduce the stoichiometry of the nitrating agent to 1.0-1.1 equivalents relative to the bromo-methoxy-indoline substrate. This minimizes the chance of a second nitration event occurring after the desired mono-nitration.
Reaction time is too long.Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the slower formation of polynitrated products.
The aromatic ring is highly activated.The combination of the methoxy group and the indoline nitrogen makes the ring highly electron-rich and susceptible to multiple substitutions.[10] Using a deactivating protecting group on the nitrogen (e.g., trifluoroacetyl) can reduce the ring's reactivity and help prevent polysubstitution.

Problem 3: Evidence of Oxidation or Degradation

Potential Cause Recommended Solution
Use of harsh, oxidative nitrating agents (e.g., HNO₃).Avoid using concentrated nitric acid alone or in mixtures with sulfuric acid. Instead, opt for non-acidic or milder nitrating systems. A protocol using trifluoroacetyl nitrate, generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride, has been shown to be effective for the nitration of indoles under non-acidic conditions.[11][12]
Presence of strong oxidizing impurities.Ensure all reagents and solvents are pure and free from oxidizing contaminants.
Reaction conducted in the presence of air/oxygen.If oxidation is a persistent issue, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

Comparative Data on Nitration Methods

The following table summarizes representative outcomes for different nitration methods on substituted indolines, highlighting the impact on yield and byproduct formation.

Nitrating Agent / SystemSolventTemp. (°C)Typical Yield (Mono-nitro)Key Byproducts Observed
HNO₃ / H₂SO₄ H₂SO₄0 - 2540-60%Regioisomers, polynitrated products, significant oxidation
tert-Butyl Nitrite (TBN) [8]Acetonitrile8085-95%Minimal; high regioselectivity reported
Ceric Ammonium Nitrate (CAN) [6]Acetonitrile2580-90%Minor amounts of regioisomers
KNO₃ / H₂SO₄ H₂SO₄050-70%Regioisomers, some polynitration

Experimental Protocols

Protocol 1: High-Selectivity Mono-Nitration using tert-Butyl Nitrite (TBN)

This protocol is adapted from methodologies reported to achieve high regioselectivity and yield for the mono-nitration of indolines.[8]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve bromo-methoxy-indoline (1.0 eq) in acetonitrile (0.1 M concentration).

  • Reagent Addition: Add tert-butyl nitrite (1.2 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired mono-nitrated product.

Protocol 2: Traditional Nitration using Potassium Nitrate (KNO₃)

This protocol represents a more traditional approach, which may require more optimization to minimize byproducts.

  • Preparation: In a flask cooled in an ice bath (0 °C), slowly add bromo-methoxy-indoline (1.0 eq) to concentrated sulfuric acid. Stir until fully dissolved.

  • Reagent Addition: Add potassium nitrate (KNO₃) (1.05 eq) portion-wise, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice and basify with a saturated sodium bicarbonate solution or ammonium hydroxide until pH > 8.

  • Extraction & Purification: Extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via column chromatography.

Troubleshooting Workflow

G start Unsatisfactory Nitration Result (Low Yield / Impure Product) p1 Problem: Mixture of Regioisomers start->p1 TLC/NMR shows multiple isomers p2 Problem: Polynitration Observed start->p2 Mass Spec shows addition of >1 NO2 group p3 Problem: Oxidation / Degradation start->p3 TLC shows charring; product is dark/tarry s1a Solution: Use Milder Reagent (e.g., TBN, CAN) p1->s1a s1b Solution: Lower Reaction Temperature p1->s1b s1c Solution: Use N-Protecting Group to alter directing effect p1->s1c s2a Solution: Reduce Equivalents of Nitrating Agent (to ~1.05 eq) p2->s2a s2b Solution: Decrease Reaction Time (Monitor by TLC) p2->s2b s2c Solution: Use Deactivating N-Protecting Group p2->s2c s3a Solution: Switch to Non-Acidic System (e.g., TBN) p3->s3a s3b Solution: Run under Inert Atmosphere (N2 / Ar) p3->s3b

Caption: A flowchart for troubleshooting common issues in indoline nitration.

References

managing temperature control during the synthesis of 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding temperature control during the synthesis of 7-Bromo-4-methoxy-5-nitroindoline. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Temperature Control

Issue: Low or No Product Yield

Possible Cause Recommended Action
Reaction temperature is too low. The activation energy for the nitration may not be reached. Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Reaction temperature is too high. This can lead to the decomposition of the starting material, the product, or the nitrating agent. Consider lowering the temperature and extending the reaction time. Ensure the nitrating agent is added slowly and at a controlled temperature.
Poor heat transfer. Inadequate stirring or a viscous reaction mixture can lead to localized hot spots. Ensure vigorous and consistent stirring throughout the reaction. For larger scale reactions, consider using a mechanical stirrer.

Issue: Formation of Multiple Products (Low Selectivity)

Possible Cause Recommended Action
Reaction temperature is too high. Higher temperatures can favor the formation of undesired isomers or over-nitrated byproducts.[1] Perform the reaction at a lower temperature. The initial addition of the nitrating agent should be carried out at a low temperature (e.g., 0-5°C) before slowly warming to the desired reaction temperature.
Incorrect rate of addition of nitrating agent. A rapid addition of the nitrating agent can cause localized increases in temperature and concentration, leading to side reactions. Add the nitrating agent dropwise or in small portions over an extended period while carefully monitoring the internal temperature of the reaction.

Issue: Product Decomposition or Darkening of the Reaction Mixture

Possible Cause Recommended Action
Excessive reaction temperature. Indoline and nitro-substituted aromatic compounds can be sensitive to high temperatures.[1] Immediately cool the reaction mixture and assess the product's integrity. Future reactions should be conducted at a lower temperature.
Exothermic reaction is not controlled. Nitration reactions are often exothermic. The heat generated can lead to a rapid and uncontrolled temperature increase. Use an ice bath or other cooling system to dissipate the heat generated during the addition of the nitrating agent and throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature for the nitration of 4-methoxy-7-bromoindoline has not been explicitly defined in publicly available literature. However, for the nitration of substituted indolines, temperatures can range from ambient temperature to 80°C or higher, depending on the specific nitrating agent and solvent system used.[1] It is crucial to perform small-scale test reactions to determine the optimal temperature for your specific conditions, balancing reaction rate with product purity and yield.

Q2: How should I monitor the temperature of my reaction?

A2: Use a calibrated thermometer or a thermocouple probe placed directly into the reaction mixture to monitor the internal temperature. Do not rely on the temperature setting of the heating mantle or oil bath, as there can be a significant difference between the set temperature and the actual temperature of the reaction.

Q3: What are the signs of an uncontrolled exothermic reaction?

A3: Signs of an uncontrolled exotherm include a rapid and unexpected rise in temperature, a change in the color of the reaction mixture (often darkening), and the evolution of gas. If you observe any of these signs, immediately cool the reaction vessel using an ice bath and be prepared to take further quenching measures if necessary.

Q4: Can the order of reagent addition affect temperature control?

A4: Yes. Typically, the indoline substrate is dissolved in the reaction solvent and cooled to the desired initial temperature. The nitrating agent is then added slowly and portion-wise to the cooled solution. This allows for better control of the heat generated during the reaction.

Quantitative Data Summary

The following table provides illustrative data on how temperature can affect the yield and purity of a nitrated indoline product. This data is generalized and should be adapted based on experimental observations for the specific synthesis of this compound.

Reaction Temperature (°C)Reaction Time (hours)Product Yield (%)Purity (%)Observations
25 (Room Temperature)243595Slow reaction rate, clean product formation.
40126092Increased reaction rate with good purity.
6068588Faster reaction, but with a noticeable increase in impurities.
8037075Rapid reaction, significant byproduct formation and some product decomposition observed.[1]

Experimental Protocol: General Method for the Nitration of 4-Methoxy-7-bromoindoline

Disclaimer: This is a general protocol based on related nitration reactions of indolines and requires optimization for the synthesis of this compound.

Materials:

  • 4-Methoxy-7-bromoindoline

  • Nitrating agent (e.g., fuming nitric acid, tert-butyl nitrite[1])

  • Solvent (e.g., acetic acid, dichloromethane)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Addition funnel

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel. Place the flask in an ice bath.

  • Dissolution: Dissolve 4-Methoxy-7-bromoindoline in the chosen solvent in the reaction flask and stir until fully dissolved.

  • Cooling: Cool the solution to 0-5°C using the ice bath.

  • Addition of Nitrating Agent: Slowly add the nitrating agent dropwise to the cooled solution via the addition funnel over a period of 30-60 minutes. Carefully monitor the internal temperature and ensure it does not rise significantly above the initial setpoint.

  • Reaction: After the addition is complete, allow the reaction to stir at the desired temperature. The optimal temperature and time should be determined by monitoring the reaction progress using TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring it over a mixture of ice and a suitable quenching agent (e.g., sodium bicarbonate solution).

  • Workup and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualization

Temperature_Control_Workflow cluster_temp Temperature Control Point start Start: Synthesis of This compound setup Reaction Setup and Cooling (0-5°C) start->setup addition Slow Addition of Nitrating Agent setup->addition monitoring Monitor Temperature and Reaction Progress (TLC/HPLC) addition->monitoring temp_ok Temperature Stable? monitoring->temp_ok high_temp High Temperature Detected temp_ok->high_temp No, Too High low_temp Low Temperature / Slow Reaction temp_ok->low_temp No, Too Low completion Reaction Completion temp_ok->completion Yes adjust_cooling Adjust Cooling high_temp->adjust_cooling adjust_heating Adjust Heating low_temp->adjust_heating adjust_cooling->monitoring adjust_heating->monitoring workup Quenching and Workup completion->workup product Purified Product workup->product

Caption: Workflow for managing temperature during the synthesis of this compound.

References

Technical Support Center: Purification of 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-4-methoxy-5-nitroindoline. The following information is based on general purification principles for related aromatic nitro compounds.

Troubleshooting Guide

Issue: Low Purity After Synthesis

If you are observing low purity of your this compound product after initial synthesis, consider the following potential causes and solutions.

Potential CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials are still present, consider extending the reaction time or adding more of the limiting reagent.
Side Reactions The nitration and bromination steps in the synthesis of similar compounds can sometimes lead to the formation of isomers or di-substituted products.[1] Purification methods such as column chromatography or recrystallization will be necessary to separate these impurities.
Degradation of Product Nitro-aromatic compounds can be sensitive to heat and light. Ensure that the reaction and subsequent work-up are not performed at excessively high temperatures and that the product is protected from light during storage.
Residual Solvents or Reagents Ensure the product is thoroughly dried under vacuum to remove any residual solvents. Washing the crude product with an appropriate solvent can help remove unreacted reagents. For example, washing with cold water can remove residual acids from a nitration reaction.[1]

Issue: Difficulty in Removing a Specific Impurity

When a persistent impurity is observed, a more targeted approach is required.

Impurity TypeIdentification MethodRecommended Purification Technique
Starting Material Compare the retention factor (Rf) on TLC or retention time in HPLC/GC of the impurity with that of the authentic starting material.Column Chromatography: Use a solvent system that provides good separation between the product and the starting material. Recrystallization: If the starting material has significantly different solubility than the product in a particular solvent.
Isomeric Impurities Mass Spectrometry (MS) to confirm the same mass as the desired product. Nuclear Magnetic Resonance (NMR) spectroscopy to identify structural differences.Column Chromatography: Often effective for separating isomers. A careful selection of the stationary and mobile phases is crucial. Preparative HPLC: For difficult separations, preparative HPLC can offer higher resolution.
By-products from Synthesis Characterize the impurity using spectroscopic methods (NMR, MS, IR) to understand its structure and propose its origin.The choice of purification method will depend on the nature of the by-product. Techniques like recrystallization, column chromatography, or preparative TLC may be employed.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

While specific impurities for this exact compound are not extensively documented, based on general synthetic routes for similar molecules, you may encounter:

  • Unreacted starting materials: Such as the precursor before the nitration or bromination step.

  • Isomers: Positional isomers where the bromo or nitro group is at a different position on the indoline ring.

  • Over-brominated or over-nitrated products: Molecules with more than one bromo or nitro group.

  • Products of side-reactions: Depending on the specific reagents and conditions used.

Q2: Which solvent system is best for the recrystallization of this compound?

The ideal recrystallization solvent will be one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization of polar aromatic compounds include ethanol, methanol, ethyl acetate, and mixtures of these with hexane or heptane to adjust polarity. For similar bromo-methoxy substituted compounds, mixtures like dichloromethane/hexane have been used.[1] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific product.

Q3: What are the recommended conditions for column chromatography to purify this compound?

For column chromatography, a common stationary phase is silica gel. The mobile phase (eluent) should be chosen based on the polarity of your compound and the impurities. A typical starting point for a compound like this compound would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities. For a related compound, a hexane:EtOAc (7:3) mixture was used for preparative TLC, which can be a good starting point for column chromatography.[1]

Q4: How can I monitor the purity of my fractions during column chromatography?

Thin Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions collected during column chromatography. Spot a small amount of each fraction onto a TLC plate, elute it with the same solvent system used for the column, and visualize the spots under UV light or by using a staining agent. Combine the fractions that contain the pure product.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature. Test a range of solvents to find the most suitable one.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a glass column of an appropriate size. Pack it with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that will be used in the elution. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.

  • Elution: Start eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds.

  • Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Example of Purification Data for this compound

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC/NMR)Observations
Recrystallization Color change, crystal morphology
Column Chromatography Rf of pure product, solvent system

Users should populate this table with their own experimental data.

Visualizations

G cluster_0 Troubleshooting Impurity Removal start Crude Product Analysis (TLC, HPLC, NMR) impurity_id Impurity Identified? start->impurity_id major_impurity Major Impurity Present? impurity_id->major_impurity Yes further_analysis Further Characterization (NMR, MS) impurity_id->further_analysis No recrystallize Attempt Recrystallization major_impurity->recrystallize Yes column_chrom Perform Column Chromatography major_impurity->column_chrom No purity_check1 Check Purity recrystallize->purity_check1 purity_check2 Check Purity column_chrom->purity_check2 purity_check1->column_chrom Not Pure end_product Pure Product Obtained purity_check1->end_product Pure purity_check2->recrystallize Not Pure (if applicable) purity_check2->end_product Pure

References

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing catalyst loading for cross-coupling reactions involving 7-Bromo-4-methoxy-5-nitroindoline. The following information is curated to address common challenges encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions with this specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: Researchers may encounter several challenges, primarily stemming from the electronic properties of the substrate. The presence of a nitro group, which is strongly electron-withdrawing, can influence the reactivity of the C-Br bond and potentially interfere with the catalytic cycle. Key challenges include:

  • Catalyst Inhibition/Deactivation: The nitro group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

  • Side Reactions: The nitro group can be susceptible to reduction under certain reaction conditions, leading to undesired byproducts.

  • Slow Oxidative Addition: The electron-withdrawing nature of the nitro group can impact the rate of oxidative addition, a crucial step in the catalytic cycle.[1][2]

Q2: What is a typical starting catalyst loading for Suzuki-Miyaura or Buchwald-Hartwig reactions with this substrate?

A2: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point for aryl bromides.[3] However, due to the potential for catalyst deactivation with nitro-substituted substrates, a slightly higher initial loading (e.g., 3-5 mol%) might be beneficial. Optimization is crucial, and the loading can often be reduced once optimal conditions are identified.

Q3: Which palladium catalysts and ligands are recommended for reactions with this compound?

A3: The choice of catalyst and ligand is critical for success. For Suzuki-Miyaura and Buchwald-Hartwig reactions with electron-deficient substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often preferred.

  • For Suzuki-Miyaura Coupling: Palladium catalysts with ligands such as SPhos, XPhos, or BrettPhos have shown success in couplings with nitroarenes.[1][2] NHC-based palladium catalysts have also been shown to be highly effective, sometimes allowing for a significant reduction in catalyst loading.[2][4]

  • For Buchwald-Hartwig Amination: Similarly, bulky biarylphosphine ligands like XPhos and tBuBrettPhos are often effective.[5]

Q4: How does the choice of base and solvent affect the reaction outcome and catalyst loading?

A4: The base and solvent system plays a pivotal role in the efficiency of cross-coupling reactions.

  • Base: The choice of base is critical for the transmetalation step in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig amination. For Suzuki reactions, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used.[3][6] For Buchwald-Hartwig amination, strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically employed.

  • Solvent: Aprotic polar solvents are generally used. Dioxane, THF, and toluene are common choices.[7] The addition of a small amount of water can sometimes be beneficial in Suzuki reactions to aid in the dissolution of the base and facilitate the catalytic cycle.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure proper handling and storage of the palladium catalyst and ligands under an inert atmosphere. Consider using a pre-catalyst that is more air-stable.Palladium(0) species are sensitive to oxidation, which deactivates the catalyst.
Suboptimal Base Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). Ensure the base is finely powdered and anhydrous if required by the protocol.The strength and solubility of the base are crucial for efficient transmetalation.
Inappropriate Solvent Try a different solvent system (e.g., dioxane, THF, toluene, or mixtures with water). Ensure the solvent is anhydrous and degassed.Solvent polarity and coordinating ability can significantly impact catalyst activity and substrate solubility.
Low Catalyst Loading Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).The nitro group may be partially deactivating the catalyst, requiring a higher concentration to achieve a reasonable reaction rate.
Ligand Degradation Use a higher ligand-to-palladium ratio (e.g., 2:1 or 3:1).Excess ligand can help stabilize the active catalytic species and prevent degradation.
Poor Quality Boronic Acid Use fresh, high-purity boronic acid or boronate ester. Consider converting the boronic acid to a more stable boronate ester.Impurities in the boronic acid can interfere with the reaction.
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
Insufficiently Strong Base Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu or LHMDS).Efficient deprotonation of the amine is necessary for the catalytic cycle to proceed.
Catalyst Inhibition by Amine Use a higher catalyst loading or a more robust ligand like tBuBrettPhos.The amine starting material or product can sometimes coordinate to the palladium and inhibit catalysis.
Steric Hindrance If using a sterically hindered amine, a more active catalyst system (e.g., a more electron-rich ligand) may be required.Steric bulk around the nitrogen can slow down the C-N bond-forming reductive elimination step.
Low Reaction Temperature Increase the reaction temperature in increments of 10-20 °C.Higher temperatures can help overcome activation barriers for key steps in the catalytic cycle.
Issue 3: Formation of Impurities (e.g., Reduction of Nitro Group)
Potential Cause Troubleshooting Step Rationale
Presence of Reducing Agents Ensure all reagents and solvents are free from potential reducing agents. If using a boronic acid, ensure it is not contaminated with borane species.The nitro group is susceptible to reduction, which can be promoted by certain impurities or reaction conditions.
Reaction Conditions Too Harsh Attempt the reaction at a lower temperature or for a shorter duration.Prolonged heating can sometimes lead to decomposition or side reactions.
Choice of Ligand A different ligand may alter the selectivity of the catalyst and minimize side reactions.The electronic and steric properties of the ligand can influence the reaction pathway.

Experimental Protocols (Generalized)

Note: The following are generalized protocols and should be optimized for the specific coupling partners and desired scale.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) to the vessel.

  • Add the degassed solvent (e.g., dioxane, to achieve a concentration of 0.1-0.2 M).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.) and the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., XPhos, 2-6 mol%).

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).

  • Add the amine (1.1-1.5 equiv.) followed by the base (e.g., NaOtBu, 1.2-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for troubleshooting and optimizing cross-coupling reactions.

Troubleshooting_Workflow cluster_start Initial Reaction Setup cluster_analysis Reaction Outcome Analysis cluster_troubleshooting Troubleshooting Steps cluster_optimization Optimization start Standard Conditions: Substrate (1 eq) Coupling Partner (1.2 eq) Base (2 eq) Pd Catalyst (2-5 mol%) Ligand (4-10 mol%) Solvent, Heat outcome Analyze by TLC/LC-MS start->outcome low_yield Low/No Yield outcome->low_yield <10% incomplete Incomplete Conversion outcome->incomplete 10-80% side_products Side Products outcome->side_products Significant Impurities optimize Good Yield outcome->optimize >80% check_reagents Check Reagent Quality change_catalyst Change Catalyst/Ligand change_base Change Base increase_temp Increase Temperature increase_time Increase Reaction Time increase_loading Increase Catalyst Loading lower_temp Lower Temperature screen_ligands Screen Ligands for Selectivity lower_loading Lower Catalyst Loading optimize->lower_loading milder_cond Milder Conditions (Temp, Time) lower_loading->milder_cond

Caption: Troubleshooting workflow for cross-coupling reactions.

Catalyst_Screening_Logic cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig start Define Reaction: Suzuki or Buchwald-Hartwig suzuki_ligand Select Ligand Class: Bulky Biarylphosphine or NHC start->suzuki_ligand buchwald_ligand Select Ligand Class: Bulky Biarylphosphine start->buchwald_ligand suzuki_pd Select Pd Source: Pd(OAc)₂, Pd₂(dba)₃ suzuki_ligand->suzuki_pd suzuki_base Select Base: K₃PO₄, K₂CO₃, Cs₂CO₃ suzuki_pd->suzuki_base run_rxn Run Initial Screen (2-5 mol% Pd) suzuki_base->run_rxn buchwald_pd Select Pd Source: Pd(OAc)₂, Pd₂(dba)₃ buchwald_ligand->buchwald_pd buchwald_base Select Base: NaOtBu, LHMDS buchwald_pd->buchwald_base buchwald_base->run_rxn analyze Analyze Yield & Purity run_rxn->analyze optimize Optimize Loading & Conditions analyze->optimize

Caption: Logic for selecting initial catalyst system components.

References

Validation & Comparative

Comparative Reactivity of 7-Bromo-4-methoxy-5-nitroindoline and 5-bromo-7-nitroindoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals on the synthetic utility and comparative reactivity of two functionalized indoline scaffolds.

Molecular Structures and Substituent Effects

The reactivity of these two isomers is primarily dictated by the placement of the bromo, nitro, and, in one case, methoxy groups on the indoline ring. These substituents exert distinct electronic and steric influences that govern the susceptibility of the molecules to various chemical transformations.

  • 7-Bromo-4-methoxy-5-nitroindoline: Features an electron-donating methoxy group and an electron-withdrawing nitro group on the benzene ring portion, with the bromine atom positioned at C7.

  • 5-bromo-7-nitroindoline: Possesses a bromine atom at C5 and a strongly electron-withdrawing nitro group at C7.

Comparative Reactivity in Key Synthetic Transformations

A theoretical comparison of the reactivity of these two compounds in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution is presented below.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are pivotal for forming new carbon-carbon and carbon-nitrogen bonds, respectively, at the site of the carbon-bromine bond. The efficiency of these reactions is largely dependent on the oxidative addition step, where the palladium catalyst inserts into the C-Br bond.

Electronic Effects: In This compound , the electron-donating methoxy group at C4 increases the electron density of the aromatic ring, which can slightly disfavor the oxidative addition of the electron-rich palladium(0) catalyst. Conversely, the electron-withdrawing nitro group at C5 decreases electron density, facilitating this step. In 5-bromo-7-nitroindoline , the powerful electron-withdrawing nitro group at C7 significantly reduces the electron density of the ring, thereby promoting the oxidative addition at the C5-Br bond.

Steric Effects: The bromine atom in This compound is located at the C7 position, which is adjacent to the nitrogen of the five-membered ring. This position is generally less sterically hindered than the C5 position in 5-bromo-7-nitroindoline , which is flanked by two carbon atoms within the benzene ring.

Predicted Reactivity: For both Suzuki-Miyaura and Buchwald-Hartwig reactions, This compound is predicted to exhibit higher reactivity. The less sterically encumbered C7 position is expected to allow for more facile approach of the bulky palladium catalyst, likely overriding the mixed electronic influences.

Nucleophilic Aromatic Substitution (SNA)

The presence of a strong electron-withdrawing group, such as a nitro group, can activate an aromatic ring towards nucleophilic attack, potentially leading to the displacement of a leaving group.

Electronic Effects: In both molecules, the nitro group strongly activates the positions ortho and para to it for nucleophilic attack.

  • In This compound , the nitro group at C5 activates the C4 and C6 positions.

  • In 5-bromo-7-nitroindoline , the nitro group at C7 activates the C6 and para-like C4 positions.

Leaving Group Potential of Bromine: For the bromine atom to be an effective leaving group in a standard SNAr mechanism, it must be positioned ortho or para to the activating nitro group. In both This compound (Br at C7, NO2 at C5) and 5-bromo-7-nitroindoline (Br at C5, NO2 at C7), the bromo and nitro groups are meta to each other.

Predicted Reactivity: Due to the meta-relationship between the bromine and the activating nitro group, neither compound is expected to readily undergo nucleophilic aromatic substitution with bromide as the leaving group.

Quantitative Data Summary

The following tables provide a summary of the predicted reactivity and available experimental data for the functionalization of 5-bromo-7-nitroindoline. No direct experimental data for the reactivity of this compound was found in the reviewed literature.

Table 1: Predicted Reactivity Comparison

Reaction TypeThis compound5-bromo-7-nitroindolineKey Rationale
Suzuki-Miyaura Coupling Higher Predicted ReactivityLower Predicted ReactivityReduced steric hindrance at the C7-Br bond.
Buchwald-Hartwig Amination Higher Predicted ReactivityLower Predicted ReactivityReduced steric hindrance at the C7-Br bond.
Nucleophilic Aromatic Substitution LowLowBromo and nitro groups are in a meta-relationship.

Table 2: Experimental Data for the Functionalization of 5-bromo-7-nitroindoline

ReactionReagents and ConditionsProductYield (%)Reference
S-Thiocarbamate Synthesis1. Triphosgene, Pyridine, DCM, 0 °C to rt, 1 h. 2. Ethanethiol.5-Bromo-7-nitroindoline-(S-ethyl)-thiocarbamate>90[1][2]
S-Thiocarbamate Synthesis1. Triphosgene, Pyridine, DCM, 0 °C to rt, 1 h. 2. Dodecanethiol.5-Bromo-7-nitroindoline-(S-dodecyl)-thiocarbamate93[1]
S-Thiocarbamate Synthesis1. Triphosgene, Pyridine, DCM, 0 °C to rt, 1 h. 2. p-Thiocresol.5-Bromo-7-nitroindoline-(S-p-methylphenyl)-thiocarbamate97[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a derivative of 5-bromo-7-nitroindoline, which can be adapted for other nucleophiles.

Synthesis of 5-Bromo-7-nitroindoline-(S-ethyl)-thiocarbamate [1][2]

  • Reaction Setup: To a solution of 5-bromo-7-nitroindoline (1.0 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C, add anhydrous pyridine (3.0 equivalents) followed by triphosgene (0.5 equivalents).

  • Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Nucleophilic Addition: Once the formation of the carbamoyl chloride intermediate is complete, add ethanethiol (1.2 equivalents) to the reaction mixture.

  • Reaction Completion: Stir the reaction at room temperature until the starting intermediate is fully consumed, as indicated by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure 5-Bromo-7-nitroindoline-(S-ethyl)-thiocarbamate.

Visualizing Reaction Mechanisms and Workflows

Suzuki_Miyaura_Coupling cluster_cat Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-B(OR)2 Base PdII_Ar_R Ar-Pd(II)-R L_n Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination cluster_cat Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br L_n OxAdd->PdII Amine_Coord Amine Coordination PdII->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')-Br] L_n Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR'R'' L_n Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

SNAr_Mechanism ArylHalide Activated Aryl Halide Addition Addition ArylHalide->Addition Nucleophile Nucleophile (Nu-) Nucleophile->Addition Meisenheimer Meisenheimer Complex (Resonance-Stabilized Intermediate) Addition->Meisenheimer Elimination Elimination Meisenheimer->Elimination Leaving Group (X-) Product Substituted Arene Elimination->Product

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Synthetic_Workflow Start Starting Material (Substituted Indoline) Reaction Reaction Setup (Solvent, Reagents, Catalyst) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Chromatographic Purification Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis FinalProduct Pure Product Analysis->FinalProduct

Caption: A generalized workflow for the synthesis and purification of functionalized indoline derivatives.

References

A Comparative Guide to the Structural Validation of 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately its efficacy and safety. For a novel compound such as 7-Bromo-4-methoxy-5-nitroindoline, a substituted indoline that could be of interest in medicinal chemistry, unambiguous structural validation is paramount. While a public crystal structure for this compound is not currently available, this guide presents a comprehensive comparison of analytical techniques that would be employed for its structural validation, with a special focus on the definitive method of X-ray crystallography.

This guide will objectively compare the performance of X-ray crystallography with other common analytical techniques, providing the type of experimental data each would yield for this compound. Detailed experimental protocols for each key technique are also provided.

Comparative Analysis of Structural Validation Techniques

The validation of a new chemical entity like this compound relies on a combination of analytical methods, each providing a unique piece of the structural puzzle. While spectroscopic methods offer valuable insights into the compound's connectivity and functional groups, single-crystal X-ray crystallography stands alone in its ability to provide a direct and unambiguous determination of the complete 3D molecular structure.

Table 1: Comparison of Analytical Techniques for the Structural Validation of this compound

TechniqueType of Data ObtainedSignificance for Structure Validation
Single-Crystal X-ray Crystallography 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Unambiguously determines the molecular structure, including the precise positions of the bromo, methoxy, and nitro substituents on the indoline ring. Provides absolute stereochemistry if applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) Chemical shifts, coupling constants, and through-space correlations (NOE).Determines the carbon-hydrogen framework and the connectivity of atoms. Confirms the presence and relative positions of protons and carbons in the indoline core and its substituents.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would be a key indicator.[1][2]Confirms the elemental composition and molecular weight. Fragmentation can provide clues about the structural components.
Infrared (IR) Spectroscopy Wavenumbers of absorbed infrared radiation.Identifies the presence of specific functional groups, such as N-H bonds in the indoline, C-O bonds of the methoxy group, and N-O bonds of the nitro group.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflow for X-ray crystallography and the complementary nature of different analytical techniques in the process of structure elucidation.

xray_workflow Workflow for Single-Crystal X-ray Crystallography synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Deposition structure_refinement->validation

Caption: A generalized workflow for determining the molecular structure of a small molecule like this compound using single-crystal X-ray crystallography.

complementary_techniques Complementary Nature of Analytical Techniques for Structure Elucidation MS Mass Spectrometry (Molecular Formula) Proposed_Structure Proposed Structure of This compound MS->Proposed_Structure IR IR Spectroscopy (Functional Groups) IR->Proposed_Structure NMR NMR Spectroscopy (Connectivity) NMR->Proposed_Structure Xray X-ray Crystallography (Definitive 3D Structure) Proposed_Structure->Xray

Caption: The logical relationship showing how spectroscopic data leads to a proposed structure, which is then definitively confirmed by X-ray crystallography.

Experimental Protocols

Single-Crystal X-ray Crystallography

This technique provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4]

  • Crystal Growth: High-purity this compound would be dissolved in a suitable solvent or a mixture of solvents (e.g., acetone, ethanol, or ethyl acetate). Slow evaporation of the solvent at a constant temperature is a common method for growing single crystals. Other techniques include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects would be selected under a microscope. The crystal is then mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected.

  • Structure Solution and Refinement: The diffraction data (intensities and positions of the diffracted spots) are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map. This model is refined by least-squares methods to improve the fit between the calculated and observed diffraction data, resulting in an accurate and precise molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.[5][6]

  • Sample Preparation: Approximately 5-10 mg of purified this compound would be dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • Data Acquisition: The sample is placed in an NMR spectrometer.

    • ¹H NMR: A one-dimensional proton NMR spectrum would be acquired to determine the chemical shifts, integration (relative number of protons), and coupling patterns of the hydrogen atoms. This would reveal the number of distinct proton environments in the molecule.

    • ¹³C NMR: A one-dimensional carbon NMR spectrum would be acquired to identify the number of unique carbon atoms and their chemical environments.

    • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be conducted to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). This data is crucial for assembling the complete molecular connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of a molecule.[1]

  • Sample Introduction and Ionization: A small amount of the sample would be introduced into the mass spectrometer. Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) could be used.

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, which is a strong indicator of the presence of a single bromine atom.[2] Fragmentation patterns can provide further structural clues.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet, or a thin film can be cast from a solution onto a salt plate.

  • Data Acquisition: The sample is placed in an FT-IR spectrometer, and an infrared spectrum is recorded.

  • Data Interpretation: The absorption bands in the spectrum correspond to the vibrational frequencies of specific bonds. For this compound, characteristic peaks would be expected for the N-H stretch of the indoline, C-H stretches (aromatic and aliphatic), C-O stretch of the methoxy group, and the symmetric and asymmetric stretches of the nitro group (NO₂).

Conclusion

For the unequivocal structural validation of this compound, a multi-technique approach is essential. While NMR, MS, and IR spectroscopy provide critical and complementary information regarding the molecular formula, functional groups, and atomic connectivity, they ultimately lead to a proposed structure. Single-crystal X-ray crystallography is the gold standard for final validation. It provides a direct, high-resolution, three-dimensional map of the molecule, confirming the proposed connectivity and revealing the precise spatial arrangement of all atoms. For drug development professionals, the certainty provided by an X-ray crystal structure is invaluable, as it forms the basis for understanding structure-activity relationships, designing analogs, and modeling interactions with biological targets.

References

comparative study of the photolytic properties of different nitroindoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroindoline-based photolabile protecting groups, or "caged" compounds, are indispensable tools in the precise spatiotemporal control of biologically active molecules. Their efficacy is dictated by their photolytic properties, which vary significantly with their chemical structure. This guide provides a comparative analysis of different nitroindoline derivatives, offering a valuable resource for selecting the optimal caging group for specific research applications.

Comparative Analysis of Photolytic Properties

The efficiency of a caged compound is primarily determined by its quantum yield of photolysis (Φ) and, for two-photon applications, its two-photon uncaging cross-section (δu). The following table summarizes these key parameters for several widely used nitroindoline-caged glutamates.

DerivativeAbbreviationOne-Photon Quantum Yield (Φ)Two-Photon Uncaging Cross-Section (δu) [GM]¹Excitation Wavelength(s) [nm]Key Features
7-Nitroindolinyl-caged L-glutamateNI-Glu~0.03-0.04 (estimated)Not widely reported~350Baseline compound, stable to hydrolysis.
4-Methoxy-7-nitroindolinyl-caged L-glutamateMNI-Glu0.065-0.085[1]0.06 @ 720-730 nm300-380 (one-photon), ~720 (two-photon)~2.5-fold more efficient than NI-Glu; widely used in neuroscience.[2]
4-Methoxy-5,7-dinitroindolinyl-caged L-glutamateMDNI-Glu~0.5[1]~0.3-0.36 (estimated, 5-6x MNI-Glu)~350 (one-photon), ~720 (two-photon)High one-photon quantum yield[1]; photolysis can be less "clean".[3]
4-Carboxymethoxy-5,7-dinitroindolinyl-caged L-glutamateCDNI-Glu~0.6[1]Significantly higher than MNI-Glu~350 (one-photon), 720 (two-photon)Improved water solubility and high quantum yield.[4]

¹GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s photon⁻¹)

Experimental Protocols

Accurate determination of photolytic properties is crucial for the effective application of caged compounds. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Photolysis Quantum Yield (Φ)

The quantum yield of photolysis is determined relative to a well-characterized chemical actinometer.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer
  • Light source (e.g., 365 nm LED or filtered lamp)
  • Quartz cuvettes
  • Nitroindoline derivative solution of known concentration
  • Actinometer solution (e.g., potassium ferrioxalate)

2. Procedure:

  • Actinometer Preparation: Prepare a solution of the chemical actinometer with a known absorbance at the irradiation wavelength.
  • Sample Preparation: Prepare a solution of the nitroindoline derivative in a suitable buffer (e.g., physiological buffer, pH 7.3) with a known initial absorbance at the irradiation wavelength.
  • Irradiation of Actinometer: Irradiate the actinometer solution with the light source for a defined period. Measure the change in absorbance at the appropriate wavelength to determine the photon flux of the light source.
  • Irradiation of Sample: Irradiate the nitroindoline derivative solution under identical conditions (light path, intensity, and time) as the actinometer.
  • Spectrophotometric Monitoring: At regular intervals during irradiation, record the full UV-Vis absorption spectrum of the sample. The decrease in the absorbance of the parent compound and the increase in the absorbance of the photoproduct (typically a nitrosoindole) are monitored.
  • Calculation: The quantum yield (Φ_sample) is calculated using the following formula:

Protocol 2: Monitoring Photolysis by UV-Vis Spectrophotometry

This protocol outlines the general procedure for observing the spectral changes during the photolysis of a nitroindoline derivative.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
  • Irradiation source (e.g., Xenon flash lamp, UV LED) coupled to the spectrophotometer
  • Quartz cuvette
  • Solution of the nitroindoline derivative in the desired solvent (e.g., acetonitrile/water mixture).[5]

2. Procedure:

  • Baseline Spectrum: Record the UV-Vis absorption spectrum of the nitroindoline derivative solution before irradiation. This will show the characteristic absorption maximum of the nitroindoline chromophore.
  • Photolysis: Irradiate the sample with a light source at the appropriate wavelength (e.g., 350 nm).
  • Time-course Spectra: Record the absorption spectra at various time points during the irradiation.
  • Data Analysis: Observe the decrease in the absorbance peak corresponding to the nitroindoline derivative and the concomitant increase in a new absorbance peak at a longer wavelength, which is characteristic of the nitrosoindole photoproduct. The presence of isosbestic points (wavelengths where the absorbance does not change) indicates a clean conversion from reactant to product.

Visualizing Photolytic Mechanisms and Workflows

Signaling Pathway of Nitroindoline Photolysis

The photolysis of an N-acyl-7-nitroindoline derivative proceeds through a series of steps initiated by the absorption of a photon. This leads to the release of the caged molecule and the formation of a nitrosoindole byproduct.

photolysis_pathway Nitroindoline N-acyl-7-nitroindoline (Caged Compound) ExcitedState Excited State Nitroindoline->ExcitedState hν (Photon Absorption) Acireaction Aci-nitro Intermediate ExcitedState->Acireaction Intramolecular Rearrangement Release Release of Bioactive Molecule Acireaction->Release Byproduct Nitrosoindole Byproduct Acireaction->Byproduct experimental_workflow Synthesis Synthesis & Purification UVVis UV-Vis Spectroscopy (Absorbance Max, ε) Synthesis->UVVis Biological Biological Testing (Efficacy & Toxicity) Synthesis->Biological Photolysis Controlled Photolysis (e.g., 350 nm) UVVis->Photolysis QuantumYield Quantum Yield (Φ) Determination Photolysis->QuantumYield TwoPhoton Two-Photon Cross-Section (δu) Photolysis->TwoPhoton Data Data Analysis & Comparison QuantumYield->Data TwoPhoton->Data Biological->Data

References

Efficacy of 7-Bromo-4-methoxy-5-nitroindoline as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of 7-Bromo-4-methoxy-5-nitroindoline as a synthetic intermediate in drug discovery and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related analogs, including nitroindolines and bromo-methoxy-indoles/indolines, to infer its synthetic utility and compare it with alternative intermediates.

Introduction to Substituted Indolines in Medicinal Chemistry

Indoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide range of biological activities. The strategic placement of substituents on the indoline ring is crucial for modulating a compound's pharmacological profile. Key substituents like halogens (e.g., bromine) can enhance binding affinity and metabolic stability, methoxy groups can influence solubility and electronic properties, and nitro groups can serve as versatile handles for further chemical transformations or as pharmacophores themselves.

The hypothetical intermediate, this compound, combines these features, suggesting its potential as a valuable building block for complex molecular architectures. This guide will explore its likely reactivity and synthetic applications by examining the behavior of its constituent parts in known chemical transformations.

Comparative Analysis of Synthetic Intermediates

The utility of a synthetic intermediate is determined by its accessibility, stability, and the efficiency with which it can be converted into a desired target molecule. In the absence of direct data for this compound, we will compare the synthetic performance of key related structures: 5-Nitroindoline and 4-Bromo-7-methoxy-1H-indole.

Data Presentation: A Comparative Overview

The following table summarizes key reactions and reported yields for transformations involving the nitroindoline core and the synthesis of a bromo-methoxy-indole, providing a baseline for estimating the potential of this compound.

Reaction TypeIntermediateReagents & ConditionsProductYield (%)Reference
N-1 Alkylation5-NitroindolineVarious aldehydes, continuous flow hydrogenationN-1 alkylated 5-nitroindolines62-92%[1]
N-1 Acylation5-Nitroindoline4-Fluorobenzoyl chlorideN-1 acylated 5-nitroindoline91%[1]
N-1 Acylation5-Nitroindoline4-Fluorophenylacetyl chlorideN-1 acylated 5-nitroindoline88%[1]
N-Boc Protection5-NitroindolineDi-tert-butyl dicarbonateN-Boc-5-nitroindoline88%[1]
Indole Synthesis4-Bromo-2-nitroanisoleVinylmagnesium bromide in THF, -60°C to -40°C4-Bromo-7-methoxy-1H-indole8%[2]

Inference for this compound:

Based on the data above, it can be inferred that the indoline nitrogen of this compound would likely undergo efficient N-alkylation, N-acylation, and N-protection reactions, with expected yields in the high range (60-90%). The nitro group at the 5-position is expected to be a stable spectator in these transformations. The synthesis of the core 7-Bromo-4-methoxy-indoline skeleton, however, might be challenging, as suggested by the low yield reported for a similar indole synthesis.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative data table are provided below.

General Procedure for N-1 Alkylation of 5-Nitroindoline[1]

To a solution of 5-nitroindoline in a suitable solvent, the corresponding aldehyde is added. The reaction is then subjected to continuous flow hydrogenation. The specific conditions for the hydrogenation (catalyst, pressure, temperature, and flow rate) are optimized for each substrate to achieve high conversion and yield. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford the desired N-1 alkylated 5-nitroindoline.

General Procedure for N-1 Acylation of 5-Nitroindoline[1]

5-Nitroindoline is dissolved in an appropriate aprotic solvent, such as dichloromethane or tetrahydrofuran, and a base (e.g., triethylamine or pyridine) is added. The corresponding acyl chloride (e.g., 4-fluorobenzoyl chloride) is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting residue is purified by flash chromatography to yield the pure N-1 acylated product.

Synthesis of 4-Bromo-7-methoxy-1H-indole[2]

To a solution of 4-bromo-2-nitroanisole (1 equivalent) in anhydrous tetrahydrofuran (THF) cooled to -60 °C, vinylmagnesium bromide (1 M in THF) is added slowly, ensuring the temperature does not exceed -40 °C. The reaction mixture is stirred and allowed to gradually warm to -40 °C over 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to isolate 4-bromo-7-methoxy-1H-indole.

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key synthetic transformations and logical relationships relevant to the use of substituted indolines as synthetic intermediates.

experimental_workflow cluster_alkylation N-1 Alkylation Workflow cluster_acylation N-1 Acylation Workflow start_alk 5-Nitroindoline reagents_alk Aldehyde, Continuous Flow H2 start_alk->reagents_alk Reacts with product_alk N-1 Alkylated 5-Nitroindoline reagents_alk->product_alk Yields (62-92%) start_acyl 5-Nitroindoline reagents_acyl Acyl Chloride, Base start_acyl->reagents_acyl Reacts with product_acyl N-1 Acylated 5-Nitroindoline reagents_acyl->product_acyl Yields (88-91%)

Caption: Comparative workflows for N-1 functionalization of the nitroindoline core.

synthesis_pathway start 4-Bromo-2-nitroanisole reagent Vinylmagnesium bromide start->reagent 1. Add intermediate Reaction Intermediate reagent->intermediate 2. Form product 4-Bromo-7-methoxy -1H-indole intermediate->product 3. Cyclize (8% Yield)

Caption: Synthetic pathway for a bromo-methoxy-indole analog.

Conclusion and Future Outlook

While direct experimental evidence for the efficacy of this compound as a synthetic intermediate is currently lacking in the public domain, a comparative analysis of its structural analogs provides valuable insights. The nitroindoline core is a robust scaffold that allows for high-yielding functionalization at the nitrogen atom. This suggests that this compound, once synthesized, could be a versatile intermediate for introducing the bromo-methoxy-nitro-indoline moiety into target molecules.

The primary challenge appears to be the synthesis of the core structure itself, as indicated by the low yield for a related bromo-methoxy-indole. Future research should focus on developing an efficient and high-yielding synthesis of this compound. Such a route would unlock its potential as a valuable building block for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. Researchers are encouraged to investigate alternative cyclization strategies and optimize reaction conditions to improve the accessibility of this promising intermediate.

References

A Comparative Guide to Assessing the Purity of Synthesized 7-Bromo-4-methoxy-5-nitroindoline via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of synthesized 7-Bromo-4-methoxy-5-nitroindoline with a commercially available alternative, focusing on purity assessment using High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers, scientists, and drug development professionals in evaluating the quality of this compound for their studies.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its substituted indoline scaffold. The purity of such compounds is critical for obtaining reliable and reproducible results in biological assays. This guide outlines a robust HPLC method for the purity determination of synthesized this compound and compares its performance with a structurally similar commercial product, 5-Bromo-7-nitroindoline.

While a direct commercial source for this compound was not identified, 5-Bromo-7-nitroindoline (98% purity) is available from suppliers like Thermo Scientific Chemicals and can serve as a benchmark for purity analysis of related synthesized compounds.[1] The synthesis of various substituted indoles and indolines has been described in the literature, often involving multi-step reactions.[2][3]

Comparative Purity Analysis

The purity of the in-house synthesized this compound was compared against a commercially available, structurally related compound, 5-Bromo-7-nitroindoline. The analysis was performed using a validated HPLC method detailed in the experimental protocols section.

Table 1: Comparative Purity Data

CompoundSourceStated Purity (%)HPLC Measured Purity (%)Major Impurity (Area %)Retention Time (min)
This compoundIn-house SynthesisN/A98.50.8 (at 4.2 min)5.8
5-Bromo-7-nitroindolineCommercial Supplier A≥9899.20.5 (at 3.9 min)5.1

Note: The data presented is hypothetical and for illustrative purposes.

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below. This protocol is optimized for the separation of this compound from potential impurities. HPLC methods for similar nitroaromatic and indole derivatives often utilize reversed-phase chromatography.[4][5][6][7][8][9]

3.1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 60% Methanol and 40% Water containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

3.2. Sample Preparation

  • Standard Solution: Accurately weigh 1 mg of the reference standard (if available) or the synthesized compound and dissolve it in 10 mL of methanol to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution of the synthesized this compound at the same concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

3.3. Data Analysis

The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visual Representations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the purity assessment of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis synthesis Synthesis of 7-Bromo-4-methoxy- 5-nitroindoline purification Column Chromatography Purification synthesis->purification dissolution Dissolve in Methanol (100 µg/mL) purification->dissolution filtration Filter through 0.45 µm Syringe Filter dissolution->filtration hplc_injection Inject 10 µL into HPLC System filtration->hplc_injection chromatography C18 Column Isocratic Elution hplc_injection->chromatography detection UV Detection at 254 nm chromatography->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation signaling_pathway receptor Growth Factor Receptor kinase_a Protein Kinase A receptor->kinase_a Activates kinase_b Protein Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cell_proliferation Cell Proliferation transcription_factor->cell_proliferation Promotes inhibitor 7-Bromo-4-methoxy- 5-nitroindoline inhibitor->kinase_b Inhibits

References

A Comparative Guide to MNI and MDNI Caged Compounds for Neuroscientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of neuroscience and photopharmacology, the precise spatiotemporal control of bioactive molecules is paramount. Caged compounds, which are inert molecules that release a bioactive substance upon photolysis, have emerged as indispensable tools for researchers. Among the most widely used photocleavable protecting groups are 4-methoxy-7-nitroindolinyl (MNI) and 4-methoxy-5,7-dinitroindolinyl (MDNI). This guide provides an objective comparison of the quantum yields and other photophysical properties of MNI and MDNI cages, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their studies.

Performance Comparison: MNI vs. MDNI Cages

The primary differentiator between MNI and MDNI cages is their quantum yield (Φ), a measure of the efficiency of photorelease. The addition of a second nitro group in the MDNI cage significantly enhances its photosensitivity compared to the MNI cage.

PropertyMNI-GlutamateMDNI-GlutamateReference(s)
Quantum Yield (Φ) 0.065 - 0.085~0.47 - 0.5[1]
Two-Photon Uncaging Cross-Section (δu) ~0.06 GM at 720 nm~0.06 GM at 720 nm
One-Photon Absorption Maximum (λmax) ~340 nm~350 nm[1]
Photolysis Byproducts Considered relatively "clean"Can produce a mixture of nitro and nitroso-type byproducts
GABA-A Receptor Antagonism Significant at concentrations for two-photon uncagingLess pronounced due to lower required concentrations

Key Insights:

  • Higher Efficiency of MDNI: MDNI-caged compounds exhibit a substantially higher quantum yield, meaning more of the caged molecule is released per photon absorbed. This increased efficiency allows for the use of lower light intensities, which can reduce phototoxicity and enable deeper tissue penetration.

  • Similar Two-Photon Properties: Despite the significant difference in one-photon quantum yield, the two-photon uncaging cross-sections for MNI- and MDNI-glutamate are comparable. However, the higher quantum yield of MDNI still results in more efficient two-photon uncaging.

  • Pharmacological Considerations: A notable drawback of MNI-caged glutamate is its antagonistic effect on GABA-A receptors at the concentrations often required for two-photon experiments. The higher efficiency of MDNI allows for the use of lower concentrations, thereby mitigating this off-target effect.

  • Photolysis Products: The photolysis of MDNI is considered less "clean" than that of MNI, potentially leading to a mixture of byproducts. Researchers should consider the potential impact of these byproducts on their specific experimental system.

Experimental Protocols

Determining the Photolysis Quantum Yield (Φ)

The quantum yield of a caged compound is determined by measuring the number of molecules of the released substance per photon absorbed. A common method is to use a chemical actinometer, a compound with a known quantum yield, to calibrate the light source.

Materials:

  • Caged compound of interest (e.g., MNI-glutamate or MDNI-glutamate)

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • Monochromatic light source (e.g., laser or filtered lamp) at a wavelength where both the caged compound and actinometer absorb.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the caged compound in the desired buffer. The concentration should be adjusted to have an absorbance of ~0.1-0.3 at the chosen irradiation wavelength.

    • Prepare a stock solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate in 0.1 N H₂SO₄).

  • Irradiation of the Caged Compound:

    • Fill a quartz cuvette with the caged compound solution and measure its initial absorbance spectrum.

    • Irradiate the solution with the monochromatic light source for a specific time period. The solution should be stirred during irradiation to ensure homogeneity.

    • After irradiation, measure the absorbance spectrum again. The change in absorbance at a wavelength corresponding to the caged compound or the photoproduct can be used to determine the number of molecules that have undergone photolysis. This requires knowledge of the molar extinction coefficients of the starting material and product.

  • Irradiation of the Actinometer:

    • Under identical irradiation conditions (light source, geometry, and time), irradiate a solution of the chemical actinometer.

    • Following irradiation, develop the actinometer to produce a colored species. For potassium ferrioxalate, this involves adding a solution of 1,10-phenanthroline to form a colored Fe(II)-phenanthroline complex.

    • Measure the absorbance of the developed actinometer solution at the maximum absorbance wavelength of the colored complex (e.g., 510 nm for the Fe(II)-phenanthroline complex).

  • Calculation of Quantum Yield:

    • The number of photons absorbed by the actinometer can be calculated from the change in its absorbance and its known quantum yield.

    • The number of molecules of the caged compound that have photolyzed is determined from the change in its absorbance.

    • The quantum yield of the caged compound (Φ_sample) is then calculated using the following formula:

    Φ_sample = Φ_actinometer * (ΔA_sample / ε_sample) / (ΔA_actinometer / ε_actinometer)

    Where:

    • Φ_actinometer is the known quantum yield of the actinometer.

    • ΔA_sample and ΔA_actinometer are the changes in absorbance of the sample and actinometer, respectively.

    • ε_sample and ε_actinometer are the molar extinction coefficients of the sample's photolysis and the actinometer's colored product, respectively.

Visualizations

Logical Relationship of Quantum Yield Enhancement

G Quantum Yield Enhancement from MNI to MDNI cluster_modification Structural Modification MNI MNI Cage (4-methoxy-7-nitroindolinyl) MDNI MDNI Cage (4-methoxy-5,7-dinitroindolinyl) MNI->MDNI QuantumYield Quantum Yield (Φ) MNI->QuantumYield  Φ ≈ 0.08 MDNI->QuantumYield  Φ ≈ 0.5 Photosensitivity Increased Photosensitivity MDNI->Photosensitivity NitroGroup Addition of a second nitro group at the 5-position

Caption: Structural modification from MNI to MDNI leads to a significant increase in quantum yield.

Experimental Workflow for Neurotransmitter Uncaging in Neurons

G Workflow for Caged Glutamate Uncaging in Neuronal Studies start Start prep Prepare Brain Slice and Bath Apply Caged Glutamate start->prep patch Establish Whole-Cell Patch-Clamp Recording from a Neuron prep->patch position Position Light Source (e.g., Laser) to Target Region (e.g., Dendritic Spine) patch->position uncage Deliver Light Pulse to Uncage Glutamate position->uncage record Record Postsynaptic Response (e.g., EPSC, Ca²⁺ transient) uncage->record analyze Analyze Data: - Amplitude - Kinetics - Plasticity record->analyze end End analyze->end

Caption: A typical experimental workflow for studying synaptic function using caged glutamate.

References

A Comparative Guide to the Characterization of Photolysis Products of Caged Compounds by NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photolysis products of different classes of photoremovable protecting groups (PPGs), commonly known as caged compounds. The characterization of these products, particularly the byproducts generated upon photorelease, is crucial for the accurate interpretation of experimental results and the development of new phototools for biological applications. Here, we focus on the NMR characterization of photoproducts from three prominent classes of caged compounds: 7-nitroindolines, coumarins, and p-hydroxyphenacyl derivatives. While specific data for 7-Bromo-4-methoxy-5-nitroindoline is not extensively available in published literature, we will draw comparisons from the well-studied 4-methoxy-7-nitroindolinyl (MNI) group, which shares the core structure and photochemistry.

Photolysis Pathways and Byproducts: A Comparative Overview

The utility of a caged compound is not only determined by the efficiency of photorelease of the desired bioactive molecule but also by the nature of the photogenerated byproducts. These byproducts can have unintended biological or chemical effects. Understanding their structure through techniques like NMR is therefore paramount.

7-Nitroindoline Derivatives

The 7-nitroindoline moiety is a widely used caging group, particularly for neurotransmitters like glutamate (MNI-glutamate).[1][2] Upon photolysis, N-acyl-7-nitroindolines release the caged molecule and a nitrosoindole byproduct.[3]

  • General Reaction: Photolysis of a 7-nitroindolinyl-caged compound leads to the cleavage of the bond between the benzylic carbon and the heteroatom of the caged molecule. This process results in the formation of a nitroso-containing byproduct.

Coumarin-Based Caged Compounds

Coumarin derivatives are another important class of PPGs, known for their favorable photophysical properties, including absorption at longer wavelengths.[2] Their photolysis mechanism can be more complex and is influenced by the substitution pattern on the coumarin ring and the nature of the leaving group.[4][5]

  • General Reaction: The photolysis of (coumarin-4-yl)methyl derivatives often proceeds through a solvent-caged carbocation intermediate, leading to the release of the caged molecule.[4] The resulting coumarin byproducts can include hydroxylated or oxime derivatives.[4]

p-Hydroxyphenacyl (pHP) Caged Compounds

The p-hydroxyphenacyl (pHP) caging group is valued for its rapid and efficient release kinetics.[6] The photochemistry of pHP esters involves a distinctive photo-Favorskii rearrangement.

  • General Reaction: Upon irradiation, pHP esters undergo a rearrangement to form p-hydroxyphenylacetic acid (pHPAA) derivatives as the primary byproduct, alongside the released acid.[6] A minor byproduct, the corresponding p-hydroxybenzyl alcohol, can also be formed.[6]

Quantitative Comparison of Photochemical Properties

The efficiency of a caged compound is quantified by its photochemical properties. The following table summarizes key parameters for representative examples from each class.

Caging Group ClassRepresentative Compoundλmax (nm)Quantum Yield (Φ)Release Rate (k)Reference
7-Nitroindoline MNI-Glutamate336~0.08> 3.7 x 10⁶ s⁻¹[2][3]
Coumarin 6-Bromo-7-hydroxy-4-methylcoumarin caged compound~3500.13> 10⁶ s⁻¹[4]
p-Hydroxyphenacyl pHP-caged GABA275~0.2-0.4Very Fast[6]

NMR Characterization of Major Photolysis Byproducts

NMR spectroscopy is a powerful tool for the unambiguous identification of the structures of photolysis byproducts. The chemical shifts of key protons in the byproducts provide a fingerprint for their identification.

Caging Group ClassMajor Byproduct StructureKey ¹H NMR Signals (ppm) in D₂O or CD₃ODReference
7-Nitroindoline Nitrosoindole derivativeAromatic protons typically in the range of 6.5-8.0 ppm.[3]
Coumarin Hydroxymethyl coumarin / Coumarin oximeAromatic protons (6.0-8.5 ppm), singlet for the methyl group (if present), and signals for the modified side chain.[4]
p-Hydroxyphenacyl p-Hydroxyphenylacetic acid derivativeAromatic protons (AA'BB' system, ~6.8 and 7.2 ppm), methylene protons (~3.5 ppm).[6]

Experimental Protocols

General Protocol for Photolysis and NMR Analysis

A standardized protocol is essential for the reliable characterization and comparison of photolysis products.

  • Sample Preparation: Dissolve the caged compound in a deuterated solvent (e.g., D₂O, CD₃OD, or CD₃CN) in an NMR tube to a concentration of 1-10 mM.[6]

  • Pre-photolysis NMR: Acquire a ¹H NMR spectrum of the sample before irradiation to serve as a baseline.

  • Photolysis: Irradiate the NMR tube with a suitable light source (e.g., a UV lamp in a photoreactor or a laser) at a wavelength corresponding to the absorption maximum of the caged compound.[6] The irradiation time will depend on the quantum yield of the compound and the intensity of the light source, and can range from minutes to hours for complete conversion.[6]

  • Post-photolysis NMR: Acquire ¹H NMR spectra at various time points during and after photolysis to monitor the disappearance of the starting material and the appearance of the photoproducts.[6]

  • Product Identification: Assign the signals in the post-photolysis NMR spectra to the expected photoproducts. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed for more complex spectra to confirm structural assignments.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis start Dissolve Caged Compound in Deuterated Solvent pre_nmr Acquire Pre-photolysis ¹H NMR Spectrum start->pre_nmr NMR Tube photolysis Irradiate Sample in NMR Tube pre_nmr->photolysis post_nmr Acquire Post-photolysis ¹H NMR Spectra photolysis->post_nmr analysis Analyze Spectra & Identify Products post_nmr->analysis photolysis_pathways cluster_nitroindoline 7-Nitroindoline cluster_coumarin Coumarin cluster_php p-Hydroxyphenacyl nitroindoline 7-Nitroindoline Caged Compound nitrosoindole Nitrosoindole Byproduct nitroindoline->nitrosoindole caged_mol_1 Released Molecule nitroindoline->caged_mol_1 coumarin Coumarin Caged Compound coumarin_byproduct Coumarin Byproduct coumarin->coumarin_byproduct caged_mol_2 Released Molecule coumarin->caged_mol_2 php p-Hydroxyphenacyl Caged Compound phpaa p-Hydroxyphenylacetic Acid Derivative php->phpaa (Photo-Favorskii) caged_mol_3 Released Molecule php->caged_mol_3

References

A Comparative Guide to the Synthesis of 7-Bromo-4-methoxy-5-nitroindoline: Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic molecules is a cornerstone of innovation. This guide provides a comprehensive comparison of a proposed multi-step synthesis for 7-Bromo-4-methoxy-5-nitroindoline against established alternative methods for creating substituted indolines. The analysis focuses on key performance indicators such as reaction yields, conditions, and reagent accessibility, supported by detailed experimental protocols and visual workflows to aid in methodological selection.

The synthesis of highly functionalized indoline scaffolds, such as this compound, is of significant interest due to their prevalence in biologically active compounds and natural products. The precise arrangement of bromo, methoxy, and nitro substituents on the indoline core presents a synthetic challenge, necessitating a careful evaluation of available methodologies to identify the most efficient and practical route.

Proposed Multi-Step Synthesis of this compound

A plausible and logical synthetic pathway to this compound, based on established chemical transformations, involves a three-step sequence starting from the commercially available 4-methoxyindole. This proposed route is outlined below, followed by a comparison with well-known named reactions for indole and indoline synthesis.

Experimental Workflow: Proposed Synthesis

cluster_proposed Proposed Multi-Step Synthesis A 4-Methoxyindole B 4-Methoxyindoline A->B Reduction C 7-Bromo-4-methoxyindoline B->C Bromination D This compound C->D Nitration

Caption: Proposed synthetic pathway for this compound.

Comparison of Synthesis Efficiency

The following table summarizes the key quantitative data for the proposed multi-step synthesis and compares it with established alternative methods for producing substituted indolines. The data for the proposed synthesis is based on typical yields for analogous reactions found in the literature, as a direct synthesis of the target molecule has not been explicitly reported. The alternative methods represent general approaches to substituted indoline synthesis and their efficiencies can vary significantly based on the specific substrates.

MethodKey Transformation(s)Typical Reagents & ConditionsTypical Yield (%)AdvantagesDisadvantages
Proposed Multi-Step Synthesis Reduction, Bromination, Nitration1. NaBH3CN, TFA; 2. NBS, Acetonitrile; 3. HNO3, H2SO4Estimated 60-70% (overall)Stepwise control over substitution pattern, readily available starting material.Multi-step process, potential for side products and purification challenges at each step.
Fischer Indole Synthesis Condensation, CyclizationPhenylhydrazine, Ketone/Aldehyde, Acid catalyst (e.g., PPA, ZnCl2)50-80%One-pot, versatile for various substitutions.Requires appropriately substituted phenylhydrazine which may not be readily available; harsh acidic conditions.[1][2][3]
Leimgruber-Batcho Indole Synthesis Enamine formation, Reductive cyclizationo-Nitrotoluene, DMFDMA, Pyrrolidine, Reducing agent (e.g., Raney Ni, H2)70-90%High yields, mild conditions, applicable to a wide range of substituted indoles.[4][5]Requires substituted o-nitrotoluene starting material.
Bischler-Möhlau Indole Synthesis Alkylation, Cyclizationα-Haloketone, Aniline, heat30-60%One-pot synthesis of 2-arylindoles.Often requires harsh conditions and can result in low yields.[6][7][8][9][10]
Palladium-Catalyzed Cyclization C-H activation, C-N bond formationSubstituted anilines, Alkynes/Alkenes, Pd catalyst, Ligands, Base60-95%High efficiency, good functional group tolerance, can be highly regioselective.[11][12][13][14][15][16]Cost of palladium catalyst and ligands, optimization of reaction conditions can be complex.
Reductive Cyclization Reduction of nitro group, Intramolecular cyclizationo-Nitroaryl compounds with a side chain suitable for cyclization, Reducing agent (e.g., Fe/HCl, SnCl2)70-90%Often high yielding, utilizes readily available nitro compounds.[17][18]The precursor needs to be specifically designed for the desired indoline.

Detailed Experimental Protocols

Proposed Multi-Step Synthesis of this compound

Step 1: Synthesis of 4-Methoxyindoline from 4-Methoxyindole (Reduction)

  • Protocol: To a solution of 4-methoxyindole (1.0 eq) in trifluoroacetic acid (TFA), sodium cyanoborohydride (NaBH3CN) (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The mixture is then carefully quenched with water and basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-methoxyindoline.

Step 2: Synthesis of 7-Bromo-4-methoxyindoline from 4-Methoxyindoline (Bromination)

  • Protocol: 4-Methoxyindoline (1.0 eq) is dissolved in acetonitrile. N-Bromosuccinimide (NBS) (1.05 eq) is added in portions at 0 °C. The reaction is stirred at room temperature for 1-2 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium thiosulfate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield 7-Bromo-4-methoxyindoline. The regioselectivity is directed by the activating methoxy and amino groups.

Step 3: Synthesis of this compound from 7-Bromo-4-methoxyindoline (Nitration)

  • Protocol: 7-Bromo-4-methoxyindoline (1.0 eq) is added slowly to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction mixture is stirred at 0 °C for 30-60 minutes. The reaction is then carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the final product, this compound.

Alternative Synthesis Method: Leimgruber-Batcho Indole Synthesis

This two-step method is a powerful alternative for the synthesis of substituted indoles, which can then be reduced to the corresponding indolines.

cluster_leimgruber Leimgruber-Batcho Indole Synthesis A Substituted o-Nitrotoluene B Enamine Intermediate A->B DMFDMA, Pyrrolidine C Substituted Indole B->C Reductive Cyclization

Caption: Key steps in the Leimgruber-Batcho indole synthesis.

  • Protocol:

    • Enamine Formation: A substituted o-nitrotoluene is heated with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine. The reaction typically proceeds to completion within a few hours to afford the corresponding enamine.[19][5]

    • Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or tin(II) chloride. This step yields the substituted indole. The subsequent reduction to the indoline can be achieved using methods similar to Step 1 of the proposed synthesis.[19][5]

Concluding Remarks

The proposed multi-step synthesis offers a direct and logical, albeit potentially lower-yielding, approach to this compound from a simple starting material. In contrast, established methods like the Leimgruber-Batcho synthesis provide a highly efficient route to a wide array of substituted indoles, which can then be converted to the desired indolines. The choice of synthetic strategy will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the tolerance of functional groups to the reaction conditions of each step. For projects requiring high overall yields and access to diverse analogs, exploring a Leimgruber-Batcho approach followed by reduction and subsequent functionalization may prove more advantageous. However, for a more linear and conceptually straightforward synthesis, the proposed multi-step route remains a viable option. Further experimental validation is necessary to determine the precise efficiency of the proposed pathway for this specific target molecule.

References

Comparative Cross-Reactivity Analysis of Novel 7-Bromo-4-methoxy-5-nitroindoline Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of a series of novel 7-Bromo-4-methoxy-5-nitroindoline derivatives. The following data and protocols are presented to facilitate the objective assessment of their selectivity and potential for off-target effects, critical considerations in the early stages of drug discovery. The presented data is illustrative to showcase the methodologies and data presentation formats typically employed in such studies.

Introduction

The this compound scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. However, achieving selectivity remains a significant challenge, as many kinase inhibitors interact with multiple targets, leading to potential side effects. This guide details a hypothetical cross-reactivity study of three lead compounds (IND-001, IND-002, and IND-003) against a panel of kinases to ascertain their selectivity profiles.

Quantitative Cross-Reactivity Data

The inhibitory activity of the this compound derivatives was assessed against a panel of 10 kinases, including representatives from different families to evaluate both on-target potency and off-target interactions. The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity) are summarized in the table below.

Target KinaseIND-001 (IC50, nM)IND-002 (IC50, nM)IND-003 (IC50, nM)
Primary Target
Kinase A15825
Off-Target Panel
Kinase B250>10,000450
Kinase C>10,000>10,000>10,000
Kinase D8001,200950
Kinase E5,000>10,0007,500
Kinase F3,2008,5004,100
Kinase G>10,000>10,000>10,000
Kinase H1,5002,8001,800
Kinase I>10,000>10,000>10,000
Kinase J6,700>10,0008,200

Data Interpretation:

  • IND-002 demonstrates the highest potency against the primary target (Kinase A) and a significantly cleaner off-target profile compared to IND-001 and IND-003, with most off-target IC50 values exceeding 10,000 nM.

  • IND-001 shows good potency for Kinase A but exhibits notable off-target activity against Kinase B and Kinase D.

  • IND-003 is the least potent of the series against the primary target and displays a similar off-target profile to IND-001.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was employed to determine the IC50 values of the test compounds against the kinase panel.

Materials:

  • Kinases (recombinant, purified)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test compounds (solubilized in DMSO)

  • Assay buffer (proprietary to the kit)

  • 384-well microplates (low volume, black)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • A 10 mM stock solution of each test compound was prepared in 100% DMSO.

  • Serial dilutions of the compounds were prepared in assay buffer to create a 10-point concentration gradient.

  • In a 384-well plate, 2.5 µL of the diluted compound was added to each well.

  • A 2.5 µL solution of the kinase and the Eu-labeled antibody was added to each well.

  • The plate was incubated for 15 minutes at room temperature.

  • A 5 µL solution of the Alexa Fluor™ 647-labeled tracer was added to each well to initiate the binding reaction.

  • The plate was incubated for 60 minutes at room temperature, protected from light.

  • The TR-FRET signal was measured on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • The emission ratio (665 nm / 615 nm) was calculated and plotted against the compound concentration.

  • IC50 values were determined using a four-parameter logistic fit in GraphPad Prism software.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

G cluster_prep Compound Preparation cluster_assay Assay Execution cluster_data Data Analysis compound_synthesis Synthesis of This compound Derivatives (IND-001, 002, 003) stock_solution Preparation of 10 mM Stock Solutions in DMSO compound_synthesis->stock_solution serial_dilution Serial Dilution to 10 Concentrations stock_solution->serial_dilution plate_prep Dispense Compounds into 384-well Plate serial_dilution->plate_prep add_kinase Add Kinase and Eu-Antibody Mixture plate_prep->add_kinase add_tracer Add Alexa Fluor-Tracer add_kinase->add_tracer incubation Incubate for 60 min add_tracer->incubation read_plate Read Plate (TR-FRET) incubation->read_plate calc_ratio Calculate Emission Ratio read_plate->calc_ratio dose_response Generate Dose-Response Curves calc_ratio->dose_response calc_ic50 Calculate IC50 Values dose_response->calc_ic50 final_report Cross-Reactivity Profile calc_ic50->final_report

Caption: Workflow for in vitro kinase cross-reactivity screening.

Hypothetical Signaling Pathway Modulation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A (Primary Target) Receptor->KinaseA KinaseB Kinase B (Off-Target) Receptor->KinaseB Substrate1 Substrate 1 KinaseA->Substrate1 Substrate2 Substrate 2 KinaseB->Substrate2 Downstream1 Downstream Effector 1 Substrate1->Downstream1 Downstream2 Downstream Effector 2 Substrate2->Downstream2 TF Transcription Factor Downstream1->TF Gene Gene Expression TF->Gene IND_002 IND-002 IND_002->KinaseA Potent Inhibition IND_002->KinaseB Weak Inhibition

The Nitro Group's Impact on Bioactivity: A Comparative Guide to Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of indole derivatives with and without the influential nitro functional group. By examining experimental data across anticancer, antimicrobial, and anti-inflammatory activities, we aim to elucidate the significant role the nitro group plays in modulating the pharmacological properties of the indole scaffold.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of a nitro group (-NO₂) to this scaffold can dramatically alter its electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets. This guide synthesizes experimental findings to offer a clear comparison of bioactivity.

Anticancer Activity: A Tale of Enhanced Potency

The introduction of a nitro group to the indole ring has been shown to significantly enhance anticancer activity in certain contexts. A study by Nimbarte et al. (2021) on substituted 5-nitroindoles as c-Myc G-quadruplex binders provides a clear quantitative comparison.

Table 1: Comparison of Anticancer Activity of Indole and 5-Nitroindole Derivatives against HeLa Cells

Compound IDStructureSubstitution at Position 5IC50 (µM) against HeLa Cells[1]
5b Indole CoreH (Unsubstituted)> 30
5 5-Nitroindole CoreNO₂5.08 ± 0.91
7 5-Nitroindole CoreNO₂5.89 ± 0.73

As evidenced in Table 1, the unsubstituted indole derivative (Compound 5b) shows minimal activity against HeLa cervical cancer cells, with an IC50 value greater than 30 µM. In stark contrast, the introduction of a nitro group at the 5-position (Compounds 5 and 7) leads to a dramatic increase in potency, with IC50 values of 5.08 µM and 5.89 µM, respectively. This highlights the critical role of the nitro group in conferring significant cytotoxic activity to the indole scaffold in this particular molecular framework.

Targeted Signaling Pathway: c-Myc Inhibition

The anticancer activity of these 5-nitroindole derivatives is linked to their ability to bind to and stabilize the G-quadruplex structure in the promoter region of the c-Myc oncogene. This stabilization represses the transcription of c-Myc, a key regulator of cell proliferation, differentiation, and apoptosis. The downregulation of c-Myc protein expression ultimately leads to cell cycle arrest and apoptosis in cancer cells.

c_Myc_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Signaling Cascade (e.g., RAS/MAPK) Receptor->Signaling_Cascade c_Myc_Gene c-Myc Gene Signaling_Cascade->c_Myc_Gene Transcription Activation c_Myc_mRNA c-Myc mRNA c_Myc_Gene->c_Myc_mRNA Transcription c_Myc_Protein c-Myc Protein c_Myc_mRNA->c_Myc_Protein Translation Max_Protein Max Protein Myc_Max_Dimer c-Myc/Max Heterodimer Target_Genes Target Genes (e.g., Cyclins, CDKs) Myc_Max_Dimer->Target_Genes Binds to E-box Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation Nitroindole 5-Nitroindole Derivative G_Quadruplex G-Quadruplex Nitroindole->G_Quadruplex Stabilizes G_Quadruplex->c_Myc_Gene Inhibits Transcription c_Myc_ProteinMax_Protein c_Myc_ProteinMax_Protein c_Myc_ProteinMax_Protein->Myc_Max_Dimer

Caption: c-Myc signaling pathway and inhibition by 5-nitroindole derivatives.

Antimicrobial Activity: Enhancing Efficacy

The nitro group is a well-known pharmacophore in antimicrobial agents, and its inclusion in the indole scaffold can significantly boost activity. While direct MIC (Minimum Inhibitory Concentration) comparisons between simple indole and nitroindole pairs are not abundant in the literature, studies on more complex derivatives consistently point to the positive contribution of the nitro group. For instance, 5-nitro-2-phenylindole has been shown to increase the susceptibility of Staphylococcus aureus to the antibiotic ciprofloxacin by four-fold, indicating a synergistic or potentiating effect.

Table 2: Comparison of Antimicrobial Activity of Indole and Nitroindole Derivatives

Compound/Derivative ClassOrganismBioactivity MetricObservation
Indole vs. 5-Nitroindole DerivativesStaphylococcus aureus, Escherichia coliMIC (µg/mL)The presence of a nitro group is generally associated with lower MIC values (higher potency), although direct comparisons on isosteric pairs are limited.
5-Nitro-2-phenylindoleStaphylococcus aureusFold increase in ciprofloxacin susceptibility4-fold increase, suggesting the nitro group enhances the efficacy of other antibiotics.

The enhanced antimicrobial activity of nitroindoles can be attributed to the electron-withdrawing nature of the nitro group, which can facilitate interactions with microbial targets or participate in redox cycling to generate reactive nitrogen species that are toxic to the microbes.

Anti-inflammatory Activity: Potentiating the Response

The anti-inflammatory properties of indole derivatives can also be significantly enhanced by the presence of a nitro group. A study on capsaicin derivatives incorporating indole and nitroindole moieties demonstrated a marked improvement in the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.

Table 3: Comparison of Anti-inflammatory Activity of Indole and Nitroindole-Containing Capsaicin Derivatives

Derivative TypeBioactivity AssayResult
Capsaicin-Indole HybridInhibition of TNF-α production in LPS-stimulated human PBMCsModerate inhibition
Capsaicin-Nitroindole HybridInhibition of TNF-α production in LPS-stimulated human PBMCs47.65% - 51.95% reduction , significantly higher than the non-nitro analog.

This enhanced activity is thought to stem from the ability of the nitro group to promote π-π stacking interactions with the biological target, in this case, potentially the TRPV1 channel on peripheral blood mononuclear cells (PBMCs).

Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines, such as HeLa.

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the indole and nitroindole derivatives for a specified period, typically 48 or 72 hours. A control group with no compound treatment is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The indole and nitroindole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

ELISA for TNF-α Measurement

This protocol is used to quantify the amount of TNF-α produced by cells, such as human peripheral blood mononuclear cells (PBMCs), in response to an inflammatory stimulus.

  • Cell Stimulation: PBMCs are seeded in a 24-well plate and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds (indole and nitroindole derivatives) for a specific time.

  • Sample Collection: The cell culture supernatant is collected and centrifuged to remove any cells or debris.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for human TNF-α.

    • The collected supernatants and a series of TNF-α standards are added to the wells and incubated.

    • The plate is washed, and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • After another washing step, a substrate solution is added, which reacts with the enzyme to produce a colored product.

    • The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

  • Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of TNF-α in the samples is then determined from this standard curve.

Conclusion

The addition of a nitro group to the indole scaffold is a powerful strategy for enhancing a range of biological activities. Experimental data clearly demonstrates that nitroindole derivatives can exhibit significantly greater anticancer, antimicrobial, and anti-inflammatory potency compared to their unsubstituted indole counterparts. This is attributed to the unique electronic and physicochemical properties conferred by the nitro group, which can lead to improved target binding, altered mechanisms of action, and increased efficacy. For researchers in drug discovery and development, the targeted introduction of a nitro group represents a promising avenue for the optimization of indole-based therapeutic agents. Further comparative studies on a wider range of structurally related indole and nitroindole pairs will be invaluable in further delineating the structure-activity relationships and unlocking the full therapeutic potential of this versatile chemical class.

References

Confirming the Structure of 7-Bromo-4-methoxy-5-nitroindoline: A Comparative Guide to Plausible Synthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for 7-Bromo-4-methoxy-5-nitroindoline, a novel substituted indoline with potential applications in medicinal chemistry and drug development. As no direct synthesis has been reported in the literature, this document outlines two hypothetical, yet chemically sound, pathways. Each route is presented with detailed experimental protocols derived from analogous reactions reported for similar substrates. The guide also includes expected quantitative data and methods for structural confirmation of the final product and intermediates.

Introduction

Substituted indolines are a significant class of heterocyclic compounds that form the core of many natural products and synthetic pharmaceuticals. The unique substitution pattern of this compound, featuring a halogen, an electron-donating group, and an electron-withdrawing group, makes it an interesting target for synthesis and biological evaluation. This guide explores two distinct strategies for its preparation: the functionalization of a pre-existing indoline core and the construction of the indoline ring from a highly substituted aniline precursor.

Proposed Synthetic Pathways: A Comparative Overview

Two primary synthetic strategies are proposed and compared:

  • Route 1: Sequential Electrophilic Substitution of 4-Methoxyindoline. This approach begins with the commercially available 4-methoxyindoline and introduces the nitro and bromo substituents in a stepwise manner. The success of this route is highly dependent on the regioselectivity of the electrophilic substitution reactions on the substituted indoline ring.

  • Route 2: Indoline Ring Formation from a Pre-functionalized Aniline. This alternative strategy involves the synthesis of a substituted aniline bearing all the required functionalities, followed by the formation of the indoline ring. This approach offers potentially better control over the substitution pattern.

The following sections provide a detailed breakdown of each proposed route, including step-by-step experimental protocols, expected outcomes, and key considerations.

Route 1: Sequential Electrophilic Substitution of 4-Methoxyindoline

This synthetic route is a two-step process starting from 4-methoxyindoline. The methoxy group at the C4 position is an ortho-, para-director. Therefore, nitration is expected to occur at the C5 position. The subsequent bromination will be directed by the existing methoxy, nitro, and amino groups.

Experimental Protocols and Expected Data

Step 1: Nitration of 4-Methoxyindoline to 4-Methoxy-5-nitroindoline

  • Methodology: Based on the nitration of substituted indoles, a mild nitrating agent is recommended to avoid over-reaction and decomposition. A common procedure involves the use of acetyl nitrate, prepared in situ from nitric acid and acetic anhydride.

    • In a round-bottom flask, dissolve 4-methoxyindoline (1 equivalent) in acetic anhydride at 0°C.

    • Slowly add a solution of fuming nitric acid (1.1 equivalents) in acetic anhydride, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0-5°C for 1-2 hours.

    • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Bromination of 4-Methoxy-5-nitroindoline to this compound

  • Methodology: The bromination of the nitro-substituted methoxyindoline can be achieved using N-bromosuccinimide (NBS) in a suitable solvent. The directing effects of the substituents will favor bromination at the C7 position.

    • Dissolve 4-methoxy-5-nitroindoline (1 equivalent) in a solvent such as dichloromethane or acetonitrile.

    • Add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and saturated sodium thiosulfate solution to remove any unreacted bromine.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product by recrystallization or column chromatography.

Data Presentation: Route 1
StepReactionReagents and ConditionsExpected YieldPurity
1Nitration4-methoxyindoline, HNO₃, Acetic Anhydride, 0-5°C, 1-2h60-70%>95%
2Bromination4-methoxy-5-nitroindoline, NBS, CH₂Cl₂, rt, 2-4h70-80%>98%

Logical Workflow for Route 1

G start 4-Methoxyindoline step1 Nitration (HNO3, Ac2O) start->step1 intermediate 4-Methoxy-5-nitroindoline step1->intermediate step2 Bromination (NBS, CH2Cl2) intermediate->step2 product This compound step2->product

Caption: Synthetic pathway for Route 1.

Route 2: Indoline Ring Formation from a Pre-functionalized Aniline

This approach involves the initial synthesis of a highly substituted aniline precursor, followed by a cyclization reaction to form the indoline ring. This method provides better control over the final substitution pattern.

Experimental Protocols and Expected Data

Step 1: Synthesis of 2-Bromo-5-methoxy-4-nitroaniline

  • Methodology: This multi-step synthesis would likely start from a commercially available substituted anisole or aniline, followed by a sequence of nitration, bromination, and reduction or amination steps. A plausible route could start from 4-methoxyaniline.

    • Nitration of 4-methoxyaniline: Acetylate the amino group to protect it and direct nitration. Then, nitrate the resulting acetanilide and subsequently hydrolyze the acetyl group to yield 4-methoxy-3-nitroaniline.

    • Bromination of 4-methoxy-3-nitroaniline: Brominate the product from the previous step. The directing effects of the methoxy and amino groups will favor bromination at the position ortho to the amino group, yielding 2-bromo-4-methoxy-5-nitroaniline.

Step 2: Synthesis of this compound via Intramolecular Cyclization

  • Methodology: The substituted aniline can be converted to an indoline through various methods, such as the Larock indole synthesis followed by reduction, or through a palladium-catalyzed intramolecular C-N coupling. A common approach involves the reaction with a two-carbon unit that can cyclize. For example, reaction with ethylene glycol followed by cyclization.

    • A more direct approach would be a palladium-catalyzed intramolecular amination of a suitable N-substituted derivative of the aniline.

Data Presentation: Route 2
StepReactionReagents and ConditionsExpected YieldPurity
1aNitration4-acetanisidide, HNO₃, H₂SO₄; then HCl, H₂O, reflux50-60%>95%
1bBromination4-methoxy-3-nitroaniline, Br₂, Acetic Acid70-80%>95%
2Cyclization2-bromo-5-methoxy-4-nitro-N-(2,2-diethoxyethyl)aniline, Acid catalyst40-50%>98%

Logical Workflow for Route 2

G start 4-Methoxyaniline step1a Nitration start->step1a intermediate1 4-Methoxy-3-nitroaniline step1a->intermediate1 step1b Bromination intermediate1->step1b intermediate2 2-Bromo-5-methoxy-4-nitroaniline step1b->intermediate2 step2 Indoline Ring Formation intermediate2->step2 product This compound step2->product

Caption: Synthetic pathway for Route 2.

Structural Confirmation of Synthesis Products

To confirm the structure of the final product, this compound, and the key intermediates, a combination of spectroscopic techniques should be employed.

Spectroscopic Data Analysis
TechniqueExpected Observations for this compound
¹H NMR - Aromatic protons will show characteristic shifts and coupling patterns consistent with the substitution. The proton at C6 would likely appear as a singlet. - Methylene protons of the indoline ring (C2 and C3) will appear as triplets. - The methoxy group will be a singlet at around 3.8-4.0 ppm. - The NH proton will be a broad singlet.
¹³C NMR - Distinct signals for all carbon atoms in the molecule, with chemical shifts influenced by the attached functional groups. The carbon bearing the bromine (C7) and the nitro group (C5) will be significantly shifted.
Mass Spec. - A molecular ion peak corresponding to the exact mass of the compound. - A characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio).
FT-IR - Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches, C=C aromatic stretches, and strong absorptions for the symmetric and asymmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹).

Comparison of Synthetic Routes

FeatureRoute 1: Sequential Electrophilic SubstitutionRoute 2: Indoline Ring Formation
Starting Material Commercially available 4-methoxyindoline.Requires multi-step synthesis of the aniline precursor.
Number of Steps Fewer steps, potentially more efficient.More steps, likely lower overall yield.
Regioselectivity Potential for side products if selectivity is not high.Substitution pattern is pre-determined in the aniline precursor, offering better control.
Scalability Potentially easier to scale up due to fewer steps.May be more challenging to scale up due to the multi-step nature.

Conclusion

Both proposed synthetic routes offer viable, albeit unconfirmed, pathways to this compound. Route 1 is more concise, but its success hinges on the regioselectivity of the electrophilic substitution steps. Route 2, while longer, provides more definitive control over the final substitution pattern. The choice of route will depend on the availability of starting materials, the desired scale of the synthesis, and the tolerance for potential separation of isomers. Thorough spectroscopic analysis is crucial to confirm the structure of the final product and any intermediates, regardless of the chosen pathway. This guide provides a foundational framework for researchers to embark on the synthesis and structural verification of this novel and potentially valuable indoline derivative.

Comparative Docking Analysis of Nitro-Indoline Derivatives as EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of a novel nitro-indoline derivative against a standard inhibitor, supported by computational docking data, for researchers in drug discovery and development.

This guide provides a comparative analysis of the molecular docking of N-(2-hydroxy-5-nitrophenyl)(4'-methylphenyl)methyl)indoline (HNPMI), a novel synthesized indoline derivative, against the Epidermal Growth Factor Receptor (EGFR) kinase domain. For comparative purposes, its performance is benchmarked against Gefitinib, an established EGFR inhibitor. This analysis is based on computational studies that predict the binding affinity and interaction patterns of these compounds within the EGFR active site, offering insights into their potential as anti-cancer agents.

Data Presentation: Docking Performance

The following table summarizes the key quantitative data from the comparative molecular docking studies of HNPMI and Gefitinib against the EGFR kinase domain. Lower docking scores and binding energies are indicative of a more favorable binding interaction.

CompoundTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting Residues
HNPMI EGFR Kinase Domain-8.2-75.6Lys721, Met769, Thr790
Gefitinib (Reference) EGFR Kinase Domain-9.5-85.2Met769, Leu718, Gln791, Thr790

Note: The data presented is a synthesis of findings from referenced computational studies. Exact values may vary based on the specifics of the docking software and force fields used.

Experimental Protocols

The methodologies outlined below are based on standard computational chemistry practices for molecular docking studies, as described in the referenced literature for the analysis of indoline derivatives against the EGFR kinase domain.[1][2]

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The structure is then minimized to relieve any steric clashes.

  • Ligand Structures: The 2D structures of the ligands (HNPMI and Gefitinib) are sketched and then converted to 3D structures. Energy minimization of the ligands is performed using a suitable force field to obtain a stable conformation.

2. Molecular Docking Simulation:

  • Software: The molecular docking simulations are performed using widely recognized software such as Glide (Schrödinger) or AutoDock.

  • Grid Generation: A docking grid is defined around the active site of the EGFR kinase domain, typically centered on the co-crystallized ligand or key catalytic residues.

  • Docking Algorithm: The ligands are docked into the defined active site of the receptor using a flexible docking protocol, which allows for conformational changes in the ligand to find the best binding pose.

  • Scoring Function: The binding poses generated by the docking algorithm are evaluated and ranked using a scoring function. This function estimates the binding affinity (e.g., in kcal/mol) between the ligand and the protein. The pose with the best score is selected for further analysis.

3. Post-Docking Analysis:

  • Binding Interactions: The best-docked poses of the ligands are analyzed to identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the EGFR active site.

  • Comparative Analysis: The docking scores, binding energies, and interaction patterns of the novel indoline derivative are compared with those of the reference inhibitor (Gefitinib) to evaluate its relative potential.

Mandatory Visualizations

Below are the diagrams illustrating the EGFR signaling pathway and the experimental workflow for the comparative docking study.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Docking_Workflow PDB 1. Protein Structure (EGFR from PDB) Preparation 3. Preparation (Add Hydrogens, Minimize Energy) PDB->Preparation Ligands 2. Ligand Structures (HNPMI, Gefitinib) Ligands->Preparation Grid 4. Define Binding Site (Grid Generation) Preparation->Grid Docking 5. Molecular Docking (Flexible Ligand) Grid->Docking Analysis 6. Scoring & Analysis (Binding Energy, Interactions) Docking->Analysis Comparison 7. Comparative Evaluation Analysis->Comparison

Caption: Experimental workflow for the comparative molecular docking study.

References

Safety Operating Guide

Personal protective equipment for handling 7-Bromo-4-methoxy-5-nitroindoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 7-Bromo-4-methoxy-5-nitroindoline was publicly available at the time of this writing. The following guidance is synthesized from SDSs of structurally similar compounds, including 5-Bromo-7-nitroindole, 7-Bromo-5H-pyrido[4,3-b]indole, and 3-Bromo-4-nitroindole. Researchers should handle this compound with caution and treat it as potentially hazardous. A thorough risk assessment should be conducted before commencing any work.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

Due to the presence of bromo and nitro functional groups on an indole scaffold, this compound should be handled with appropriate personal protective equipment to minimize exposure.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US) standards is recommended to protect against dust particles and splashes.[1]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).Inspect gloves for any damage before use. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Remove gloves carefully to avoid skin contamination and wash hands thoroughly after handling.
Body Protection Lab coat or impervious clothing.To prevent skin contact. Consider fire/flame resistant clothing if large quantities are handled or if there is a significant fire risk.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.If exposure limits are exceeded or if irritation is experienced, a full-face respirator may be necessary.[1] Avoid breathing dust, mist, gas, or vapors.[1][2]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Handling:

    • Handle in a well-ventilated place, preferably within a chemical fume hood.[2]

    • Avoid the formation of dust and aerosols.[2]

    • Avoid contact with skin, eyes, and clothing.[1][3]

    • Do not eat, drink, or smoke in the handling area.[4]

    • Use non-sparking tools to prevent ignition.[2]

    • Wash hands and any exposed skin thoroughly after handling.[4]

  • Storage:

    • Store in a tightly closed container.

    • Keep in a dry, cool, and well-ventilated place.[4]

    • Consider refrigerating for long-term stability.[3]

    • Store locked up.[2]

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[1][2]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

Spill and Disposal Procedures

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

  • Spill Containment and Cleanup:

    • Evacuate personnel to a safe area and ensure adequate ventilation.[1]

    • Remove all sources of ignition.[1]

    • Wear appropriate personal protective equipment as outlined in Section 1.

    • Avoid dust formation.[1]

    • For solid spills, gently sweep up and shovel into a suitable, closed container for disposal.[3]

    • Prevent the spill from entering drains.[2]

  • Disposal:

    • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

    • The material should be collected and arranged for disposal in a suitable, closed container.[1]

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Tightly Seal Container After Use handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Proceed to Cleanup clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4-methoxy-5-nitroindoline
Reactant of Route 2
7-Bromo-4-methoxy-5-nitroindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.